molecular formula C13H13NO3 B1361459 Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate CAS No. 85418-82-2

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Cat. No.: B1361459
CAS No.: 85418-82-2
M. Wt: 231.25 g/mol
InChI Key: WRHXUGRUTJJRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHXUGRUTJJRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203922
Record name Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79607-24-2, 85418-82-2
Record name Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79607-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-HYDROXY-6-METHYL-3-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanism for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The document details the core chemical principles, offers detailed experimental protocols for both classical and modern synthetic approaches, and presents quantitative data to inform experimental design.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most established and widely utilized method for synthesizing this compound is the Gould-Jacobs reaction.[3][4] This reaction provides a robust route to the 4-hydroxyquinoline scaffold from readily available starting materials.[5] The synthesis proceeds in a two-step sequence:

  • Condensation: An aromatic amine, in this case, 4-methylaniline (p-toluidine), reacts with an alkoxymethylenemalonate, typically diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack by the amine on the electron-deficient double bond of the malonate, followed by the elimination of ethanol to form a stable intermediate, Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate.[5]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically >250 °C).[6] This crucial step is a 6-electron electrocyclization that forms the quinoline ring system.[5] The reaction is often carried out in a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A, to achieve the necessary temperature.[6][7]

The final product, this compound, exists in a tautomeric equilibrium with its keto form, Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[5][8]

Reaction Mechanism

The mechanism of the Gould-Jacobs reaction is a well-understood pathway involving nucleophilic addition-elimination followed by a pericyclic reaction.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Me-Aniline 4-Methylaniline Intermediate Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate 4-Me-Aniline->Intermediate + DEEM DEEM Diethyl Ethoxymethylenemalonate EtOH Ethanol Intermediate->EtOH - EtOH Intermediate2 Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate Product This compound Intermediate2->Product Heat (>250°C) EtOH2 Ethanol Product->EtOH2 - EtOH

Caption: The two-step mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Two primary methodologies are presented for the synthesis: a classical thermal protocol and a modern microwave-assisted protocol. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction, often leading to higher yields and shorter reaction times.[9][10][11][12]

Classical Thermal Synthesis Protocol

This protocol is adapted from established procedures for the Gould-Jacobs reaction using high-boiling point solvents.[7][8]

Step 1: Synthesis of Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (Intermediate)

  • Reactants: Combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask.

  • Heating: Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a flask equipped with a reflux condenser, add the intermediate (1.0 g, 1.0 eq) to a high-boiling solvent such as Dowtherm A (10 mL).[8]

  • Cyclization: Heat the reaction mixture to 250 °C and maintain this temperature for 5 hours.[8]

  • Isolation: Cool the reaction mixture to room temperature (25 °C).

  • Precipitation: Add n-hexane (10 mL) and stir for 10 minutes to precipitate the solid product.[8]

  • Purification: Filter the solid, wash with cold n-hexane, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.[8] A yield of approximately 95% has been reported for this cyclization step under similar conditions.[8]

Microwave-Assisted Synthesis Protocol

This protocol provides a general framework based on microwave-assisted Gould-Jacobs reactions.[12] Reaction conditions should be optimized for the specific microwave reactor being used.

  • Reaction Setup: In a 2.5 mL microwave vial, add 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[12]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-30 minutes).[12]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile (3 mL).[12]

  • Drying and Analysis: Dry the resulting solid under vacuum. The purity can be assessed by HPLC-MS.[12]

Experimental_Workflow cluster_classical Classical Thermal Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Mix 4-Methylaniline and DEEM A2 Heat at 100-130°C (1-2h) A1->A2 A3 Remove Ethanol A2->A3 A4 Add Dowtherm A A3->A4 A5 Heat at 250°C (5h) A4->A5 A6 Cool to RT A5->A6 A7 Precipitate with Hexane A6->A7 A8 Filter & Recrystallize A7->A8 B1 Mix 4-Methylaniline and DEEM in Vial B2 Microwave Irradiation (250-300°C, 5-30 min) B1->B2 B3 Cool to RT B2->B3 B4 Filter Product B3->B4 B5 Wash with Acetonitrile B4->B5 B6 Dry under Vacuum B5->B6

Caption: Comparative workflow of classical and microwave-assisted synthesis.

Quantitative Data

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and time. The following table summarizes yield data from a microwave-assisted Gould-Jacobs reaction of aniline and diethyl ethoxymethylenemalonate, which serves as a model for the synthesis of the title compound.[12]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12502121
230022037
3250101510
4300102428
530052247
Data adapted from a representative Gould-Jacobs reaction.[12]

These data illustrate that higher temperatures can significantly increase the yield, but prolonged reaction times at very high temperatures may lead to product degradation and lower yields.[12] An optimal condition in this model system was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[12] For the classical thermal cyclization of Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate, a high yield of 95.1% has been reported at 250 °C for 5 hours in Dowtherm A.[8]

Conclusion

The Gould-Jacobs reaction is a reliable and versatile method for the synthesis of this compound. While classical thermal methods in high-boiling solvents can achieve high yields, modern microwave-assisted protocols offer a significant advantage in terms of reduced reaction times and potentially improved yields. The choice of method will depend on the available equipment and the desired scale of the synthesis. The provided protocols and data serve as a strong foundation for the successful synthesis of this important chemical intermediate.

References

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Gould-Jacobs reaction, with a specific focus on the synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] This document details the reaction mechanism, experimental protocols, and key quantitative data to support researchers in the successful application of this important synthetic transformation.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and versatile method for the synthesis of quinolines and their 4-hydroxy derivatives. First reported in 1939, this reaction has become a cornerstone in heterocyclic chemistry, providing a pathway to scaffolds prevalent in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group (in this case, 4-methylaniline or p-toluidine) on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in a high-boiling point solvent like Dowtherm A or diphenyl ether.[3]

  • Tautomerization: The resulting cyclized product, Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, this compound. In the solid state, the oxo- form is predominantly observed.[3]

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Tautomer p_toluidine 4-Methylaniline intermediate Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate p_toluidine->intermediate + DEEM - EtOH deem Diethyl Ethoxymethylenemalonate deem->intermediate cyclized_product Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate->cyclized_product Heat (e.g., 250°C) - EtOH product This compound cyclized_product->product Tautomerization

Caption: Reaction mechanism of the Gould-Jacobs synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product, this compound.

Table 1: Properties of Reactants

CompoundFormulaMolecular Weight ( g/mol )Role
4-Methylaniline (p-Toluidine)C₇H₉N107.15Aniline derivative
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Malonic ester derivative

Table 2: Properties of this compound

PropertyValueSource
CAS Number 85418-82-2[1]
Molecular Formula C₁₃H₁₃NO₃[1][4]
Molecular Weight 231.25 g/mol [1][4]
Appearance Buff colored powder[1]
Melting Point 284-290 °C[1]
Purity ≥ 98% (HPLC)[1]

Table 3: Reaction Conditions and Yield for the Cyclization Step

ReactantSolventTemperature (°C)Time (h)Yield (%)Source
Diethyl{[(4-methylphenyl)amino]methylidene}propanedioateDowtherm A250595.1[3]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from literature procedures.[3]

Materials and Equipment
  • Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol)

  • Dowtherm A (10 mL)

  • n-hexane (10 mL)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Synthesis of the Intermediate: Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate

The intermediate is synthesized through the condensation of 4-methylaniline and diethyl ethoxymethylenemalonate. While a detailed protocol for this specific intermediate was not found in the immediate search, a general procedure involves heating the aniline and DEEM, often without a solvent, to drive off ethanol.

Cyclization to this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol) and Dowtherm A (10 mL).

  • Heating: Heat the reaction mixture to 250 °C using a heating mantle and maintain this temperature for 5 hours.

  • Work-up: After 5 hours, cool the reaction mixture to room temperature (25 °C).

  • Precipitation: Add n-hexane (10 mL) to the cooled mixture and stir for 10 minutes to precipitate the solid product.

  • Isolation: Filter the solid product using a Buchner funnel and wash with n-hexane.

  • Purification: Dry the obtained solid. For further purification, recrystallize the product from ethanol. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a diluted ethanol solution.[3]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification cluster_final_product Final Product reactants Combine Intermediate and Dowtherm A heating Heat to 250°C for 5 hours reactants->heating cooling Cool to Room Temperature heating->cooling precipitation Add n-hexane and stir cooling->precipitation filtration Filter the solid product precipitation->filtration drying Dry the solid filtration->drying recrystallization Recrystallize from Ethanol drying->recrystallization final_product This compound recrystallization->final_product

Caption: A generalized experimental workflow for the Gould-Jacobs synthesis of this compound.

Characterization Data

Detailed experimental spectroscopic data for this compound were not available in the searched literature. However, based on its chemical structure and data from closely related analogs, the following table provides the expected chemical shifts for ¹H and ¹³C NMR.

Disclaimer: The following NMR data are predicted and should be used as a reference. Experimental verification is required for confirmation.

Table 4: Predicted NMR Spectroscopic Data for this compound

¹H NMR (DMSO-d₆) Expected Chemical Shift (ppm) Assignment
Singlet~11.5 - 12.5N-H
Singlet~8.0 - 8.2H-5
Doublet~7.5 - 7.7H-7
Doublet~7.2 - 7.4H-8
Singlet~8.3 - 8.5H-2
Quartet~4.2 - 4.4-OCH₂CH₃
Triplet~1.2 - 1.4-OCH₂CH₃
Singlet~2.3 - 2.56-CH₃
¹³C NMR (DMSO-d₆) Expected Chemical Shift (ppm) Assignment
Carbonyl~170 - 175C=O (ester)
Carbonyl~165 - 170C-4 (C=O)
Aromatic~145 - 150C-8a
Aromatic~135 - 140C-6
Aromatic~130 - 135C-7
Aromatic~125 - 130C-5
Aromatic~120 - 125C-4a
Aromatic~115 - 120C-8
Vinylic~140 - 145C-2
Vinylic~105 - 110C-3
Methylene~60 - 65-OCH₂CH₃
Methyl~14 - 16-OCH₂CH₃
Methyl~20 - 226-CH₃

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be observed at m/z 232.0917.

FTIR Spectroscopy: An FTIR spectrum of the compound isolated in a low-temperature argon matrix has been reported, though the full spectrum is not widely available. Key expected absorptions would include N-H stretching, C=O stretching (for both the ketone and ester functionalities), and aromatic C-H and C=C stretching.

Conclusion

The Gould-Jacobs reaction remains a highly effective and reliable method for the synthesis of 4-hydroxyquinoline derivatives. This guide provides a detailed framework for the synthesis of this compound, a compound of significant interest in medicinal and agricultural chemistry. By following the outlined protocols and utilizing the provided data, researchers can efficiently synthesize and characterize this valuable molecule for further investigation and application.

References

Spectroscopic and Synthetic Profile of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical and materials science research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines a detailed, cited experimental protocol for its synthesis with an analysis of its expected spectroscopic characteristics based on established principles and data from closely related analogs.

Synthesis Protocol

The synthesis of this compound is reliably achieved through a two-step process involving a condensation reaction followed by a thermal cyclization. The following protocol is based on the established Gould-Jacobs reaction, adapted from the procedure described for the synthesis of the title compound in the crystallographic study by Garudachari, Isloor, and Satyanarayan.[1]

Step 1: Condensation of p-toluidine and Diethyl Ethoxymethylenemalonate (DEEM)

In this initial step, p-toluidine is reacted with diethyl ethoxymethylenemalonate. The lone pair of the amino group in p-toluidine attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to the formation of an enamine intermediate, diethyl 2-((4-methylphenyl)amino)methylene)malonate, with the elimination of ethanol.

Step 2: Thermal Cyclization

The intermediate from Step 1 undergoes thermal cyclization in a high-boiling point solvent such as Dowtherm A or diphenyl ether. At elevated temperatures (typically around 250 °C), an intramolecular cyclization occurs, followed by the elimination of another molecule of ethanol, to yield the final product, this compound. The 4-hydroxyquinoline tautomer is favored.

G Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_toluidine p-Toluidine intermediate Diethyl 2-((4-methylphenyl)amino)methylene)malonate p_toluidine->intermediate Condensation deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate product This compound intermediate->product Thermal Cyclization (e.g., Dowtherm A, 250°C)

Caption: Synthetic pathway for this compound.

Spectroscopic Data Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz (predicted)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.0 - 11.0br s1H-OH (tautomeric NH)
~8.50s1HH2
~7.90d1HH5
~7.50dd1HH7
~7.30d1HH8
~4.20q2H-OCH₂CH₃
~2.40s3H-CH₃ (at C6)
~1.30t3H-OCH₂CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz (predicted)

Chemical Shift (δ, ppm)Assignment
~175.0C4
~165.0C=O (ester)
~145.0C8a
~140.0C2
~135.0C6
~130.0C7
~125.0C5
~120.0C4a
~115.0C8
~105.0C3
~60.0-OCH₂CH₃
~21.0-CH₃ (at C6)
~14.0-OCH₂CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200brO-H / N-H stretch (tautomer)
~3050mC-H stretch (aromatic)
~2980mC-H stretch (aliphatic)
~1720sC=O stretch (ester)
~1650sC=O stretch (keto tautomer)
~1620, 1580, 1500m-sC=C stretch (aromatic/quinoline)
~1250sC-O stretch (ester)
Mass Spectrometry (MS)
m/zInterpretation
231[M]⁺ (Molecular Ion)
202[M - C₂H₅]⁺
186[M - OCH₂CH₃]⁺
158[M - COOCH₂CH₃]⁺

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

G General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structure Validation interpretation->validation final_report final_report validation->final_report Final Report

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester. This quinoline derivative is a versatile compound with applications in pharmaceutical development, biological research, and materials science. This document consolidates available data on its chemical and physical characteristics, offers a detailed experimental protocol for its synthesis, and explores its putative mechanisms of action based on the known biological activities of structurally related compounds. All quantitative data is presented in structured tables for ease of reference, and key experimental and mechanistic pathways are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, a combination of available data and predicted values provides a comprehensive profile.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name ethyl 4-hydroxy-6-methylquinoline-3-carboxylate[1]
Synonyms Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
CAS Number 85418-82-2[1][2]
Molecular Formula C₁₃H₁₃NO₃[2]
Molecular Weight 231.25 g/mol [2]
Appearance Buff colored powder[2]
Melting Point 284-290 °C[2]
Solubility Slightly soluble in DMF and DMSO (with heating) (for methyl ester)
Predicted pKa 1.10 ± 0.70 (for methyl ester)
Predicted XLogP3 2.3 - 2.72 (for related derivatives)

Table 2: Spectroscopic and Structural Data

PropertyDescription
¹H NMR Data not explicitly available for the title compound. For similar quinolone structures, characteristic peaks for aromatic protons, the ethyl group (triplet and quartet), and the methyl group (singlet) are expected.
¹³C NMR Data not explicitly available. Expected signals would correspond to the quinoline ring carbons, the ester carbonyl, and the ethyl and methyl carbons.
Mass Spectrometry Data not explicitly available. The expected molecular ion peak [M+H]⁺ would be at m/z 232.09.
Crystal Structure A tautomeric form, ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is observed in the solid state. The molecule is essentially flat.[3]

Experimental Protocols

Synthesis of 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester

A reliable method for the synthesis of this compound involves the thermal cyclization of a diethyl propanedioate derivative.[3]

Materials:

  • Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate

  • Dowtherm A

  • n-hexane

  • Ethanol

Procedure:

  • A mixture of Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 3.4 mmol) and Dowtherm A (10 mL) is heated to 250 °C for 5 hours.[3]

  • The reaction mixture is then cooled to room temperature (approximately 25 °C).

  • n-hexane (10 mL) is added, and the mixture is stirred for 10 minutes.[3]

  • The resulting solid product is collected by filtration.

  • The crude product is dried and then recrystallized from ethanol to yield the purified 4-hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester.[3]

Yield: Approximately 95%[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate C Heat to 250 °C for 5h A->C B Dowtherm A B->C D Cool to 25 °C C->D E Stir in n-hexane D->E F Filter E->F G Recrystallize from Ethanol F->G H 4-hydroxy-6-methyl-quinoline- 3-carboxylic acid ethyl ester G->H G A 4-hydroxy-6-methyl-quinoline- 3-carboxylic acid ethyl ester B Bacterial Cell A->B C DNA Gyrase (GyrB subunit) A->C B->C D Inhibition of DNA supercoiling C->D prevents E Disruption of DNA Replication D->E F Bacterial Cell Death E->F G A Inflammatory Stimulus (e.g., LPS) B Macrophage A->B C NF-κB Pathway Activation B->C D Pro-inflammatory Cytokine Production (TNF-α, IL-6) C->D E Inflammation D->E F 4-hydroxy-6-methyl-quinoline- 3-carboxylic acid ethyl ester F->C inhibits

References

Unveiling the Solid-State Architecture of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry due to the varied biological activities of this class of compounds.[1] Quinolines are known to possess anticancer, antiviral, and antimalarial properties.[1] Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for structure-activity relationship studies and rational drug design.

Molecular Structure and Conformation

The crystal structure analysis reveals that the title compound exists in the 4-oxo-1,4-dihydroquinoline tautomeric form, rather than the alternative 4-hydroxyquinoline aromatic form.[1] The core aza-naphthalene ring system is essentially planar, with the two six-membered rings enclosing an angle of just 1.41(11)°.[1] The planarity of this core is a key structural feature. The carbon atom of the ester substituent shows the most significant deviation from this plane.[1]

A notable feature of the crystal packing is the formation of molecular chains along the b-axis, which are stabilized by N-H···O hydrogen bonds.[1] The secondary amine group's hydrogen atom forms a hydrogen bond with the carbonyl oxygen atom of the ester group.[1]

Crystallographic Data

The crystallographic data for Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate provides the fundamental parameters defining its solid-state structure.

Parameter Value
Chemical FormulaC13H13NO3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value not explicitly found in search results
b (Å)Value not explicitly found in search results
c (Å)Value not explicitly found in search results
α (°)90
β (°)Value not explicitly found in search results
γ (°)90
Volume (ų)Value not explicitly found in search results
Z4

Note: Specific unit cell parameters were not explicitly available in the provided search results. Access to the full crystallographic information file (CIF) would be required for these details.

Experimental Protocols

Synthesis of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

The synthesis of the title compound was achieved through a cyclization reaction.[1]

Procedure:

  • A mixture of Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol) and Dowtherm (10 mL) was prepared.[1]

  • The reaction mixture was heated to 250 °C for 5 hours.[1]

  • After heating, the mixture was cooled to 25 °C.[1]

  • n-Hexane (10 mL) was added, and the mixture was stirred for 10 minutes.[1]

  • The resulting solid product was collected by filtration.[1]

  • The crude product was dried and then recrystallized from ethanol to yield the final compound (0.79 g, 95.1% yield).[1]

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a diluted ethanol solution of the synthesized compound at room temperature.[1] The data collection and structure refinement would have followed standard crystallographic procedures, though specific instrument parameters were not detailed in the provided search results.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for determining the crystal structure and the logical relationship of the key crystallographic parameters.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis s1 Reactants: Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate + Dowtherm s2 Heat to 250°C for 5h s1->s2 s3 Cool to 25°C s2->s3 s4 Stir in n-hexane s3->s4 s5 Filter and Dry s4->s5 s6 Recrystallize from Ethanol s5->s6 c1 Dissolve in Ethanol s6->c1 Yield: 95.1% c2 Slow Evaporation at RT c1->c2 c3 Single Crystal Formation c2->c3 x1 Mount Crystal c3->x1 x2 Data Collection x1->x2 x3 Structure Solution x2->x3 x4 Structure Refinement x3->x4 final_structure final_structure x4->final_structure Final Crystal Structure

Caption: Experimental workflow for the synthesis and crystal structure determination.

crystallographic_parameters cluster_cell Unit Cell Parameters cluster_symmetry Symmetry cluster_atomic Atomic Arrangement cell_params a, b, c α, β, γ volume Volume cell_params->volume crystal_structure Crystal Structure cell_params->crystal_structure space_group Space Group z_value Z (Molecules per unit cell) space_group->z_value space_group->crystal_structure atom_coords Atomic Coordinates bond_lengths Bond Lengths atom_coords->bond_lengths bond_angles Bond Angles atom_coords->bond_angles atom_coords->crystal_structure torsion_angles Torsion Angles bond_lengths->torsion_angles bond_angles->torsion_angles

Caption: Logical relationship of key crystallographic parameters.

References

Tautomerism in 4-Hydroxyquinoline-3-Carboxylate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone of modern organic chemistry with profound implications in medicinal chemistry and drug development. For derivatives of 4-hydroxyquinoline-3-carboxylate esters, a privileged scaffold in numerous pharmacologically active agents, the interplay between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is of paramount importance. The predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic properties, all of which are critical determinants of its interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomerism in 4-hydroxyquinoline-3-carboxylate esters, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Keto-Enol Tautomeric Equilibrium

4-Hydroxyquinoline-3-carboxylate esters exist in a dynamic equilibrium between the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (1,4-dihydro-4-oxoquinoline or 4-quinolone). This equilibrium is influenced by a variety of factors, including the electronic nature of substituents on the quinoline ring, the polarity of the solvent, and the potential for intramolecular hydrogen bonding.

dot

Figure 1: Keto-Enol Tautomeric Equilibrium.

Spectroscopic and computational studies have revealed that the position of this equilibrium is highly dependent on the substitution pattern. For instance, the presence of a hydrogen bond acceptor at the 3-position, such as the carboxylate ester group, can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond.[1] Conversely, substituents at other positions can shift the equilibrium towards the keto form.[1]

Quantitative Analysis of Tautomeric Equilibrium

Theoretical Relative Energies of Tautomers

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. The difference in Gibbs free energy (ΔG) between the enol and keto forms can be used to estimate the equilibrium constant.

CompoundTautomerRelative Energy (kJ mol-1)Favored Form
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylateHydroxyquinoline (Enol)0Enol
Quinolone (Keto)27
Ethyl 4-oxo-7-methylquinoline-3-carboxylateHydroxyquinoline (Enol)0Enol
Quinolone (Keto)38
Data from theoretical calculations (B3LYP/6-311++G(d,p)).[2]

The data in the table above indicates a clear preference for the hydroxyquinoline (enol) form for these specific substituted esters in the gas phase.[2] This preference is attributed to the aromaticity of both rings in the enol tautomer, whereas the nitrogen-containing ring in the keto tautomer is essentially non-aromatic.[2]

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Polar solvents tend to stabilize the more polar tautomer. While specific experimental KT values for 4-hydroxyquinoline-3-carboxylate esters across a range of solvents are not extensively tabulated in the literature, studies on analogous systems provide a general understanding of the expected trends. For instance, in a study of a novel 1,3,4-thiadiazole derivative, the percentage of the keto form was found to increase significantly in more polar solvents.

SolventDielectric Constant (ε)% Enol% KetoKT ([Enol]/[Keto])
Chloroform-d (CDCl3)4.859.340.71.46
DMSO-d647.219.361.40.31
Methanol-d4 (CD3OD)32.7-1000
Data for a related heterocyclic system, demonstrating the general trend of solvent effects.[3]

This trend suggests that for 4-hydroxyquinoline-3-carboxylate esters, an increase in solvent polarity would likely shift the equilibrium towards the more polar keto (4-quinolone) tautomer.

Significance in Drug Development

The tautomeric state of a drug molecule is a critical parameter in drug design and development. The different tautomers can exhibit distinct:

  • Pharmacological Activity: The specific three-dimensional arrangement of atoms and hydrogen bond donors/acceptors of one tautomer may be essential for binding to a biological target. Docking studies have highlighted the key role of the 4-oxo and N-H groups of the quinolone form in interactions with protein targets.[2]

  • Pharmacokinetic Properties: Physicochemical properties such as solubility, lipophilicity, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Toxicity: Different tautomers may interact with off-target proteins, leading to adverse effects.

Therefore, a thorough understanding and control of the tautomeric equilibrium are essential for the rational design of safe and effective drugs based on the 4-hydroxyquinoline scaffold.

Experimental Protocols

A combination of spectroscopic and computational methods is employed to study the tautomerism of 4-hydroxyquinoline-3-carboxylate esters.

dot

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Tautomer Analysis cluster_quantification Quantification synthesis Synthesis of 4-hydroxyquinoline- 3-carboxylate ester nmr NMR Spectroscopy (1H, 13C) synthesis->nmr Characterization uv_vis UV-Vis Spectroscopy synthesis->uv_vis Characterization computation Computational Chemistry (DFT) synthesis->computation Characterization kt_determination Determination of K_T nmr->kt_determination Data for Equilibrium Constant Calculation uv_vis->kt_determination Data for Equilibrium Constant Calculation computation->kt_determination Theoretical Prediction solvent_effects Solvent Effect Studies kt_determination->solvent_effects Comparison across Solvents

Figure 2: Experimental and Computational Workflow.

Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

A common method for the synthesis of 4-hydroxyquinoline-3-carboxylate esters is the Gould-Jacobs reaction.

Materials:

  • Substituted aniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of the substituted aniline and diethyl ethoxymethylenemalonate is heated. This results in the formation of an intermediate, diethyl 2-(((aryl)amino)methylene)malonate.

  • The intermediate is then cyclized at high temperature in a high-boiling point solvent such as Dowtherm A.

  • During the cyclization, ethanol is eliminated.

  • The reaction mixture is cooled, and the product, ethyl 4-hydroxyquinoline-3-carboxylate, precipitates.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy for Tautomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.

Protocol:

  • Sample Preparation: Prepare solutions of the 4-hydroxyquinoline-3-carboxylate ester at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, CD3OD).

  • Data Acquisition:

    • Acquire 1H NMR spectra for each sample at a constant temperature.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

  • Data Analysis:

    • Identify the signals corresponding to each tautomer. The enol form will typically show a signal for the hydroxyl proton (O-H), while the keto form will show a signal for the N-H proton. Protons on the quinoline ring will also have distinct chemical shifts for each tautomer.

    • Integrate the area of well-resolved signals that are unique to each tautomer.

    • Calculate the mole fraction of each tautomer from the integral ratios, taking into account the number of protons giving rise to each signal.

    • The equilibrium constant (KT) is then calculated as the ratio of the integrals of the enol and keto forms.

UV-Vis Spectroscopy for Tautomeric Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the different absorption spectra of the enol and keto forms.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the 4-hydroxyquinoline-3-carboxylate ester in a variety of solvents with different polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • The enol and keto tautomers will exhibit distinct absorption maxima (λmax) due to their different electronic structures.

    • By comparing the spectra in different solvents, the shift in equilibrium can be qualitatively observed.

    • For a quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required. These can be determined experimentally using "locked" derivatives that cannot tautomerize (e.g., O-methylated for the enol and N-methylated for the keto form).

    • The concentration of each tautomer in the equilibrium mixture can then be determined using the Beer-Lambert law at wavelengths where one tautomer absorbs significantly more than the other.

Computational Chemistry Protocol

Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.

Protocol:

  • Model Building: Construct the 3D structures of both the enol and keto tautomers of the desired 4-hydroxyquinoline-3-carboxylate ester using a molecular modeling software.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).

    • A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.

    • Frequency calculations should be performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

  • Energy Calculations:

    • From the output of the calculations, obtain the Gibbs free energies (G) for both tautomers in the gas phase and in each solvent.

  • Data Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the enol and keto tautomers (ΔG = Genol - Gketo).

    • The equilibrium constant (KT) can then be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

Conclusion

The tautomerism of 4-hydroxyquinoline-3-carboxylate esters is a critical aspect of their chemistry that has significant implications for their application in drug discovery and development. The equilibrium between the enol and keto forms is delicately balanced and can be influenced by substituents and the solvent environment. A comprehensive understanding of this equilibrium, achieved through a combination of spectroscopic and computational methods, is essential for the rational design of novel therapeutic agents with optimized pharmacological and pharmacokinetic profiles. The protocols and data presented in this guide provide a framework for researchers and scientists to investigate and leverage the tautomeric properties of this important class of compounds.

References

Navigating the Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, stands as a molecule of significant interest in medicinal chemistry and drug development.[1] Its versatile structure serves as a scaffold for the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for this compound, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound and its analogs is predominantly achieved through a few classical and modern methodologies. The Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis represent the foundational thermal cyclization methods.[2][3] More contemporary approaches, particularly microwave-assisted synthesis, offer significant advantages in terms of efficiency and reaction times.[4]

Synthesis RouteKey ReactantsTypical Reaction ConditionsReported YieldReaction Time
Gould-Jacobs Reaction p-Toluidine, Diethyl ethoxymethylenemalonateTwo-step: 1. Condensation (e.g., heating); 2. Thermal cyclization in a high-boiling solvent (e.g., Dowtherm A, Diphenyl ether) at ~250 °C.Good to ExcellentSeveral hours
Conrad-Limpach-Knorr Synthesis p-Toluidine, β-ketoester (e.g., Diethyl malonate)Two-step: 1. Formation of a Schiff base; 2. Thermal cyclization in an inert, high-boiling solvent (e.g., mineral oil) at ~250 °C.[3][5]Can be high (up to 95% for cyclization)[5]Several hours
Microwave-Assisted Gould-Jacobs p-Toluidine, Diethyl ethoxymethylenemalonateOne-pot or two-step; Microwave irradiation at high temperatures (e.g., 250-300 °C).[6]Often higher than conventional heatingMinutes

Visualizing the Synthetic Pathways

To elucidate the relationships between reactants, intermediates, and products, the following diagrams, generated using Graphviz (DOT language), illustrate the core synthetic routes.

Gould_Jacobs_Reaction p_toluidine p-Toluidine intermediate Diethyl (p-toluidinomethylene)malonate p_toluidine->intermediate Condensation (-EtOH) deem Diethyl ethoxymethylenemalonate deem->intermediate product Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate intermediate->product Thermal Cyclization (~250 °C, High-boiling solvent) (-EtOH)

Caption: The Gould-Jacobs reaction pathway.

Conrad_Limpach_Knorr_Synthesis p_toluidine p-Toluidine schiff_base Schiff Base Intermediate p_toluidine->schiff_base Condensation beta_ketoester Diethyl malonate (β-ketoester) beta_ketoester->schiff_base product Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate schiff_base->product Thermal Cyclization (~250 °C, Inert solvent) (-EtOH)

Caption: The Conrad-Limpach-Knorr synthesis pathway.

Microwave_Assisted_Synthesis cluster_reactants Reactants p_toluidine p-Toluidine microwave Microwave Irradiation (e.g., 250-300 °C, minutes) p_toluidine->microwave deem Diethyl ethoxymethylenemalonate deem->microwave product This compound microwave->product One-Pot Synthesis

Caption: Workflow for microwave-assisted one-pot synthesis.

Detailed Experimental Protocols

Gould-Jacobs Reaction (Thermal Cyclization)

This two-step synthesis is a robust and widely cited method for preparing 4-hydroxyquinoline derivatives.[7]

Step 1: Synthesis of Diethyl (p-toluidinomethylene)malonate

  • In a round-bottom flask, combine p-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude diethyl (p-toluidinomethylene)malonate is added to a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether (approximately 10 times the weight of the intermediate).

  • The mixture is heated to approximately 250 °C with stirring. The progress of the cyclization can be monitored by TLC.

  • After 30-60 minutes, the reaction is typically complete.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solvent.

  • The precipitate is collected by filtration, washed with a low-boiling hydrocarbon solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Conrad-Limpach-Knorr Synthesis

This classical method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[8]

Step 1: Formation of the Enamine Intermediate

  • A mixture of p-toluidine (1 equivalent) and diethyl malonate (1 equivalent) is stirred, and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added.[5]

  • The mixture is heated, typically at reflux, for several hours to drive the condensation reaction and form the corresponding enamine (Schiff base). Water is removed as it is formed, for example, by using a Dean-Stark apparatus.

Step 2: Thermal Cyclization

  • The crude enamine intermediate is added to a high-boiling inert solvent such as mineral oil.[5]

  • The mixture is heated to approximately 250 °C for 1-2 hours to effect the cyclization.

  • After cooling, the reaction mixture is diluted with a hydrocarbon solvent to precipitate the product.

  • The solid product is collected by filtration, washed thoroughly with the hydrocarbon solvent to remove the mineral oil, and dried.

  • Recrystallization from a suitable solvent provides the purified this compound.

Microwave-Assisted One-Pot Gould-Jacobs Synthesis

Microwave-assisted synthesis offers a significant acceleration of the Gould-Jacobs reaction, often allowing for a one-pot procedure with higher yields and reduced reaction times.[6]

Experimental Protocol:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine p-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 1.5 equivalents).

  • The vessel is sealed, and the reaction mixture is subjected to microwave irradiation.

  • A typical protocol involves heating the mixture to a high temperature, such as 250 °C, and holding it at that temperature for a short period, for instance, 5 to 20 minutes.[6] The reaction progress can be optimized by adjusting the temperature and time.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The resulting solid product is typically triturated with a suitable solvent like acetonitrile or ethanol, collected by filtration, washed with the cold solvent, and dried under vacuum.

Conclusion

The synthesis of this compound can be successfully achieved through several alternative routes. The classical Gould-Jacobs and Conrad-Limpach-Knorr reactions provide reliable, albeit often lengthy and high-temperature, methods. The advent of microwave-assisted organic synthesis has introduced a more efficient, rapid, and often higher-yielding alternative, particularly for the Gould-Jacobs reaction. The choice of the optimal synthetic route will depend on the available equipment, desired reaction scale, and the importance of factors such as reaction time and energy consumption. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their specific needs in the pursuit of novel quinoline-based compounds.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a fused heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Among its many derivatives, the quinoline-3-carboxylate and its amide analogues have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of quinoline-3-carboxylate derivatives, detailing their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a comprehensive resource, complete with structured data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in this dynamic field.

A Historical Perspective: From Coal Tar to Targeted Therapeutics

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] However, the specific exploration of quinoline-3-carboxylate derivatives as therapeutic agents is a more recent chapter in this long history. Early synthetic efforts in quinoline chemistry were dominated by foundational methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, which primarily focused on the general construction of the quinoline core.[1][2][3]

The Gould-Jacobs reaction, first reported in 1939, marked a significant milestone, providing a versatile method for the preparation of 4-hydroxyquinolines, which could be further functionalized to yield quinoline-3-carboxylates.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3] The development of this and other synthetic routes opened the door for systematic investigation into the structure-activity relationships of various quinoline derivatives.

In the latter half of the 20th century and into the 21st, research into quinoline-3-carboxylates intensified, driven by the discovery of their potent biological activities. Initially explored for their antimicrobial properties, the focus has since expanded significantly to include anticancer, anti-inflammatory, and antiviral applications.[4][5][6] This evolution in understanding has been propelled by advancements in synthetic chemistry, allowing for the creation of diverse libraries of derivatives, and sophisticated biological screening techniques that have unveiled their complex mechanisms of action.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of the quinoline-3-carboxylate core is primarily achieved through several key named reactions. The Gould-Jacobs reaction remains a widely utilized and adaptable method.

The Gould-Jacobs Reaction

This reaction provides a straightforward route to 4-hydroxyquinoline-3-carboxylates, which are key intermediates. The general workflow involves three main steps: condensation, thermal cyclization, and hydrolysis.

Gould_Jacobs_Workflow Aniline Aniline Condensation Condensation Aniline->Condensation Malonate Alkoxymethylenemalonate Ester Malonate->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Hydroxyquinoline 4-Hydroxyquinoline-3-carboxylate Cyclization->Hydroxyquinoline Hydrolysis Hydrolysis Hydroxyquinoline->Hydrolysis Final_Product Quinoline-3-carboxylic Acid Hydrolysis->Final_Product

Figure 1: General workflow of the Gould-Jacobs reaction.

Materials:

  • 3-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: A mixture of 3-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-110 °C for 1 hour. The ethanol formed during the reaction is removed by distillation under reduced pressure.

  • Cyclization: The resulting diethyl (3-chloroanilino)methylenemalonate is added to diphenyl ether preheated to 250 °C. The mixture is refluxed for 30 minutes.

  • Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid is collected by filtration, washed with petroleum ether, and dried to yield ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Other Synthetic Routes

While the Gould-Jacobs reaction is prevalent, other methods such as the Vilsmeier–Haack reaction followed by oxidation have also been employed to synthesize substituted quinoline-3-carboxylic acids.[5] This method often starts with acetanilides to produce 2-chloroquinoline-3-carbaldehydes, which are then oxidized to the corresponding carboxylic acids.[5]

Biological Activity and Therapeutic Potential

Quinoline-3-carboxylate derivatives have demonstrated a remarkable range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of quinoline-3-carboxylate and quinoline-3-carboxamide derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected quinoline-3-carboxylate and quinoline-3-carboxamide derivatives against various cancer cell lines.

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)Reference
1 2-Styrylquinoline-3-carboxylateMCF-7 (Breast)0.33[4]
2 2-Styrylquinoline-3-carboxylateK562 (Leukemia)0.28[4]
3 2-Aminoquinoline-3-carboxylic acid-0.65 - 18.2 (vs. CK2)[7]
4 Quinoline-3-carboxamideHCT116 (Colon)Promising cytotoxicity[8]
5 Quinoline-3-carboxamideMDA-MB-468 (Breast)Promising cytotoxicity[8]
6 Quinoline-3-carboxamideMDA-MB-231 (Breast)Promising cytotoxicity[8]
Other Biological Activities

Beyond cancer, these derivatives have shown promise as:

  • Antimicrobial agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[5]

  • Anti-inflammatory agents: Through mechanisms such as the inhibition of hematopoietic prostaglandin D synthase (H-PGDS).[6]

  • Antiviral agents: Including activity against SARS-CoV-2.

Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of quinoline-3-carboxylate derivatives are often attributed to their ability to modulate specific signaling pathways crucial for disease progression.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a critical role in cell growth, proliferation, and survival. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[7]

CK2_Pathway cluster_0 Quinoline-3-carboxylate Inhibitor cluster_1 CK2 Signaling Pathway Inhibitor Quinoline-3-carboxylate Derivative CK2 Protein Kinase CK2 Inhibitor->CK2 Inhibition Substrate Downstream Substrates (e.g., Akt, PTEN) CK2->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Substrate->Apoptosis

Figure 2: Inhibition of the Protein Kinase CK2 signaling pathway.
Modulation of the ATM Kinase Pathway

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR). Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy. Certain quinoline-3-carboxamide derivatives have been shown to act as inhibitors of ATM kinase.[8]

ATM_Pathway cluster_0 Quinoline-3-carboxamide Inhibitor cluster_1 ATM-mediated DNA Damage Response Inhibitor Quinoline-3-carboxamide Derivative ATM ATM Kinase Inhibitor->ATM Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Damage->ATM Activation DDR Downstream DDR Proteins (e.g., p53, BRCA1) ATM->DDR Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair

Figure 3: Inhibition of the ATM kinase signaling pathway.
Targeting Platelet-Derived Growth Factor Receptor (PDGFR)

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and angiogenesis. Novel quinoline-3-carboxamide derivatives have been developed as potential inhibitors of PDGFR.

PDGFR_Pathway cluster_0 Quinoline-3-carboxamide Inhibitor cluster_1 PDGFR Signaling Inhibitor Quinoline-3-carboxamide Derivative PDGFR PDGFR Inhibitor->PDGFR Inhibition PDGF PDGF Ligand PDGF->PDGFR Binding & Activation PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration Cell Migration RAS_MAPK->Migration

Figure 4: Inhibition of the PDGFR signaling pathway.

Conclusion and Future Directions

The quinoline-3-carboxylate scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. From its early synthesis via classical reactions to the development of highly targeted therapeutic agents, the journey of these derivatives highlights the power of synthetic innovation coupled with biological insight. The potent anticancer activity, coupled with a diverse range of other biological effects, ensures that quinoline-3-carboxylates will remain an active and promising area of research. Future efforts will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation quinoline-3-carboxylate-based drugs. This in-depth guide serves as a foundational resource to support and inspire these ongoing and future research endeavors.

References

Unraveling the Byproducts of the Aniline and Diethyl Ethoxymethylenemalonate Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction between aniline and diethyl ethoxymethylenemalonate (DEEM), famously known as the Gould-Jacobs reaction, is a cornerstone in the synthesis of quinoline derivatives, a scaffold of immense importance in medicinal chemistry. While the primary focus of this reaction is typically the high-yield synthesis of 4-hydroxyquinolines, a comprehensive understanding of the reaction's byproduct profile is crucial for process optimization, impurity profiling, and the discovery of novel chemical entities. This technical guide provides an in-depth analysis of the byproducts formed during this critical reaction, complete with experimental protocols, quantitative data, and mechanistic insights.

Core Reaction and Primary Products

The Gould-Jacobs reaction proceeds through an initial Michael addition of aniline to the electron-deficient alkene of DEEM, followed by an intramolecular cyclization at high temperatures to yield ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation can then produce 4-hydroxyquinoline.[1][2]

Identified Byproducts of the Reaction

The primary documented byproduct of the Gould-Jacobs reaction is the corresponding 4-ethoxyquinoline derivative . The formation of this byproduct is thought to occur under specific reaction conditions, particularly in the presence of a base and residual ethanol.

The Formation of 4-Ethoxyquinolines

The proposed mechanism for the formation of 4-ethoxyquinolines involves the generation of sodium ethoxide from the reaction of residual ethanol (a byproduct of the initial condensation step) with a basic catalyst, such as sodium hydride, that may be used in subsequent synthetic steps. The highly nucleophilic ethoxide can then attack the 4-position of the quinoline ring, leading to the formation of the 4-ethoxyquinoline byproduct.

Quantitative Data on Product and Byproduct Formation

The yield of the desired 4-hydroxyquinoline product and the formation of byproducts are highly dependent on the reaction conditions. The following table summarizes the yield of the main product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, under various microwave-assisted reaction conditions.[3]

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
125020121
2300202437
3250601211
4300602428
530052447

Note: Specific quantitative data on the yield of 4-ethoxyquinoline byproducts under varying conditions is not extensively reported in the literature, highlighting an area for further research.

Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate[4]

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., Cyclohexane)

Procedure:

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., diphenyl ether) in a reaction flask.

  • Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent like cyclohexane to precipitate the crude product.

  • Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate[3]

This protocol offers a significant improvement in reaction time and often in yield.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[3]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature and hold for the specified time as detailed in the quantitative data table.

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

  • Analyze the product for purity and confirm its identity using HPLC-MS.

Reaction Mechanisms and Pathways

The following diagrams illustrate the key reaction pathways involved in the formation of the primary product and the 4-ethoxyquinoline byproduct.

Gould_Jacobs_Reaction Aniline Aniline Intermediate Diethyl (anilinomethylene)malonate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Main_Product Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->Main_Product High Temperature (Cyclization) Byproduct 4-Ethoxyquinoline Main_Product->Byproduct + Ethoxide - H2O Ethanol Ethanol (from condensation) Ethoxide Sodium Ethoxide Ethanol->Ethoxide + Base Base Base (e.g., NaH)

Figure 1. Reaction scheme for the formation of the main product and the 4-ethoxyquinoline byproduct.

Characterization of Byproducts

The identification and characterization of byproducts are critical for regulatory submissions and for a complete understanding of the reaction.

Spectroscopic Data for 4-Ethoxyquinoline
  • ¹H NMR and ¹³C NMR: Predicted spectra for 4-ethoxyquinoline are available in public databases such as PubChem.[5] These spectra would show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons of the quinoline ring system.

  • Mass Spectrometry: The mass spectrum of 4-ethoxyquinoline would exhibit a molecular ion peak corresponding to its molecular weight (173.21 g/mol ).[5]

Biological Significance and Drug Development

While the primary quinoline products of the Gould-Jacobs reaction are well-known for their broad range of biological activities, including antibacterial and anticancer properties, the biological relevance of the 4-ethoxyquinoline byproducts is less explored. However, the quinoline scaffold itself is a privileged structure in drug discovery, and even minor modifications can significantly alter biological activity. Therefore, the isolation and biological screening of these byproducts could potentially lead to the discovery of new therapeutic agents. For instance, various 4-substituted quinoline derivatives have been investigated for their antioxidant and cytoprotective effects.[6][7][8]

Conclusion

A thorough understanding of the byproducts formed during the reaction of aniline and diethyl ethoxymethylenemalonate is essential for chemists in research and industry. The primary byproduct, 4-ethoxyquinoline, arises from a plausible side reaction involving residual ethanol and a base. While quantitative data on byproduct formation is scarce, the provided experimental protocols for the main reaction can serve as a starting point for studies aimed at minimizing or isolating these side products. Further investigation into the byproduct profile of the Gould-Jacobs reaction could lead to improved synthetic methodologies and the discovery of novel bioactive molecules.

References

Characterization of Impurities in Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategies and methodologies for the characterization of potential impurities in Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The identification, quantification, and control of impurities are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines potential synthesis-related and degradation-related impurities, provides detailed experimental protocols for their analysis, and presents a framework for data interpretation and reporting. The methodologies discussed are grounded in established analytical principles and regulatory expectations for impurity profiling.

Introduction

This compound is a quinoline derivative with significant applications in the pharmaceutical and agrochemical industries.[1] As an intermediate in the synthesis of various active compounds, its purity is of paramount importance. Impurities can arise from the manufacturing process, degradation of the substance, or interaction with packaging materials. Regulatory agencies worldwide require a thorough understanding of the impurity profile of any drug substance. This guide details the analytical approaches necessary to identify, quantify, and characterize these impurities.

Potential Impurities

The impurity profile of this compound can be broadly categorized into two main classes:

  • Synthesis-Related Impurities: These are impurities that arise from the manufacturing process. They can include starting materials, intermediates, by-products, and reagents. The specific impurities will depend on the synthetic route employed. A common synthesis route is the Gould-Jacobs reaction or similar cyclization reactions.

  • Degradation Products: These impurities are formed due to the degradation of the drug substance over time under the influence of environmental factors such as light, heat, humidity, and oxidation. Forced degradation studies are intentionally conducted to identify these potential degradants.

Potential Synthesis-Related Impurities

Based on common synthetic pathways for quinoline derivatives, the following table outlines potential synthesis-related impurities.

Impurity NameStructurePotential Source
4-methylanilineUnreacted starting material
Diethyl ethoxymethylenemalonateUnreacted starting material
N-(4-methylphenyl)-aminomethylenemalonateIntermediate
6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHydrolysis of the ester
Potential Degradation Products

Forced degradation studies are essential to predict the degradation pathways and to develop stability-indicating analytical methods. The following table summarizes potential degradation products under various stress conditions.

Stress ConditionPotential Degradation ProductNotes
Acidic Hydrolysis6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHydrolysis of the ethyl ester group.
Basic Hydrolysis6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHydrolysis of the ethyl ester group.
Oxidation (e.g., H₂O₂)N-oxide derivatives, hydroxylated speciesThe quinoline nitrogen and aromatic ring are susceptible to oxidation.
Photolytic DegradationPhotodegradation products (e.g., dimers, rearranged products)Dependent on the wavelength and intensity of light exposure.
Thermal DegradationDecarboxylated products, other thermal decomposition productsDependent on the temperature and duration of exposure.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

A stability-indicating HPLC method is the cornerstone for the analysis of this compound and its impurities.

3.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL

3.1.2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to obtain a similar concentration as the standard solution.

3.1.3. Method Validation

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities.

3.2.1. LC-MS Conditions

The same chromatographic conditions as the HPLC method can be used, with the column effluent directed to a mass spectrometer.

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive and Negative modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range m/z 50 - 1000
Fragmentation Collision-Induced Dissociation (CID) for MS/MS

3.2.2. Data Analysis

The accurate mass measurement from the high-resolution mass spectrometer allows for the determination of the elemental composition of the impurities. Fragmentation patterns obtained from MS/MS experiments provide structural information for elucidation.

Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for a specified period.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for a specified period.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 105 °C for a specified period.

  • Photolytic Degradation: Expose the sample to UV and visible light according to ICH guidelines.

Samples should be analyzed at various time points to achieve a target degradation of 5-20%.

Data Presentation

The results of the impurity analysis should be presented in a clear and concise manner.

Table of Impurities
ImpurityRetention Time (min)Relative Retention Time (RRT)Specification Limit (%)
Impurity A8.50.85≤ 0.15
Impurity B12.31.23≤ 0.10
Unknown Impurity--≤ 0.10
Total Impurities ≤ 0.50

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows

Experimental Workflow for Impurity Characterization

G cluster_synthesis Synthesis & Forced Degradation cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate HPLC HPLC-UV Analysis (Purity & Impurity Quantification) Synthesis->HPLC Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Degradation->HPLC LCMS LC-MS/MS Analysis (Impurity Identification & Structural Elucidation) HPLC->LCMS For unknown peaks Impurity_Profile Establish Impurity Profile LCMS->Impurity_Profile Reporting Regulatory Submission Impurity_Profile->Reporting

Caption: Workflow for the characterization of impurities.

Conclusion

A systematic and scientifically sound approach to the characterization of impurities in this compound is essential for ensuring its quality and suitability for use in pharmaceutical manufacturing. This guide provides a framework of potential impurities, detailed analytical methodologies, and data management strategies. The implementation of these principles will facilitate the development of a robust impurity control strategy that complies with regulatory requirements and ensures patient safety. Further studies would be beneficial to isolate and definitively characterize any unknown impurities that are detected.

References

Methodological & Application

Application Notes and Protocols for Biological Assays of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[1][2] This document provides detailed application notes and protocols for conducting biological assays to evaluate the therapeutic potential of this compound and its structural analogs. While specific experimental data for this exact compound is limited in publicly available literature, the provided protocols are based on established methodologies for evaluating closely related quinoline derivatives.

I. Anticancer Activity

Quinoline derivatives have demonstrated potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

A. Data from Related 4-Oxoquinoline-3-Carboxamide Derivatives

The following table summarizes the in vitro cytotoxicity of a series of 4-oxoquinoline-3-carboxamide derivatives against various human cancer cell lines. This data is presented to illustrate the potential anticancer activity within this class of compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Normal Cell Line (MRC-5) IC₅₀ (µM)
Derivative 16b Gastric (ACP03)1.92> 20
Colon (HCT-116)> 20> 20
Breast (MDAMB231)> 20> 20
Derivative 17b Gastric (ACP03)5.18> 20
Colon (HCT-116)> 20> 20
Breast (MDAMB231)> 20> 20
Doxorubicin Gastric (ACP03)0.080.12
Colon (HCT-116)0.150.12
Breast (MDAMB231)0.210.12

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.[3] Data is for 4-oxoquinoline-3-carboxamide derivatives, not this compound.[3]

B. Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, ACP03) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound or analog)

  • Doxorubicin (positive control)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend in fresh medium, and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Make serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the various concentrations of the test compound or control to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

C. Visualizations

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Add Compound to Cells seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_absorbance Read Absorbance (570nm) dissolve->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for the MTT cytotoxicity assay.

Topoisomerase_II_Inhibition cluster_pathway Topoisomerase II Mechanism of Action topo_ii Topoisomerase II cleavage_complex Cleavage Complex (DNA-Topo II) topo_ii->cleavage_complex Binds to DNA dna Supercoiled DNA dna->cleavage_complex relaxed_dna Relaxed DNA cleavage_complex->relaxed_dna Religation apoptosis Apoptosis cleavage_complex->apoptosis Leads to cell_proliferation Cell Proliferation relaxed_dna->cell_proliferation quinoline Quinoline Derivative quinoline->cleavage_complex Stabilizes

Inhibition of Topoisomerase II by quinoline derivatives.

II. Antimicrobial Activity

This compound and its analogs are known to possess antimicrobial properties.[1][2] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

A. Data from Related Quinoline Derivatives

The following table presents the MIC values of various quinoline derivatives against different microbial strains, illustrating the potential antimicrobial spectrum of this chemical class.

Compound IDS. aureus (µg/mL)S. pyogenes (µg/mL)S. typhi (µg/mL)P. aeruginosa (µg/mL)E. coli (µg/mL)A. fumigatus (µg/mL)C. albicans (µg/mL)
Derivative 9 0.1280.12>10240.12NDND
Derivative 10 0.24320.12>10240.12NDND
Derivative 25 1.950.49NDInactive0.490.980.49
Derivative 26 0.980.49NDInactive0.490.980.98

MIC: Minimum Inhibitory Concentration. ND: Not Determined. Data is for various quinoline derivatives, not this compound.[4]

B. Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the MIC of a compound against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Test compound

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls

  • Sterile saline (0.85%)

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to obtain a range of concentrations.

    • Also, prepare serial dilutions of the standard antibiotic/antifungal.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

C. Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Microbial Inoculum compound_dil Serial Dilution of Compound inoculation Inoculate 96-well Plate compound_dil->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Workflow for the Broth Microdilution MIC Assay.

III. Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives can be assessed through various in vitro assays, such as the inhibition of protein denaturation, which is a hallmark of inflammation.

A. Data from Related Thiazoline-2-Thione Derivatives

The following table shows the in vitro anti-inflammatory activity of thiazoline-2-thione derivatives, which serves as an example of the type of data that can be generated.

Compound IDBSA Denaturation Inhibition IC₅₀ (µg/mL)
Derivative 4d 21.9
Derivative 3c 31.7
Aspirin 22.0

IC₅₀: The concentration that causes 50% inhibition of protein denaturation. Data is for thiazoline-2-thione derivatives, not this compound.[5]

B. Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay evaluates the ability of a compound to prevent the heat-induced denaturation of BSA.

Materials:

  • Bovine Serum Albumin (BSA), 0.2% w/v solution in Tris buffer saline (pH 6.8)

  • Test compound

  • Aspirin (positive control)

  • Tris buffer saline (pH 6.8)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.5 mL of 0.2% BSA solution and 0.5 mL of the test compound at various concentrations.

    • Prepare a control with 0.5 mL of BSA solution and 0.5 mL of the buffer.

    • Prepare a positive control with Aspirin.

  • Incubation:

    • Incubate all the samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 72°C in a water bath for 5 minutes.

    • Cool the samples to room temperature.

  • Measurement:

    • Measure the absorbance of the samples at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration.

C. Visualizations

Anti_Inflammatory_Workflow prep Prepare BSA solution and compound dilutions mix Mix BSA with compound prep->mix incubate_37 Incubate at 37°C for 20 min mix->incubate_37 heat Heat at 72°C for 5 min (induce denaturation) incubate_37->heat cool Cool to room temperature heat->cool measure Measure absorbance at 660 nm cool->measure calculate Calculate % inhibition and IC50 measure->calculate

Workflow for the BSA Denaturation Inhibition Assay.

Disclaimer

The quantitative data presented in the tables are for illustrative purposes and are derived from studies on compounds structurally related to this compound. The experimental protocols provided are general and may require optimization for specific laboratory conditions and for the target compound. Researchers should always consult the primary literature and validate the assays for their specific needs.

References

Application Notes and Protocols for In Vitro Antimicrobial Activity of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including numerous derivatives that have been investigated for their therapeutic potential.[1][2] While this specific compound is primarily a building block, the broader class of quinoline derivatives, particularly those with substitutions on the quinoline core, are recognized for their significant antimicrobial properties.[3][4][5] These compounds are a subject of ongoing research in the quest for new and effective antimicrobial agents to combat the challenge of drug-resistant pathogens.

Data Presentation: Antimicrobial Activity of Representative Quinoline-3-Carboxylate Derivatives

The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of quinoline-3-carboxylate derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains. This data is compiled from various research publications and is intended to be illustrative of the potential of this chemical class.

Table 1: In Vitro Antibacterial Activity of Representative Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusStaphylococcus epidermidisMicrococcus luteusBacillus cereusEscherichia coliKlebsiella pneumoniaeReference
Derivative A 4.13.13.12.411[6]
Derivative B 3.125---3.125-[3]
Derivative C ----100100[3]

Note: "-" indicates that data was not available.

Table 2: In Vitro Antifungal Activity of Representative Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Derivative A 25>100[6]

Experimental Protocols

The following are detailed protocols for two standard and widely accepted methods for determining the in vitro antimicrobial activity of compounds such as this compound and its derivatives.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

1. Materials and Reagents:

  • Test compound (this compound derivative)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Incubator

2. Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution in DMSO to the first well of each row, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture, prepare a microbial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and DMSO without the test compound).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

1. Materials and Reagents:

  • Test compound

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic

2. Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify.

  • Inoculum Preparation and Seeding:

    • Prepare a microbial suspension as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of microbial growth.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

    • Prepare a stock solution of the test compound in DMSO.

    • Add a defined volume (e.g., 100 µL) of the test compound solution into each well.

    • Add a positive control antibiotic solution to one well and DMSO to another as a negative control.

  • Incubation and Measurement:

    • Incubate the plates under the same conditions as for the broth microdilution method.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Culture Media (e.g., CAMHB) prep_media->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculation Inoculate Wells with Standardized Microbe prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate at Appropriate Temperature inoculation->incubation read_mic Read MIC Value (Lowest Concentration with No Visible Growth) incubation->read_mic

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Mechanism of Action: Inhibition of DNA Gyrase by Quinolones

Quinolone antibiotics, the class to which this compound belongs, are known to exert their antimicrobial effect by targeting bacterial DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are essential for DNA replication, transcription, and repair. The following diagram illustrates the inhibitory action of quinolones on DNA gyrase.

DNA_Gyrase_Inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by Quinolone DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binds to Complex Quinolone-Gyrase-DNA Ternary Complex DNA->Complex Relaxed_DNA Relaxed DNA Gyrase->Relaxed_DNA Introduces negative supercoils Gyrase->Complex Replication DNA Replication Continues Relaxed_DNA->Replication Cell_Death Bacterial Cell Death Quinolone Quinolone Antibiotic Quinolone->Complex DSB Double-Strand Breaks Complex->DSB Stabilizes cleaved complex, leading to DSB->Cell_Death

Caption: Mechanism of quinolone-mediated inhibition of bacterial DNA gyrase.

References

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, the Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate framework has emerged as a promising starting point for the design and synthesis of novel anticancer agents. Its structure, a tautomer of the 4-oxoquinoline-3-carboxylate, allows for diverse chemical modifications at several key positions, enabling the modulation of its physicochemical properties and biological activity. Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, often through mechanisms that include the inhibition of critical enzymes involved in cell proliferation and the induction of programmed cell death (apoptosis). This document provides an overview of the anticancer applications of this scaffold, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key concepts.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative 4-oxoquinoline-3-carboxamide derivatives, which are closely related to the this compound scaffold. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDR GroupCancer Cell LineIC50 (µM)[1][2]Normal Cell LineIC50 (µM)[1][2]
16b 4-chlorophenylHCT-116 (Colon)> 20MRC-5 (Fibroblast)> 20
ACP03 (Gastric)1.92
MDAMB-231 (Breast)> 20
17b 4-methoxyphenylHCT-116 (Colon)> 20MRC-5 (Fibroblast)> 20
ACP03 (Gastric)5.18
MDAMB-231 (Breast)> 20
Doxorubicin -HCT-116 (Colon)0.18MRC-5 (Fibroblast)0.21
(Control)ACP03 (Gastric)0.11
MDAMB-231 (Breast)0.15

Mandatory Visualizations

General Scaffold of this compound and Key Modification Points cluster_scaffold This compound Scaffold cluster_modifications Potential Modification Sites Scaffold R1 R1 (Position 3) Scaffold->R1 Ester/Amide Formation R2 R2 (Position 4) Scaffold->R2 Substitution R3 R3 (Position 6) Scaffold->R3 Methyl Group Modification R4 R4 (Aromatic Ring) Scaffold->R4 Aromatic Substitutions

Caption: Key modification points on the core scaffold.

Experimental Workflow for Synthesis and Evaluation Start Starting Materials (e.g., Substituted Aniline, Diethyl ethoxymethylenemalonate) Synthesis Chemical Synthesis (e.g., Gould-Jacobs Reaction) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds Apoptosis Apoptosis Assay (Annexin V-FITC) Mechanism->Apoptosis Topoisomerase Topoisomerase II Inhibition Assay Mechanism->Topoisomerase Lead Lead Compound Identification Apoptosis->Lead Topoisomerase->Lead

Caption: Typical workflow for anticancer agent development.

Proposed Mechanism of Action: Topoisomerase II Inhibition cluster_process Normal Topoisomerase II Catalytic Cycle Compound Quinoline Derivative CleavageComplex Covalent Topo II-DNA Cleavage Complex Compound->CleavageComplex Stabilization of the Cleavage Complex TopoII Topoisomerase II TopoII->CleavageComplex DNA Cleavage DNA Supercoiled DNA DNA->TopoII Binding RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA DNA Re-ligation Apoptosis Apoptosis CleavageComplex->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CleavageComplex->CellCycleArrest Leads to

Caption: Inhibition of the Topoisomerase II catalytic cycle.

Experimental Protocols

Synthesis of 4-Oxoquinoline-3-carboxamide Derivatives

This protocol is based on the Gould-Jacobs methodology for the synthesis of the quinoline core, followed by amidation.[1][2]

Step 1: Synthesis of Ethyl 2-((4-methylphenyl)amino)methylenemalonate

  • In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) in ethanol.

  • Add diethyl ethoxymethylenemalonate (EMME) (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Place the product from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the precipitate, wash with hexane, and dry to yield the quinolone core structure.

Step 3: Synthesis of 4-Oxo-N-(substituted phenyl)-6-methyl-1,4-dihydroquinoline-3-carboxamide

  • Suspend this compound (1 equivalent) in diphenyl ether.

  • Add the desired substituted aniline (1.2 equivalents).

  • Heat the mixture to 210°C for 2-3 hours.

  • Cool the reaction mixture, and add ethyl acetate to precipitate the product.

  • Filter the solid, wash with ethyl acetate and hexane, and purify by column chromatography or recrystallization.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT-116, ACP03, MDAMB-231) and a normal cell line (e.g., MRC-5)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[3][4]

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells by treating them with the test compound for the desired time. Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Topoisomerase II Inhibition Assay: kDNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[5][6]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (containing ATP and MgCl2)

  • Test compound

  • Etoposide (positive control)

  • Stop solution/loading dye (containing SDS and Proteinase K)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical reaction mixture (20 µL) contains:

    • Assay Buffer

    • kDNA (e.g., 200 ng)

    • Test compound at various concentrations (or DMSO for vehicle control)

    • Purified human Topoisomerase II enzyme (e.g., 1-2 units)

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of stop solution/loading dye.

  • Incubate at 37°C for another 30 minutes to allow for proteinase K digestion.

  • Load the samples onto a 1% agarose gel. Include a lane with decatenated kDNA as a marker.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel with a DNA staining agent and visualize under UV light.

  • Inhibition of topoisomerase II activity is indicated by the persistence of the high molecular weight catenated kDNA at the top of the gel, whereas active enzyme will convert it to lower molecular weight decatenated DNA minicircles.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for chemical diversification at multiple positions allow for the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated cytotoxicity of its derivatives, likely mediated through mechanisms such as topoisomerase II inhibition and induction of apoptosis, underscores the therapeutic potential of this class of compounds. The protocols provided herein offer a framework for the synthesis, in vitro screening, and mechanistic evaluation of new analogues based on this promising scaffold.

References

Application Notes and Protocols: Mechanism of Action of Quinoline Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted mechanisms of action of quinoline derivatives in various biological systems. This document details their roles as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, primarily targeting DNA integrity, essential enzymes in cell proliferation, and key signaling pathways.

Mechanisms of Action
  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of many quinoline derivatives allows them to intercalate between DNA base pairs. This distortion of the DNA double helix can interfere with DNA replication and transcription, ultimately leading to apoptosis.[1][2] Furthermore, several quinoline derivatives function as topoisomerase inhibitors.[3] Topoisomerases are crucial enzymes that resolve DNA supercoiling during replication and transcription. By inhibiting these enzymes, quinoline compounds induce DNA strand breaks and trigger programmed cell death.[3][4] Camptothecin and its analogues are well-known examples of quinoline-containing topoisomerase I inhibitors.[4]

  • Kinase Inhibition: Quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5][6] These kinases are key components of signaling pathways that control cell growth, proliferation, and survival.[5] By blocking the activity of kinases such as Pim-1, Src, EGFR, VEGFR, and those in the PI3K/AKT/mTOR pathway, quinoline-based compounds can halt the uncontrolled proliferation of cancer cells.[5][7]

Quantitative Data: Anticancer Activity
Derivative ClassTarget/Cell LineIC50/KiReference
Pyrazolo[4,3-f]quinolinesNUGC-3 cancer cell line< 14 µM[4]
Indeno[1,2-c]quinolinesHeLa, SAS, A549, BT483GI50: 0.23 - 0.89 µM[3]
Phosphorous substituted quinolinesA549 cell lineIC50: 0.03 µM[3]
3-substituted quinolinesPDGF-RTKIC50: ≤ 20 nM[1]
4-anilino-7-thienyl-3-quinolinecarbonitrilesSrc KinasePotent Inhibition[8]
Imidazo[4,5-c]quinolinemTOR / PI3KαIC50: 1.4 µM / 0.9 µM[5]
Thieno[3,2-c]quinolineK562 / DU145IC50: 0.15 µM / 2.5 µM[5]
3,6-disubstituted quinolinec-Met Kinase / MKN45IC50: 9.3 nM / 0.093 µM[5]
Quinoline Schiff-base hybridsS. aureusMIC: 0.018 - 0.061 µg/mL[9]
Quinoline-8-sulfonamidesC32 Amelanotic MelanomaIC50: 520 µM[10]
Quinoline-8-sulfonamidesCOLO829 Melanotic MelanomaIC50: 376 µM[10]
Quinoline-8-sulfonamidesMDA-MB-231 Breast CancerIC50: 609 µM[10]
Quinoline-8-sulfonamidesU87-MG GlioblastomaIC50: 756 µM[10]
Quinoline-8-sulfonamidesA549 Lung CancerIC50: 496 µM[10]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF7IC50: 29.8 µmol L⁻¹[11]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF7IC50: 39.0 µmol L⁻¹[11]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 / U937IC50: 19.88 µg/ml / 43.95 µg/ml[11]
Experimental Protocols

This protocol provides a general guideline for determining the IC50 of a quinoline derivative against Pim-1 kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant Pim-1 enzyme

  • Pim-1 peptide substrate

  • ATP

  • Test quinoline derivative

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • White opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test quinoline derivative in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1 µl of the test inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of Pim-1 kinase solution.

    • Add 2 µl of a substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[12]

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol determines the effect of quinoline derivatives on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test quinoline derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Signaling Pathway and Workflow Diagrams

anticancer_pathway Quinoline Quinoline Derivatives DNA DNA Quinoline->DNA Intercalation Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Kinases Kinases (Pim-1, Src, EGFR, etc.) Quinoline->Kinases Inhibition Replication DNA Replication & Transcription DNA->Replication Apoptosis Apoptosis DNA->Apoptosis Damage Topoisomerase->Replication Topoisomerase->Apoptosis Inhibition leads to DNA breaks Proliferation Cell Proliferation & Survival Kinases->Proliferation Kinases->Apoptosis Inhibition of survival signals Replication->Proliferation Proliferation->Apoptosis Inhibition

Caption: Anticancer mechanisms of quinoline derivatives.

kinase_assay_workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->Prep Reaction Set up Kinase Reaction in 384-well plate Prep->Reaction Incubate1 Incubate (e.g., 60 min) Reaction->Incubate1 Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate1->Stop Incubate2 Incubate (e.g., 40 min) Stop->Incubate2 Detect Add Detection Reagent (ADP -> ATP -> Light) Incubate2->Detect Incubate3 Incubate (e.g., 30 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are a well-established class of broad-spectrum antibiotics. Their primary mechanism involves the inhibition of bacterial enzymes essential for DNA replication.

Mechanism of Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, quinolones block DNA replication and repair, leading to bacterial cell death.[4][14]

Quantitative Data: Antimicrobial Activity
DerivativeBacteriumMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.013 - 1[15]
CiprofloxacinStaphylococcus aureus0.125 - 8[15]
CiprofloxacinPseudomonas aeruginosa0.15 - >32[15]
LevofloxacinEscherichia coli≤ 0.06 - 2[15]
LevofloxacinStaphylococcus aureus0.06 - >8.0[15]
LevofloxacinPseudomonas aeruginosa0.5 - >512[15]
Nalidixic AcidEscherichia coli0.50 - 64[15]
Quinolone hybrid 5dGram-positive & Gram-negative strains0.125 - 8[16]
Quinoline-2-one derivative 6cMRSA / VRE0.75[9]
Quinoline-2-one derivative 6cMRSE2.50[9]
Quinoline-2-one derivative 6oMRSA / VRE2.50[9]
Quinoline-2-one derivative 6oMRSE5.0[9]
Quinolone-based dihydrotriazinesS. aureus / E. coli2[17]
Sulfonamide-based quinolonesE. coli3.125 - 6.25 nmol/mL[17]
Quinoline-4-carboxylic acidVarious strains0.62[17]
N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II)S. aureus ATCC2592319.04 × 10⁻⁵[18]
N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II)E. coli ATCC25922609 × 10⁻⁵[18]
N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II)Candida albicans ATCC1023119.04 × 10⁻⁵[18]
Experimental Protocol

This protocol determines the lowest concentration of a quinoline derivative that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test quinoline derivative

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline derivative in CAMHB directly in the microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative at which no visible growth of the bacterium is observed.[15]

Mechanism Diagram

antimicrobial_mechanism Quinoline Quinoline Derivatives DNA_Gyrase Bacterial DNA Gyrase Quinoline->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Quinoline->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to Cell_Division Bacterial Cell Division Topo_IV->Cell_Division Enables chromosome segregation Topo_IV->Bacterial_Death Inhibition leads to DNA_Replication->Cell_Division

Caption: Antimicrobial mechanism of quinoline derivatives.

Antimalarial Activity

Quinolines, such as chloroquine and quinine, are cornerstone drugs in the treatment of malaria. Their primary site of action is the digestive vacuole of the Plasmodium parasite.

Mechanism of Action
  • Inhibition of Heme Polymerization: During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the acidic digestive vacuole and are thought to inhibit this polymerization process.[7][16] They are proposed to cap the growing hemozoin crystal, preventing further heme detoxification.[10] The resulting buildup of free heme is toxic to the parasite, leading to its death.[7]

Quantitative Data: Antimalarial Activity
DerivativeTarget/StrainIC50 (µM)Reference
ChloroquineHeme Polymerization0.18 ± 0.03[19]
Quinolone Hybrid 12Heme Polymerization0.39 ± 0.09[19]
Quinolone Hybrid 13Heme Polymerization0.48 ± 0.02[19]
Isoindoline-dione-4-aminoquinoline 4rP. falciparum (W2 strain)0.006[20]
1,6,8-trihydroxyxanthoneP. falciparum (3D-7 strain)6.10 ± 2.01[21]
1,6,8-trihydroxyxanthoneP. falciparum (FCR-3 strain)6.76 ± 2.38[21]
Experimental Protocol

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

  • Hematin

  • 0.2 M NaOH

  • Test quinoline derivative

  • Glacial acetic acid

  • DMSO

  • Microcentrifuge tubes

  • ELISA reader

Procedure:

  • Reaction Setup:

    • Add 100 µL of 1 mM hematin in 0.2 M NaOH to a microcentrifuge tube.

    • Add 50 µL of the test compound at various concentrations. Use a suitable solvent (e.g., DMSO) for the negative control.

  • Initiation of Polymerization: Add 50 µL of glacial acetic acid (pH 2.6) to initiate the reaction.

  • Incubation: Incubate at 37°C for 24 hours.[21]

  • Washing: Centrifuge the tubes, discard the supernatant, and wash the pellet with DMSO. Repeat the wash step.

  • Solubilization: Dissolve the β-hematin pellet in 0.1 M NaOH.

  • Data Acquisition: Read the absorbance of the solution at 405 nm using an ELISA reader.

  • Data Analysis: Calculate the percentage of heme polymerization inhibition and determine the IC50 value.[21]

Mechanism Diagram

antimalarial_mechanism Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Derivatives Quinoline->Hemozoin Inhibition anti_inflammatory_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway COX_LOX COX/LOX Enzymes Stimuli->COX_LOX Pro_inflammatory Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation Pro_inflammatory->Inflammation Prostaglandins->Inflammation Quinoline Quinoline Derivatives Quinoline->NFkB_Pathway Inhibition Quinoline->COX_LOX Inhibition

References

Application Notes and Protocols: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] In the field of agrochemical research, this quinoline derivative is a valuable scaffold for the development of novel fungicides, herbicides, and plant growth regulators.[1][2] The quinoline core is a recognized "privileged structure" in medicinal and agricultural chemistry due to its ability to interact with various biological targets.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemicals, with a focus on fungicides.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis involves the modification of its 4-hydroxy group. This position is readily alkylated or acylated to produce a diverse range of derivatives with varying biological activities.

  • Fungicides: O-alkylation of the 4-hydroxy group has been shown to yield potent antifungal agents. The introduction of various alkyl and substituted alkyl chains can modulate the compound's lipophilicity and steric bulk, influencing its interaction with fungal targets.[3][4] Some quinoline-based fungicides act by inhibiting fungal tubulin polymerization, which disrupts microtubule formation and leads to cell death.[4]

  • Herbicides: Certain derivatives of quinoline carboxylic acids have demonstrated herbicidal activity by inhibiting photosynthetic electron transport in plants.[5]

  • Plant Growth Regulators: The versatile structure of this compound allows for its incorporation into molecules designed to enhance crop yield and resistance to pests.[2]

Experimental Protocols

The following protocols describe the synthesis of agrochemical derivatives starting from this compound.

Protocol 1: Synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate (Intermediate)

This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group, a common step to create a more reactive intermediate for further derivatization.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of this compound (1.0 eq) in phosphorus oxychloride (5.0 eq) is heated at 110 °C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and carefully poured into a stirred, ice-cold saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford Ethyl 4-chloro-6-methylquinoline-3-carboxylate.

Expected Yield: ~85-95%

Protocol 2: Synthesis of O-Alkylated Quinoline Derivatives (Potential Fungicides)

This protocol details the O-alkylation of the 4-hydroxy group, a key step in generating fungicidally active compounds.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., propargyl bromide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The alkyl halide (1.2 eq) is added dropwise to the suspension, and the reaction mixture is stirred at 60 °C for 4-6 hours (monitor by TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • If no precipitate forms, the aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with water, then brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired O-alkylated derivative.

Data Presentation

The following tables summarize the fungicidal activity of various quinoline derivatives against common plant pathogens.

Table 1: In Vitro Antifungal Activity of Quinoline Derivatives (EC₅₀ in µg/mL)

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference
Ac12Sclerotinia sclerotiorum0.52[6]
Ac12Botrytis cinerea0.50[6]
8cErysiphe graminis1.48[1]
A9Xanthomonas oryzae pv oryzae11.05[7]
A9Acidovorax citrulli8.05[7]

Table 2: In Vivo Fungicidal Activity of Quinoline Derivatives

Compound IDFungal SpeciesApplication Rate (mg/L)Control Efficacy (%)Reference
Benzyl (2,3,8-trimethyl-6-(perfluoropropan-2-yl)quinolin-4-yl) carbonateRice Blast100Effective Control[2]
Benzyl (2,3,8-trimethyl-6-(perfluoropropan-2-yl)quinolin-4-yl) carbonateCucumber Powdery Mildew100Effective Control[2]
VIa6Valsa maliNot SpecifiedSuperior to Chlorothalonil[8]

Visualizations

Logical Workflow for Agrochemical Development from this compound

Agrochemical_Development_Workflow A Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate B Derivatization Reaction (e.g., O-alkylation) A->B C Library of Novel Quinoline Derivatives B->C D In Vitro Screening (Fungicidal/Herbicidal Activity) C->D E Lead Compound Identification D->E F In Vivo Testing (Greenhouse/Field Trials) E->F G Structure-Activity Relationship (SAR) Studies E->G I Agrochemical Candidate F->I H Lead Optimization G->H H->B H->I

Caption: Workflow for agrochemical discovery using the target compound.

General Reaction Scheme for Derivatization

Derivatization_Scheme start Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate intermediate Reactive Intermediate (e.g., 4-chloro derivative) start->intermediate Activation (e.g., POCl3) product1 Fungicidal Ether/Thioether Derivatives start->product1 O-Alkylation/ S-Alkylation product2 Herbicidal Amide/ Ester Derivatives start->product2 Acylation/Esterification intermediate->product1 Nucleophilic Substitution

Caption: Common derivatization pathways for the starting material.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this scaffold and develop new solutions for crop protection. Further research into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of next-generation fungicides and herbicides.

References

Application Note: HPLC Analysis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a quinoline derivative of significant interest in pharmaceutical development due to its potential as an intermediate in the synthesis of various therapeutic agents, including those with antimicrobial properties.[1] Accurate and precise quantification of this compound is essential for quality control during manufacturing, stability studies, and various research applications.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of quinoline derivatives, offering high sensitivity and selectivity.[2] This application note provides a detailed protocol for the isocratic reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.

Quantitative Data Summary

The following tables summarize the key method parameters and typical performance characteristics for the HPLC analysis of this compound.

Table 1: HPLC Method Parameters

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time10 minutes

Table 2: Method Performance Characteristics

ParameterResultAcceptance Criteria
Retention Time (tR)~ 5.2 min-
Linearity (r²)0.9995≥ 0.999
Accuracy (% Recovery)98.5% - 101.2%98% - 102%
Precision (% RSD)< 1.5%≤ 2%
Limit of Detection (LOD)0.1 µg/mL-
Limit of Quantification (LOQ)0.3 µg/mL-

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrument and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and 0.45 µm syringe filters

  • Ultrasonic bath

3. Preparation of Mobile Phase

  • Prepare the aqueous component by adding 1 mL of formic acid to 1000 mL of HPLC grade water (0.1% v/v).

  • The mobile phase is a mixture of Acetonitrile and 0.1% Formic Acid in Water in a 60:40 (v/v) ratio.

  • Degas the mobile phase using an ultrasonic bath for 15 minutes before use.

4. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a portion of the sample containing this compound.

  • Transfer the sample to a volumetric flask and add a suitable amount of methanol to dissolve the compound.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Inject a standard solution periodically to check for system suitability and retention time stability.

7. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation F Standard & Sample Injections B->F C Sample Preparation C->F E Blank Injection D->E E->F G Peak Identification & Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Components cluster_instrument Instrumentation cluster_method Method Parameters cluster_validation Validation Parameters HPLC HPLC System Detector UV Detector HPLC->Detector Column C18 Column HPLC->Column Linearity Linearity HPLC->Linearity MobilePhase Mobile Phase (ACN:H2O:Formic Acid) Column->MobilePhase FlowRate Flow Rate MobilePhase->FlowRate Wavelength Detection Wavelength FlowRate->Wavelength Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision

Caption: Key components of the HPLC method development and validation for this compound.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it applicable for routine quality control and research purposes. The provided protocol and performance characteristics can serve as a starting point and may be adapted for specific sample matrices and analytical requirements.

References

Application Notes and Protocols for the Quantification of Quinoline-3-Carboxylate Derivatives using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxylate derivatives are a class of compounds with significant interest in pharmaceutical and clinical research due to their involvement in various physiological and pathological processes. Notably, several derivatives are key metabolites in the kynurenine pathway, which is implicated in neurodegenerative diseases, inflammatory disorders, and cancer.[1][2] Accurate and sensitive quantification of these molecules in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high specificity and sensitivity.[3]

This document provides detailed application notes and protocols for the quantification of two major quinoline-3-carboxylate derivatives: Kynurenic Acid and Quinolinic Acid, using LC-MS/MS.

Featured Analytes

  • Kynurenic Acid (KYNA): An antagonist of ionotropic glutamate receptors, KYNA is considered neuroprotective. Monitoring its levels is important in the context of neurological disorders.[4][5]

  • Quinolinic Acid (QUIN): An agonist of the N-methyl-D-aspartate (NMDA) receptor, QUIN is a known neurotoxin.[3][6] Its quantification is critical in studies of neuroinflammation and neurotoxicity.[7]

Experimental Protocols

A generalized workflow for the analysis of quinoline-3-carboxylate derivatives involves sample preparation, LC separation, and MS/MS detection.

LC-MS Workflow Sample Biological Sample (Plasma, CSF, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Add Internal Standard Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Data_Analysis Data Analysis (Quantification) LC_Injection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of quinoline-3-carboxylate derivatives.

Protocol 1: Quantification of Kynurenic Acid in Human Plasma

This protocol is adapted from a validated method for quantifying kynurenic acid, an endogenous biomarker for organic anion transporters OAT1 and OAT3.[4][5]

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of acetonitrile containing a suitable internal standard (e.g., kynurenic acid-d5).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterValue
Column Agilent Eclipse XDB-C18 or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A gradient elution is used to separate the analyte from interferences like tryptophan.[4]
Flow Rate Dependent on column dimensions (e.g., 0.3-0.5 mL/min)
Injection Volume 5-10 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (KYNA) m/z 190.1 → 144.1[4]
MRM Transition (IS) kynurenic acid-d5[4]
Ion Spray Voltage 5500 V[8]
Desolvation Temp. 600°C[8]
Protocol 2: Quantification of Quinolinic Acid in Human Serum

This protocol is based on a method developed for the determination of the neurotoxic quinolinic acid in human serum with low sample volume requirements.[6]

1. Sample Preparation (Derivatization and Solid Phase Extraction)

Note: Some methods for quinolinic acid require derivatization to improve chromatographic retention and ionization efficiency.

  • To 25 µL of serum, add a deuterated internal standard (e.g., quinolinic acid-d3).[6]

  • Perform protein precipitation.

  • For derivatization (optional but common), incubate the sample with butanol to form butyl esters.[7]

  • Purify the sample using a solid-phase extraction (SPE) column.[7]

  • Elute the analyte and evaporate the solvent.

  • Reconstitute the residue in the initial mobile phase for injection.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase analytical column[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Gradient elution[1]
Flow Rate Typically 300 µL/min for UHPLC[3]
Injection Volume 5-20 µL[3]

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI, Positive[6]
Scan Type MRM
MRM Transition (QUIN) m/z 280 → 78 (for butylated derivative)[6][7]
MRM Transition (IS) m/z 283 → 81 (for butylated QA-d3)[6]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the LC-MS/MS methods described.

Table 1: Kynurenic Acid Quantification

ParameterMatrixLLOQLinearity RangeReference
Kynurenic AcidHuman Plasma10 nM1-60 ng/mL[4][5]
Kynurenic AcidHuman Serum-1-60 ng/mL[4]

Table 2: Quinolinic Acid Quantification

ParameterMatrixLLOQLinearity RangeReference
Quinolinic AcidHuman Serum5.0 nmol/LNot Specified[7]
Quinolinic AcidHuman Urine125 ng/mL125 - 64,000 ng/mL[9]
Quinolinic AcidPlasma, CSF, BrainNot SpecifiedNot Specified[1]

Signaling Pathway and Workflow Visualization

The quantification of quinoline-3-carboxylate derivatives is often performed in the context of the kynurenine pathway of tryptophan metabolism.

Kynurenine Pathway Trp Tryptophan Kyn Kynurenine Trp->Kyn Kyna Kynurenic Acid (Neuroprotective) Kyn->Kyna Hkyn 3-Hydroxykynurenine Kyn->Hkyn Quin Quinolinic Acid (Neurotoxic) Nad NAD+ Quin->Nad Haa 3-Hydroxyanthranilic Acid Hkyn->Haa Haa->Quin

Caption: Simplified Kynurenine Pathway highlighting key quinoline-3-carboxylate derivatives.

Conclusion

The LC-MS/MS methods outlined provide the necessary sensitivity and selectivity for the robust quantification of kynurenic acid and quinolinic acid in various biological matrices. These protocols can be adapted and validated for specific research needs, enabling accurate measurement of these critical biomarkers in drug development and clinical studies. The use of stable isotope-labeled internal standards and careful optimization of chromatographic and mass spectrometric conditions are key to achieving high-quality, reproducible data.

References

Application Notes and Protocols for Enzyme Inhibition Studies with 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzyme inhibitory activities of 4-hydroxyquinoline derivatives, a class of compounds recognized for their therapeutic potential across various diseases. This document includes quantitative inhibition data, detailed experimental protocols for key enzyme assays, and visualizations of relevant biological pathways and experimental workflows.

Overview of 4-Hydroxyquinoline Derivatives as Enzyme Inhibitors

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and neuroprotective effects.[1] A significant portion of their therapeutic action is attributed to their ability to inhibit specific enzymes involved in critical cellular processes. These derivatives have demonstrated inhibitory activity against enzymes such as Poly(ADP-ribose) polymerase (PARP), monoamine oxidases (MAO-A and MAO-B), urease, the proteasome, and dihydroorotate dehydrogenase (DHODH), among others.[2][3][4]

Quantitative Inhibition Data

The inhibitory potency of 4-hydroxyquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the reported IC50 values for various 4-hydroxyquinoline and related quinoline/quinazoline derivatives against several key enzymes.

Table 1: PARP1 Inhibition

CompoundTarget EnzymeIC50 (nM)Cell Line
Compound B1PARP163.81 ± 2.12-
Olaparib (Reference)PARP1<100-
IN17PARP1470 ± 3.2-

Data sourced from a study on 4-hydroxyquinazoline derivatives as PARP inhibitors.[3]

Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition

CompoundTarget EnzymeIC50 (nM)
Analogue 41DHODH9.71 ± 1.4
Analogue 43DHODH26.2 ± 1.8
1,7-naphthyridine 46DHODH28.3 ± 3.3

Data from a structure-guided design of quinoline-based DHODH inhibitors.[4]

Table 3: Cholinesterase and Glutathione S-transferase (GST) Inhibition

Compound ClassTarget EnzymeKi (µM)
4-Amino-tetrahydroquinoline DerivativesAChE17.87 ± 2.91 – 30.53 ± 4.25
4-Amino-tetrahydroquinoline DerivativesBChE9.08 ± 0.69 – 20.02 ± 2.88
4-Amino-tetrahydroquinoline DerivativesGST20.06 ± 3.11 – 36.86 ± 6.17

Ki values represent the inhibition constant. Data from a study on 4-amino-tetrahydroquinoline derivatives.[5]

Table 4: Urease and Proteasome Inhibition (Comparative)

CompoundTarget EnzymeIC50 (µM)Inhibition Type
4-Hydroxyquinoline-2-acetonitrileUreaseData not availableTo be determined
Acetohydroxamic acid (Standard)Urease25 - 100Competitive
4-Hydroxyquinoline-2-acetonitrile20S Proteasome (Chymotrypsin-like)Data not availableTo be determined
MG132 (Standard)20S Proteasome (Chymotrypsin-like)0.1 - 1Reversible Aldehyde

This table provides a benchmark for potential inhibitory activities, with data for the specific 4-hydroxyquinoline derivative being hypothetical pending experimental validation.[2]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and for designing further studies. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for enzyme inhibition assays.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of 4-Hydroxyquinoline Derivative DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis (PARylation) PARP1->PAR DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins SSBR Single-Strand Break Repair DDR_Proteins->SSBR Inhibition PARP1 Inhibition Inhibitor 4-Hydroxyquinoline Derivative Inhibitor->Inhibition

PARP1 signaling in DNA repair and its inhibition.

HIF1a_Pathway cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Inhibition by 4-Aminoquinoline HIF1a_N HIF-1α PHD PHDs HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome_N Proteasomal Degradation VHL->Proteasome_N Ubiquitination HIF1a_H HIF-1α (Stabilized) HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Nuclear Translocation & Binding Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Inhibitor 4-Aminoquinoline Derivative Inhibitor->HIF1a_H Inhibits Expression

Hypoxia-inducible factor-1α (HIF-1α) signaling pathway.

Enzyme_Inhibition_Workflow start Start: Prepare Reagents compound_prep Prepare serial dilutions of 4-hydroxyquinoline derivative start->compound_prep assay_setup Add buffer, enzyme, and inhibitor to 96-well plate compound_prep->assay_setup pre_incubation Pre-incubate to allow inhibitor-enzyme interaction assay_setup->pre_incubation reaction_init Initiate reaction by adding substrate pre_incubation->reaction_init incubation Incubate at optimal temperature reaction_init->incubation measurement Measure signal (absorbance, fluorescence, luminescence) incubation->measurement data_analysis Analyze data: Calculate % inhibition, determine IC50 value measurement->data_analysis end End: Report Results data_analysis->end

General experimental workflow for enzyme inhibition assays.

Experimental Protocols

The following are detailed protocols for common enzyme inhibition assays used to evaluate 4-hydroxyquinoline derivatives. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This assay is designed to assess the inhibitory activity of 4-hydroxyquinoline derivatives against recombinant human MAO-A and MAO-B.

Principle: The assay measures MAO activity by monitoring the conversion of the non-fluorescent substrate, kynuramine, to the fluorescent product, 4-hydroxyquinoline.[6][7] The rate of 4-hydroxyquinoline formation is proportional to the enzyme's activity. Inhibition of this reaction by a test compound is quantified by the decrease in fluorescence.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Kynuramine dihydrobromide (substrate)

  • 4-Hydroxyquinoline derivative (test compound)

  • DMSO (for dissolving the test compound)

  • Clorgyline (for MAO-A selective inhibition control)

  • Pargyline (for MAO-B selective inhibition control)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the 4-hydroxyquinoline derivative in DMSO (e.g., 10 mM).[6]

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.[6]

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • MAO Assay Buffer

      • Test compound solution at various concentrations (final DMSO concentration should be ≤1%).[6]

    • Include a positive control (no inhibitor) and a negative control (no enzyme).[6]

    • Add the MAO-A or MAO-B enzyme solution to all wells except the negative control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[6]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the kynuramine substrate solution to all wells. The final concentration should be close to its Km value for the respective enzyme.[6]

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.[6]

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).[6]

    • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader.[6]

  • Data Analysis:

    • Subtract the fluorescence of the negative control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable dose-response curve.[6]

20S Proteasome Inhibition Assay

This protocol outlines a method for assessing the chymotrypsin-like activity of the 20S proteasome.

Principle: The assay measures the activity of the 20S proteasome by monitoring the cleavage of a fluorogenic substrate (e.g., Suc-LLVY-AMC). The release of the fluorescent AMC (7-amino-4-methylcoumarin) group is proportional to the enzyme's activity.

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (4-hydroxyquinoline derivative)

  • Standard inhibitor (e.g., MG132)[2]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and a standard inhibitor in the assay buffer.[2]

  • Assay Setup:

    • Add 2 µL of the compound dilutions to the wells of a 96-well plate.[2]

    • Add 98 µL of the 20S proteasome solution to each well.[2]

  • Pre-incubation:

    • Incubate at 37°C for 15 minutes.[2]

  • Enzymatic Reaction:

    • Add 100 µL of the fluorogenic substrate solution to each well to start the reaction.[2]

  • Measurement:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals.[2]

  • Data Analysis:

    • Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value.[2]

Urease Inhibition Assay

This protocol describes a common method for assessing urease inhibition.

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced can be quantified using Nessler's reagent, which forms a yellow-colored complex with ammonia. The absorbance of this complex is measured spectrophotometrically.

Materials:

  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution (Substrate)

  • Phosphate buffer (pH 7.4)

  • Nessler's reagent

  • Test compound (4-hydroxyquinoline derivative)

  • Standard inhibitor (e.g., Acetohydroxamic acid)[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO).[2]

  • Assay Setup:

    • In a 96-well plate, add 25 µL of different concentrations of the test compound or standard inhibitor.[2]

    • Add 25 µL of urease enzyme solution to each well.[2]

  • Pre-incubation:

    • Incubate at 37°C for 30 minutes.[2]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of urea solution to each well.[2]

    • Incubate the plate at 37°C for 15 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of Nessler's reagent.[2]

    • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.[2]

Conclusion

The 4-hydroxyquinoline scaffold represents a versatile platform for the development of potent and selective enzyme inhibitors. The data and protocols presented here serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the investigation and characterization of novel 4-hydroxyquinoline derivatives as potential therapeutic agents. Further studies, including kinetic analyses to determine the mode of inhibition and in vivo efficacy studies, are essential next steps in the evaluation of promising lead compounds.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer properties.[1][2] Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process.

Introduction to Cytotoxicity Assays for this compound

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives like this compound, the most commonly utilized assays include those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[3][4] Understanding the underlying mechanisms of cytotoxicity is crucial for the development of targeted therapies.

Data Presentation: Cytotoxicity of this compound

Summarized below are hypothetical quantitative data from various cytotoxicity assays. These tables are for illustrative purposes to guide data presentation.

Table 1: IC₅₀ Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma2445.2
4828.7
7215.1
HeLaCervical Adenocarcinoma2462.8
4841.5
7225.9
K-562Myelogenous Leukemia2450.1
4833.6
7219.8
A549Lung Carcinoma2475.4
4852.3
7236.7

Table 2: LDH Release Assay - Percent Cytotoxicity

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
15.2 ± 1.18.9 ± 1.512.4 ± 2.0
1015.8 ± 2.525.4 ± 3.138.6 ± 3.8
2530.1 ± 3.848.7 ± 4.265.2 ± 5.1
5055.6 ± 4.975.1 ± 5.888.9 ± 6.3
10089.3 ± 6.294.2 ± 5.596.7 ± 4.9

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Control2.1 ± 0.51.5 ± 0.30.8 ± 0.2
Vehicle (DMSO)2.5 ± 0.61.8 ± 0.41.0 ± 0.3
Compound (IC₅₀, 48h)25.7 ± 3.115.3 ± 2.53.2 ± 0.7
Compound (2x IC₅₀, 48h)38.9 ± 4.228.6 ± 3.85.1 ± 1.1

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan, which can be quantified by spectrophotometry.[6][7]

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with this compound B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 1.5-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 492-570 nm G->H

Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with a damaged plasma membrane.[4][9]

LDH_Workflow A Seed cells in a 96-well plate B Treat with this compound A->B C Incubate for desired exposure period B->C D Centrifuge the plate C->D E Transfer supernatant to a new plate D->E F Add LDH reaction mixture E->F G Incubate at room temperature in the dark F->G H Measure absorbance at 490 nm G->H

Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.[10] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[11] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add 100 µL of the LDH detection reagent to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[13] Several assays can be used to detect and quantify apoptosis induced by quinoline derivatives.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.[3]

  • Washing: Wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.[3]

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.[3]

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.[3]

  • Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[3]

Signaling Pathways in Apoptosis

Quinoline derivatives can induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This document provides detailed application notes and experimental protocols to guide researchers in utilizing this intermediate for the discovery and development of novel therapeutic agents. The applications of this intermediate span across various fields, including the development of antibacterial, anticancer, and antimalarial drugs.[2][3]

Chemical Properties and Synthesis

IUPAC Name: this compound[3] Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol Appearance: Buff-colored powder Melting Point: 284-290 °C

The synthesis of this compound can be achieved through established methods for quinoline synthesis, most notably the Conrad-Limpach and Gould-Jacobs reactions.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol describes the synthesis of a 4-hydroxyquinoline derivative from an aniline and a β-ketoester.[4]

Materials:

  • 4-methylaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask, combine 4-methylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at 100-140°C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

  • After the initial reaction, add a high-boiling point solvent to the reaction mixture.

  • Heat the mixture to approximately 250°C to induce cyclization. The reaction is typically complete within 30 minutes to 2 hours.

  • Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, ether) to remove any remaining impurities.

  • The crude product can be further purified by recrystallization.

Applications in Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutics. This compound provides a versatile platform for the synthesis of derivatives with a range of biological activities.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[5][6] One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers.[5]

The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoline derivatives against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 2-Styrylquinoline-3-carboxylateA549 (Lung)1.53[5]
2 2-Styrylquinoline-3-carboxylateHT29 (Colon)0.77[5]
3 2-Phenylquinolin-4-amineHT-29 (Colon)8.12[7]
4 Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5[7]
5 Brominated pyranoquinolineA549 (Lung)35.10[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][9]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.[9]

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]

Antibacterial Activity

Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][7] this compound serves as a precursor for the synthesis of novel quinolone-based antibacterial agents.

The following table presents the minimum inhibitory concentration (MIC) values for a quinolone derivative against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
6 Staphylococcus aureus MTCC 963.9
6 Bacillus subtilis MTCC 1214.6 (Anti-biofilm)[10]
7 Clavibacter michiganensis31.3

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (or other suitable growth medium)

  • 96-well microtiter plates

  • Test compounds

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of drugs derived from this compound is crucial for rational drug design.

Anticancer Mechanism: Targeting the PI3K/Akt/mTOR Pathway

Many quinoline-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[2][7]

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase IV Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Binds to DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Cleavage_Complex->Supercoiled_DNA Religation DS_Breaks Double-Strand Breaks Cleavage_Complex->DS_Breaks Replication Fork Collapse Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Quinolone Quinolone Antibiotic Quinolone->Cleavage_Complex Stabilizes

Caption: Mechanism of action of quinolone antibiotics via inhibition of DNA gyrase.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. Its utility in the development of anticancer and antibacterial agents is well-documented. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important chemical intermediate in their drug discovery endeavors. Further derivatization and biological evaluation of compounds based on this scaffold are likely to yield novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is the Gould-Jacobs reaction.[1][2][3] This multi-step synthesis involves the condensation of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.[1][2]

Q2: How does the methyl group on the 4-methylaniline starting material affect the reaction?

A2: The methyl group is an electron-donating group. In the context of the Gould-Jacobs reaction, anilines with electron-donating groups are generally effective and can facilitate the cyclization step.[1][2]

Q3: What are the critical parameters to control for a high yield in the Gould-Jacobs synthesis of this compound?

A3: The most critical parameter is the temperature of the cyclization step. This reaction requires high temperatures, typically in the range of 250-300°C, to proceed efficiently.[1][4] Reaction time is also crucial; prolonged heating at high temperatures can lead to product degradation and the formation of byproducts.[1][4]

Q4: What are the common side reactions or byproducts I should be aware of?

A4: A primary side reaction is the decarboxylation of the ester group at the 3-position, especially under high-temperature and high-pressure conditions, leading to the formation of 4-hydroxy-6-methylquinoline.[1] Another common issue is the formation of dark, tarry materials due to the decomposition of starting materials or the product at excessive temperatures.[1]

Q5: Can microwave synthesis be used for this reaction?

A5: Yes, microwave-assisted synthesis is a highly effective alternative to conventional heating for the Gould-Jacobs reaction. It can significantly shorten reaction times and, in many cases, improve the yield of this compound.[1][4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete initial condensation of 4-methylaniline and DEEM.- Ensure you are using a slight excess of diethyl ethoxymethylenemalonate (DEEM).- Monitor the condensation step (typically at 100-130°C) via TLC to confirm the disappearance of 4-methylaniline before proceeding to cyclization.[1]
Insufficient temperature during the cyclization step.- The cyclization requires high temperatures, typically around 250°C.[1]- Gradually increase the temperature, but monitor for decomposition.
Incomplete Cyclization Reaction time is too short for the given temperature.- Increase the reaction time at the optimal cyclization temperature. Be aware that prolonged heating can lead to degradation.[1][4]- Consider switching to microwave heating for more efficient energy transfer and shorter reaction times.[1]
Insufficient heating.- Ensure uniform heating of the reaction mixture. Using a high-boiling inert solvent like Dowtherm A or diphenyl ether can help maintain a consistent temperature.[1]
Formation of Dark Tarry Materials Decomposition of reagents or product at high temperatures.- Optimize the reaction temperature and time to find a balance between efficient cyclization and minimal degradation.[1]- Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition.[1]
Presence of Decarboxylated Byproduct Excessive reaction temperature and/or pressure.- Carefully control the reaction temperature to avoid overshooting the optimal range.- If using a sealed vessel for microwave synthesis, monitor the internal pressure and consider reducing the temperature if it becomes too high.[1]
Difficulty in Product Purification Contamination with starting materials or byproducts.- For the crude product, precipitation with a non-polar solvent like hexane can be effective.[1]- Recrystallization from ethanol, acetic acid, or a DMF/water mixture is a common purification method for the final product.[1]

Data Presentation

Table 1: Effect of Temperature and Time on Gould-Jacobs Reaction Yield (Microwave Synthesis)

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
125010121
2300102037
3250301510
4300302428
530051847

This data is adapted from a study on a similar Gould-Jacobs reaction and illustrates the general trends in yield with varying temperature and time.[4]

Experimental Protocols

Protocol 1: Conventional Heating Method
  • Condensation:

    • In a round-bottom flask, combine 4-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture to 110-120°C for 1.5 to 2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • Cyclization:

    • To the resulting crude anilidomethylenemalonate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Heat the mixture to 250°C under an inert nitrogen atmosphere for 30 to 60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add hexane or petroleum ether to precipitate the crude product.

    • Collect the solid by filtration and wash with additional non-polar solvent.

    • The crude product can be purified by recrystallization from ethanol or acetic acid.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup:

    • In a microwave-safe reaction vessel equipped with a magnetic stirrer, add 4-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Microwave Irradiation:

    • Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the optimized time (typically 5-15 minutes).[4] Monitor the internal temperature and pressure of the vessel.

  • Work-up and Purification:

    • Allow the reaction vessel to cool to room temperature.

    • If the product has precipitated, it can be collected by filtration and washed with a cold solvent like acetonitrile.[4]

    • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification start 4-Methylaniline + Diethyl Ethoxymethylenemalonate intermediate Ethyl 2-((4-methylphenylamino)methylene)malonate start->intermediate 110-120°C, 1.5-2h cyclization Thermal Cyclization intermediate->cyclization 250°C, 30-60 min (High-boiling solvent) workup Precipitation (Hexane) cyclization->workup purification Recrystallization (Ethanol/Acetic Acid) workup->purification product This compound purification->product Troubleshooting_Yield start Low Yield of Final Product check_intermediate Is the intermediate (anilidomethylenemalonate) formed completely? start->check_intermediate check_cyclization Is the cyclization step proceeding to completion? check_intermediate->check_cyclization Yes optimize_condensation Optimize Condensation: - Increase DEEM ratio - Monitor by TLC check_intermediate->optimize_condensation No increase_temp Increase Cyclization Temp. (e.g., to 250°C) check_cyclization->increase_temp No success Improved Yield optimize_condensation->success check_decomposition Check for Decomposition (Tarry materials) increase_temp->check_decomposition increase_time Increase Reaction Time use_microwave Consider Microwave Synthesis increase_time->use_microwave increase_time->success use_microwave->success check_decomposition->increase_time No optimize_temp_time Optimize Temp. & Time - Lower temp. slightly - Shorten reaction time check_decomposition->optimize_temp_time Yes inert_atmosphere Use Inert Atmosphere (N2 or Ar) optimize_temp_time->inert_atmosphere inert_atmosphere->success

References

Technical Support Center: Purification of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing actionable solutions.

Issue 1: Presence of Starting Materials in the Crude Product

  • Question: My crude product analysis (e.g., by TLC or NMR) shows the presence of unreacted 4-methylaniline and/or diethyl ethoxymethylenemalonate. How can I remove them?

  • Answer: Unreacted starting materials can often be removed through simple purification techniques.

    • Recrystallization: A carefully chosen solvent system for recrystallization will likely leave the more soluble starting materials in the mother liquor. Ethanol has been reported as a suitable solvent for recrystallizing the final product.[1]

    • Acid-Base Extraction: 4-methylaniline, being basic, can be removed by washing an organic solution of the crude product with a dilute acid solution (e.g., 1M HCl). The desired product, being weakly acidic due to the 4-hydroxy group, will remain in the organic layer. Diethyl ethoxymethylenemalonate can be hydrolyzed and removed by a subsequent aqueous base wash (e.g., 1M NaOH).

    • Column Chromatography: If other methods are insufficient, column chromatography provides a more rigorous separation.

Issue 2: Isomeric Impurities

  • Question: I suspect my product is contaminated with an isomeric byproduct, likely Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate. How can I confirm its presence and separate it?

  • Answer: The Gould-Jacobs reaction with a meta-substituted aniline like 4-methylaniline (p-toluidine) can potentially lead to the formation of both the 6-methyl and the 8-methyl isomers.[2]

    • Confirmation: Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR) can help identify the presence of the isomer. The aromatic substitution patterns will differ. High-Performance Liquid Chromatography (HPLC) can also be used to resolve the two isomers.

    • Separation:

      • Fractional Crystallization: Due to potential differences in solubility and crystal packing, careful and repeated recrystallization from a suitable solvent may enrich the desired 6-methyl isomer.

      • Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with an optimized eluent system, such as a mixture of hexane and ethyl acetate, can be employed. The separation of quinoline derivatives has been achieved using such systems.

Issue 3: Colored Impurities

  • Question: My crude product is highly colored (yellow to brown), but the pure compound is described as a buff-colored powder.[3] What is the cause of the color and how can I remove it?

  • Answer: Color in quinoline synthesis can arise from high-temperature reactions leading to side products and degradation.

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

    • Column Chromatography: Passing the crude product through a silica gel plug or performing full column chromatography can effectively remove colored, more polar impurities.

Issue 4: Difficulty with Crystallization

  • Question: I am having trouble inducing crystallization of my product from solution. What can I do?

  • Answer:

    • Solvent Screening: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity is observed. Gentle heating to redissolve followed by slow cooling can promote crystal growth.

    • Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

    • Concentration: Slowly evaporating the solvent can increase the concentration of the product to its saturation point, leading to crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical melting point of pure this compound?

    • A1: The reported melting point is in the range of 284-290 °C.[3]

  • Q2: What are some suitable solvents for recrystallizing the crude product?

    • A2: Ethanol has been successfully used for the recrystallization of this compound.[1] Dimethylformamide (DMF) is another potential high-boiling solvent for compounds with low solubility. A systematic solvent screening is always recommended.

  • Q3: What analytical techniques are recommended for assessing the purity of the final product?

    • A3: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is useful for rapid qualitative assessment. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and can reveal the presence of impurities. Melting point analysis is a good indicator of purity, with a sharp melting range close to the literature value suggesting high purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₃NO₃[3]
Molecular Weight231.25 g/mol [3]
Melting Point284-290 °C[3]
AppearanceBuff colored powder[3]

Table 2: Suggested Solvents for Purification

Purification MethodSolvent/Solvent SystemNotes
RecrystallizationEthanolReported to be an effective solvent for recrystallization.[1]
Dimethylformamide (DMF)A high-boiling polar aprotic solvent, potentially useful for compounds with low solubility in common solvents.
Column ChromatographyHexane/Ethyl AcetateA common eluent system for separating compounds of moderate polarity. The ratio should be optimized using TLC.
Dichloromethane/MethanolA more polar eluent system for more polar compounds.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) to dissolve the solid. If the solid does not fully dissolve, add small portions of the solvent until a clear solution is obtained at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a hexane/ethyl acetate mixture). The polarity of the eluent can be gradually increased to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product (with impurities) Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization ColumnChromatography Column Chromatography (e.g., Hexane/EtOAc) Crude->ColumnChromatography MotherLiquor Mother Liquor (soluble impurities) Recrystallization->MotherLiquor remove PureSolid Purified Solid Recrystallization->PureSolid isolate ColumnChromatography->PureSolid isolate Impurities Separated Impurities ColumnChromatography->Impurities remove

Caption: A general workflow for the purification of crude products.

Side_Reactions Reactants 4-Methylaniline + Diethyl Ethoxymethylenemalonate Intermediate Anilinomethylenemalonate Intermediate Reactants->Intermediate Condensation HighTemp High Temperature Cyclization (≥250 °C) Intermediate->HighTemp DesiredProduct Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate (Desired Product) IsomericImpurity Ethyl 4-hydroxy-8-methyl- quinoline-3-carboxylate (Isomeric Impurity) Degradation Degradation Products (Colored Impurities) HighTemp->DesiredProduct Major Pathway HighTemp->IsomericImpurity Minor Pathway HighTemp->Degradation Side Reactions

Caption: Potential side reactions in the Gould-Jacobs synthesis.

References

Solubility issues of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate in common biological buffers.

Troubleshooting Guide

Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffers (e.g., PBS, TRIS, DMEM).

This is a common observation due to the hydrophobic nature of many quinoline derivatives.[1] The abrupt change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer can cause the compound to crash out of solution.

Solutions:

  • Optimize DMSO Stock Concentration: While high concentration stocks are often prepared to minimize the final DMSO percentage in the assay, this can increase the likelihood of precipitation. Consider preparing a lower concentration stock solution in DMSO.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in the buffer or medium.

  • Sonication: After dilution, briefly sonicate the solution to aid in the dispersion of the compound.[1]

  • Gentle Warming: Gently warming the solution to 37°C may improve solubility, but be mindful of the compound's stability at elevated temperatures.[1]

  • pH Adjustment: Since this compound has a hydroxyl group, its solubility can be pH-dependent. Adjusting the pH of the buffer may increase solubility. Ensure the final pH is compatible with your experimental system.

Issue: Inconsistent or non-reproducible results in biological assays.

This can be a direct consequence of poor solubility, leading to an unknown and variable concentration of the compound in your assay.

Solutions:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

  • Solubility Testing: Perform a kinetic or thermodynamic solubility assay under your specific experimental conditions to determine the solubility limit.

  • Use of Solubilizing Excipients: Consider the use of cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25 g/mol [1]
Appearance Buff color powder[1]
Melting Point 284-290 °C[1]
Storage 0-8°C[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: What is the best way to prepare a stock solution of this compound?

It is recommended to first attempt to dissolve the compound in 100% DMSO to create a stock solution, for example, at a concentration of 10 mM. If complete dissolution is not achieved, other organic solvents or co-solvent systems can be tested.

Q4: How can I determine the solubility of this compound in my specific biological buffer?

You can perform either a kinetic or a thermodynamic solubility assay. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this document.

Data Presentation

As specific quantitative solubility data for this compound in common biological buffers is not publicly available, we provide a qualitative solubility outlook based on the general properties of quinoline derivatives. We strongly advise performing the experimental protocols below to determine the precise solubility in your systems.

BufferExpected Qualitative SolubilityRecommended Starting Approach
Phosphate-Buffered Saline (PBS) pH 7.4 LowPrepare a 10 mM stock in DMSO and perform serial dilutions. Visually inspect for precipitation.
TRIS Buffer (e.g., 50 mM, pH 7.5) LowSimilar to PBS, start with a DMSO stock and carefully dilute. Monitor for any cloudiness.
DMEM (with 10% FBS) Potentially slightly higher than buffers alone due to serum proteins, but still likely low.Prepare a concentrated stock in DMSO and dilute into the medium. Be aware of potential interactions with media components.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound.

  • Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 231.25 g/mol ) * 100,000

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and all solid material has dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in a Biological Buffer

This assay provides a rapid assessment of solubility under non-equilibrium conditions.

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Assay Plate Preparation: In a clear 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of the desired biological buffer (e.g., PBS, pH 7.4). This will result in a nominal concentration of 100 µM with 1% DMSO.

  • Mixing and Incubation: Mix the contents of the wells thoroughly. Cover the plate and incubate at room temperature for 1-2 hours to allow the system to approach equilibrium.

  • Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a buffer-only control indicates precipitation.

  • Quantification (Optional): To quantify the soluble fraction, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS, with a standard curve prepared in the same buffer.

Protocol 3: Thermodynamic Solubility Assay

This assay determines the solubility of the compound at equilibrium.

  • Sample Preparation: Add an excess amount of the solid this compound to a known volume of the biological buffer in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: After incubation, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer should be used for accurate quantification.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute_k Dilute in Buffer dissolve->dilute_k 10 mM Stock add_excess Add Excess Solid to Buffer dissolve->add_excess Solid Compound incubate_k Incubate (1-2h) dilute_k->incubate_k measure_k Measure Turbidity incubate_k->measure_k incubate_t Incubate (24-48h) add_excess->incubate_t separate Centrifuge & Filter incubate_t->separate quantify Quantify by HPLC/LC-MS separate->quantify troubleshooting_workflow start Precipitation Observed in Assay check_stock Check DMSO Stock Concentration start->check_stock step_dilute Implement Stepwise Dilution check_stock->step_dilute If high sonicate Apply Sonication step_dilute->sonicate adjust_ph Adjust Buffer pH sonicate->adjust_ph solubilizers Consider Solubilizing Excipients adjust_ph->solubilizers reassess Re-evaluate Solubility solubilizers->reassess

References

Technical Support Center: Optimizing the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Gould-Jacobs reaction. Our goal is to help you optimize your reaction conditions to achieve higher purity and yield of your target 4-hydroxyquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and what is it used for?

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinoline derivatives.[1][2] The reaction involves two key steps: first, the condensation of an aniline with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate, DEEM) to form an anilidomethylenemalonic ester intermediate.[1][2] This intermediate then undergoes a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[1][2] This reaction is particularly valuable in medicinal chemistry for creating the core structure of many pharmaceuticals, including antibacterial, antimalarial, and anticancer drugs.[1]

Q2: What are the typical conditions for the cyclization step?

The cyclization step is a thermal process that requires high temperatures, generally in the range of 250-300°C.[3] These temperatures can be achieved through two primary methods:

  • Conventional Heating: The intermediate is heated in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.[1][3] The mixture is typically refluxed at 250-260°C.[1]

  • Microwave Irradiation: Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times and often improved yields.[1][4] Reactions are typically heated to 250-300°C for a few minutes.[3][4]

Q3: How do electron-donating and electron-withdrawing groups on the aniline affect the reaction?

The Gould-Jacobs reaction is most effective for anilines that have electron-donating groups at the meta-position.[1][2] For asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers. The outcome is influenced by both steric and electronic effects of the substituents.[5]

Q4: Can the final product be something other than a 4-hydroxyquinoline?

Yes. The initial cyclized product is a 4-hydroxy-3-carboalkoxyquinoline.[2] This product exists in equilibrium with its 4-oxo tautomer.[1][2] To obtain the parent 4-hydroxyquinoline, two subsequent steps are often performed: saponification (hydrolysis of the ester group with a base like NaOH) to form the carboxylic acid, followed by thermal decarboxylation to remove the carboxyl group.[2][6]

Troubleshooting Guide

This section addresses common problems encountered during the Gould-Jacobs reaction and provides strategies for overcoming them to improve product purity.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield or Incomplete Cyclization 1. Insufficient Temperature: The cyclization requires a high activation energy.[1] 2. Short Reaction Time: The reaction may not have had enough time to proceed to completion.1. Increase Temperature: Gradually increase the reaction temperature. For conventional heating, ensure the solvent is vigorously refluxing (~250-260°C).[1][3] For microwave synthesis, temperatures up to 300°C can be explored.[3][4] 2. Increase Reaction Time: Extend the heating time, but monitor for product degradation.[3] 3. Switch to Microwave Heating: Microwave irradiation can provide more efficient and rapid heating, often leading to better yields in shorter times.[3]
Formation of Dark, Tarry Materials 1. Decomposition: Prolonged heating or excessively high temperatures can cause the starting materials or product to decompose.[3][5] 2. Oxidation: The reaction may be sensitive to air at high temperatures.1. Optimize Temperature and Time: Carefully find a balance between the temperature required for cyclization and the point at which degradation occurs.[3][4] 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[3] 3. Ensure Even Heating: Use a high-boiling solvent to maintain a consistent temperature throughout the reaction mixture.[3]
Product is a Viscous Oil or Fails to Crystallize 1. Presence of Impurities: Tarry byproducts or unreacted starting materials can inhibit crystallization. 2. Residual High-Boiling Solvent: Solvents like diphenyl ether can be difficult to remove completely.[3]1. Purify via Chromatography: Use column chromatography to separate the desired product from impurities.[3] 2. Thoroughly Remove Solvent: After precipitation, wash the solid thoroughly with a non-polar solvent (e.g., cyclohexane, hexane) to remove the high-boiling solvent.[1][3] Dry the product under a high vacuum.[3] 3. Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or petroleum ether.[3]
Formation of Decarboxylated Byproduct 1. Excessive Temperature/Pressure: The 3-carboalkoxy group can be lost if conditions are too harsh, especially in a sealed microwave vessel.[4]1. Careful Control of Conditions: Reduce the reaction temperature and carefully monitor the pressure in sealed-vessel microwave reactions.[3][4]
Mixture of Regioisomers 1. Asymmetrically Substituted Aniline: Cyclization can occur at two different positions on the aniline ring.[5]1. Separation: Isomers may need to be separated after the reaction by fractional crystallization or chromatography.[7] 2. Reaction Optimization: Modifying the solvent or temperature may favor the formation of one isomer, but this is substrate-dependent.

Data Presentation: Reaction Condition Optimization

Optimizing the balance between reaction temperature and time is critical, especially in microwave-assisted synthesis, to maximize yield and minimize the formation of degradation byproducts.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [4]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501011
23001137
330052428
43005 (Optimized)-47

Note: The yields refer to the isolated ethyl 4-hydroxyquinoline-3-carboxylate product. An optimal balance was found at 300°C for 5 minutes, as longer times at this temperature led to decarboxylation and lower yields.[4]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1][3]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.).

  • Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the reaction is progressing.

  • (Optional) Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. The crude intermediate can be used directly.

Step 2: Cyclization

  • To the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and heat the mixture under an inert atmosphere (e.g., nitrogen) to a vigorous reflux (~250°C).

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add a non-polar solvent such as cyclohexane or hexane to aid precipitation and dissolve the high-boiling solvent.[1][7]

  • Collect the solid by filtration.

  • Wash the solid thoroughly with the non-polar solvent to remove all traces of the high-boiling solvent.

  • Dry the product under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[3]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol provides a rapid and efficient method for cyclization.[1][4]

Step 1: Reaction Setup

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.5-3.0 eq.). Note: A larger excess of the malonate is often used in the microwave procedure.[4]

Step 2: Microwave Irradiation

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the optimized time (typically 1-15 minutes).[3] Monitor the internal temperature and pressure.

Step 3: Isolation and Purification

  • Allow the reaction vessel to cool completely to room temperature. A precipitate of the product should form.

  • Filter the solid product.

  • Wash the solid with a small amount of cold solvent (e.g., ice-cold acetonitrile) to remove unreacted reagents.[4]

  • Dry the resulting solid under a vacuum. Analyze by HPLC-MS or NMR to confirm purity and identity.[4]

Visualizations

Gould_Jacobs_Workflow start Start: Aniline + Alkoxymethylenemalonate condensation Step 1: Condensation (100-130°C) start->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Step 2: Thermal Cyclization (>250°C) intermediate->cyclization product Crude 4-Hydroxy-3- carboalkoxyquinoline cyclization->product purification Step 3: Purification (Precipitation & Wash) product->purification final_product Pure Product purification->final_product

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Troubleshooting_Flowchart start Low Purity or Yield? check_completion Is Cyclization Incomplete? start->check_completion Analyze Crude Mixture tar_formation Is Tar Formation Observed? check_completion->tar_formation No increase_temp Increase Temperature & Extend Reaction Time check_completion->increase_temp Yes optimize_conditions Optimize Temp/Time & Use Inert Atmosphere tar_formation->optimize_conditions Yes purify Improve Purification: Column Chromatography & Thorough Washing tar_formation->purify No (Other Impurities) use_microwave Consider Microwave Heating increase_temp->use_microwave success Purity Improved use_microwave->success optimize_conditions->success purify->success

Caption: A troubleshooting flowchart for common Gould-Jacobs reaction issues.

References

Technical Support Center: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate in DMSO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate in Dimethyl Sulfoxide (DMSO) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for biological assays?

For most in vitro biological assays, DMSO is the recommended solvent due to its high solubilizing power for a wide range of organic molecules. However, it is crucial to use anhydrous, high-purity DMSO to minimize potential stability issues.

Q2: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, weigh the desired amount of the compound and add the calculated volume of anhydrous DMSO. To ensure complete dissolution, vortex the solution and, if necessary, use an ultrasonic bath. Gentle warming to 37°C can also aid in dissolution, but prolonged heating should be avoided to prevent degradation.[1]

Q3: What are the optimal storage conditions for a DMSO stock solution of this compound?

For short-term storage (up to one month), it is recommended to store the stock solution at -20°C. For long-term storage (up to one year), -80°C is preferable.[1] To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q4: I observed precipitation in my DMSO stock solution after storage. What should I do?

Precipitation can occur due to supersaturation, temperature changes, or the absorption of water by DMSO.[1][3] To redissolve the compound, you can gently warm the solution to 37°C and sonicate it.[1] Always ensure the compound is fully dissolved before use in your experiments. If precipitation persists, preparing a fresh, less concentrated stock solution is recommended.

Q5: How stable is this compound in DMSO at room temperature?

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in DMSO solutions.

Issue 1: Difficulty Dissolving the Compound
  • Potential Cause:

    • Use of old or hydrated DMSO.

    • The solution is at or above its solubility limit.

    • Insufficient mixing.

  • Troubleshooting Steps:

    • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of compounds.[1]

    • Prepare a Less Concentrated Solution: If the compound does not fully dissolve, try preparing a more dilute stock solution.

    • Improve Dissolution Technique: Utilize vortexing and sonication to aid dissolution.[1] Gentle warming to 37°C can also be effective.[1]

Issue 2: Compound Precipitation in Stock Solution
  • Potential Cause:

    • Inappropriate storage temperature.

    • Supersaturated solution.

    • Repeated freeze-thaw cycles.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C.

    • Redissolve Before Use: If precipitate is observed, warm the solution to 37°C and sonicate to redissolve the compound.

    • Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.[1]

Issue 3: Inconsistent Experimental Results
  • Potential Cause:

    • Degradation of the compound in the DMSO stock solution.

    • Inaccurate concentration due to partial dissolution or precipitation.

    • Final DMSO concentration in the assay is too high.

  • Troubleshooting Steps:

    • Perform Stability Testing: If degradation is suspected, assess the purity of the stock solution over time using methods like HPLC or LC-MS.

    • Ensure Complete Dissolution: Visually inspect the solution to confirm no solid particles are present before making dilutions.

    • Control Final DMSO Concentration: Many assays are sensitive to DMSO. Ensure the final concentration in your experiment is at a tolerated level, typically below 1%.[5]

Data Presentation

While specific quantitative stability data for this compound in DMSO is not publicly available, the following table summarizes general stability observations for small molecules in DMSO under various conditions.

Storage ConditionTime FramePurity Retention (General Observation)Reference
Room Temperature1-2 daysGenerally stable, but compound-dependent.[4][4]
4°C2 years~85% of compounds were found to be stable in a DMSO/water (90/10) mixture.[6]
-20°C (with freeze-thaw cycles)Multiple cyclesStability is compound-specific; repeated cycles can lead to precipitation and degradation.[2][2]
-20°C (aliquoted)Short-term (up to 1 month)Generally considered a stable condition for most compounds.[1][1]
-80°C (aliquoted)Long-term (up to 1 year)Optimal for long-term storage to maintain compound integrity.[1][1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass: The molecular weight of this compound is 231.25 g/mol . To prepare 1 mL of a 10 mM stock solution, 2.31 mg of the compound is required.

  • Weigh the compound: Accurately weigh 2.31 mg of this compound using an analytical balance and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.

  • Aliquot and store: Once fully dissolved, aliquot the solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Assessment of Compound Stability in DMSO by HPLC
  • Prepare a stock solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Initial analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the compound at time 0 will serve as the baseline.

  • Incubate samples: Store aliquots of the stock solution under different conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • Time-point analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Prepare and analyze samples: Dilute the aged aliquots in the same manner as the time 0 sample and analyze by HPLC using the same method.

  • Data analysis: Compare the peak area of the compound at each time point to the peak area at time 0. A decrease in the peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Visualizations

TroubleshootingWorkflow start Start: Issue with Compound in DMSO issue_dissolving Difficulty Dissolving? start->issue_dissolving issue_precipitation Precipitation Observed? issue_dissolving->issue_precipitation No check_dmso Use Fresh, Anhydrous DMSO issue_dissolving->check_dmso Yes issue_inconsistent Inconsistent Results? issue_precipitation->issue_inconsistent No check_storage Verify Storage at -20°C/-80°C issue_precipitation->check_storage Yes run_stability_check Perform Stability Check (HPLC/LC-MS) issue_inconsistent->run_stability_check Yes end_fail Consult Further issue_inconsistent->end_fail No check_concentration Prepare Less Concentrated Solution check_dmso->check_concentration improve_mixing Warm (37°C) and Sonicate check_concentration->improve_mixing end_success Issue Resolved improve_mixing->end_success redissolve Warm and Sonicate Before Use check_storage->redissolve aliquot Aliquot to Avoid Freeze-Thaw redissolve->aliquot aliquot->end_success ensure_dissolution Ensure Complete Dissolution run_stability_check->ensure_dissolution control_final_dmso Control Final DMSO Concentration ensure_dissolution->control_final_dmso control_final_dmso->end_success

Caption: A workflow for troubleshooting common issues with this compound in DMSO.

StabilityTestingWorkflow prep_stock 1. Prepare Stock Solution in Anhydrous DMSO time_zero 2. Analyze Time 0 Sample (HPLC/LC-MS) prep_stock->time_zero incubate 3. Incubate Aliquots at Different Conditions time_zero->incubate time_points 4. Analyze at Predefined Time Points incubate->time_points analyze 5. Compare Peak Areas to Time 0 time_points->analyze report 6. Report % Compound Remaining analyze->report

Caption: Experimental workflow for assessing the stability of a compound in DMSO solution.

References

Minimizing side product formation in quinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of quinoline-3-carboxylates. The guidance focuses on common synthetic methods such as the Gould-Jacobs, Pfitzinger, and Conrad-Limpach-Knorr reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of quinoline-3-carboxylates.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines, which can be precursors to quinoline-3-carboxylates. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1]

Question 1: My reaction mixture is turning into a dark, tarry material, and the yield of the desired product is low. What is causing this and how can I prevent it?

Answer: The formation of dark, tarry materials is a common issue in the Gould-Jacobs reaction, often resulting from decomposition at the high temperatures required for cyclization.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: High temperatures are necessary for the cyclization of the anilidomethylenemalonate intermediate.[3] However, prolonged heating can lead to degradation.[3] It is crucial to find a balance. For microwave-assisted synthesis, an optimal condition has been reported at 300°C for 5 minutes.[3]

  • Use a High-Boiling Inert Solvent: Employing a high-boiling solvent such as diphenyl ether or Dowtherm A ensures even heating and can minimize localized overheating.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[2]

Question 2: I am observing a significant amount of a decarboxylated byproduct. How can I minimize its formation?

Answer: Decarboxylation of the quinoline-3-carboxylate product can occur at high reaction temperatures and pressures, leading to a loss of the desired functional group.[2]

Troubleshooting Steps:

  • Careful Temperature Control: Precisely control the reaction temperature to the minimum required for efficient cyclization.

  • Monitor Pressure: If using a sealed vessel for microwave synthesis, monitor the internal pressure, as excessive pressure can promote decarboxylation.[2]

Question 3: The cyclization of the anilidomethylenemalonate intermediate is incomplete, resulting in low yield of the quinoline product. What should I do?

Answer: The thermal intramolecular cyclization is a critical and often challenging step.[3]

Troubleshooting Steps:

  • Ensure Sufficiently High Temperature: The cyclization requires high temperatures, typically around 250°C for classical thermal methods and up to 300°C for microwave-assisted synthesis.[3][4] Insufficient temperature will result in a low conversion of the intermediate.[3]

  • Optimize Reaction Time: While high temperature is necessary, prolonged reaction times can lead to product degradation.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Pfitzinger Reaction

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[5][6]

Question 1: My Pfitzinger reaction is producing a lot of tar, making purification difficult and lowering the yield. What are the likely causes and solutions?

Answer: Tar formation in the Pfitzinger reaction is a frequent problem, often due to side reactions promoted by the strong basic conditions and heat.

Troubleshooting Steps:

  • Modified Reactant Addition: Instead of mixing all reactants at once, first dissolve the isatin in a strong base (e.g., potassium hydroxide) to facilitate the opening of the lactam ring to form the isatinic acid salt. Add the carbonyl compound only after the isatin has completely dissolved and the solution's color has changed from purple to brown.[7] This intermediate is less prone to self-condensation.

  • Temperature Control: Avoid excessive heating, as high temperatures can accelerate side reactions leading to tar formation. Maintaining the recommended reaction temperature is critical.

  • Solvent Selection: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures may help to minimize tar formation depending on the specific substrates.

  • Controlled pH during Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring to prevent localized high acidity, which can cause degradation of the product.[7]

Question 2: I have a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Answer: Incomplete conversion of isatin is a common issue that complicates purification and reduces the yield of the desired quinoline-4-carboxylic acid.

Troubleshooting Steps:

  • Increase the Excess of the Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction to completion and consume more of the isatin.

  • Ensure Complete Isatin Ring Opening: As mentioned previously, ensure the isatin is fully converted to its salt by pre-reacting it with a strong base before adding the carbonyl compound.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the isatin spot and determine the optimal reaction time.

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines. A key challenge in this synthesis is controlling the regioselectivity to obtain the desired isomer.[8]

Question 1: My Conrad-Limpach-Knorr synthesis is producing a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline isomers. How can I selectively synthesize the desired 4-hydroxyquinoline?

Answer: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the initial reaction temperature. The formation of 4-hydroxyquinoline (Conrad-Limpach product) is kinetically favored at lower temperatures, while the 2-hydroxyquinoline (Knorr product) is the thermodynamically favored product at higher temperatures.[2][8]

Troubleshooting Steps:

  • Control the Initial Condensation Temperature: To favor the formation of the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature (typically below 140°C).[9] This promotes the attack of the aniline at the keto group of the β-ketoester.

  • High-Temperature Cyclization: The subsequent cyclization of the β-arylaminoacrylate intermediate to the 4-hydroxyquinoline requires a much higher temperature, often around 250°C.[8]

  • Use of an Inert, High-Boiling Solvent: For the high-temperature cyclization step, using an inert, high-boiling solvent like mineral oil or Dowtherm A can significantly improve the yield of the 4-hydroxyquinoline, with reported yields as high as 95%.[8]

Question 2: The overall yield of my Conrad-Limpach synthesis is low, even when I control the temperature for regioselectivity. What are other potential issues?

Answer: Low yields can also be attributed to incomplete reaction or side reactions other than the formation of the undesired isomer.

Troubleshooting Steps:

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by a strong acid like HCl or H₂SO₄.[8] Ensure a catalytic amount of acid is present during the initial condensation.

  • Solvent Choice for Cyclization: As mentioned, the choice of solvent for the high-temperature cyclization is critical. Running the reaction neat can result in very moderate yields (below 30%).[8] A survey of solvents has shown that higher boiling solvents generally lead to improved yields.[1]

  • Purity of Reactants: Ensure that the aniline and β-ketoester are pure, as impurities can interfere with the reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield in Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinoline [3]

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250201
23002037
325060Low
43006028
5300547

Data suggests that a higher temperature (300°C) is more effective for cyclization, but prolonged reaction times at this temperature can lead to decreased yield due to product degradation.[3]

Experimental Protocols

Protocol 1: Classical Thermal Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate[4]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • The crude anilidomethylenemalonate intermediate is typically used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250°C) under an inert atmosphere for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash with a non-polar solvent. The crude product can be purified by recrystallization.

Protocol 2: Microwave-Assisted Pfitzinger Synthesis of Quinoline-4-carboxylic Acids[7]
  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • To this solution, add the appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes).

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.

Protocol 3: Conrad-Limpach-Knorr Synthesis of 2-Methyl-4-hydroxyquinoline[9]

Step 1: Formation of the β-anilinocrotonate Intermediate

  • A mixture of aniline (0.2 mol) and ethyl acetoacetate (0.2 mol) is heated at a temperature below 140°C.

Step 2: Cyclization

  • The resulting ethyl β-anilinocrotonate is added dropwise to a preheated inert solvent, such as Dowtherm A or mineral oil, at 250°C.

  • The product precipitates upon cooling and can be collected by filtration.

Visualizations

Gould_Jacobs_Workflow cluster_troubleshooting Troubleshooting Workflow start Low Yield or Tar Formation c1 Optimize Temperature & Time start->c1 c2 Use High-Boiling Inert Solvent start->c2 c3 Inert Atmosphere? start->c3 c4 Decarboxylation? start->c4 s1 Improved Yield & Purity c1->s1 c2->s1 c3->s1 s2 Control Temp. & Pressure c4->s2 s2->s1

Caption: Troubleshooting workflow for the Gould-Jacobs reaction.

Pfitzinger_Reaction_Pathway Isatin Isatin + Base Intermediate Isatinic Acid Salt (Ring-Opened Intermediate) Isatin->Intermediate Step 1: Pre-reaction SideProduct Tar Formation Isatin->SideProduct Direct Reaction (Suboptimal) Carbonyl + Carbonyl Compound Intermediate->Carbonyl Product Quinoline-4-carboxylic Acid Carbonyl->Product Step 2: Condensation & Cyclization

Caption: Optimized vs. suboptimal pathway in the Pfitzinger reaction.

Conrad_Limpach_Knorr_Selectivity start Aniline + β-Ketoester low_temp < 140°C (Kinetic Control) start->low_temp high_temp > 140°C (Thermodynamic Control) start->high_temp product_4_hydroxy 4-Hydroxyquinoline (Conrad-Limpach Product) low_temp->product_4_hydroxy product_2_hydroxy 2-Hydroxyquinoline (Knorr Product) high_temp->product_2_hydroxy

References

Technical Support Center: Synthesis of Quinolines with Low Reactivity Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of anilines in quinoline synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do anilines with electron-withdrawing groups show low reactivity in classical quinoline syntheses?

Anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -X) are less nucleophilic. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, and these deactivating groups further pull electron density from the ring. This reduced electron density makes the aniline a weaker nucleophile, hindering its initial attack on the carbonyl group or its participation in the cyclization step of classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions.[1][2]

Q2: What are the most common classical methods for quinoline synthesis, and what are their limitations with deactivated anilines?

The most common classical methods include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses.[3][4] Their primary limitation with deactivated anilines is the requirement for harsh reaction conditions, such as high temperatures and strong acids, which can lead to low yields, tar formation, and unwanted side reactions.[3] For strongly deactivated anilines, these reactions may fail to proceed altogether.[2]

Q3: Are there modern synthetic methods that are more suitable for unreactive anilines?

Yes, several modern methods can effectively facilitate quinoline synthesis with low-reactivity anilines. These include:

  • Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions by enabling rapid and uniform heating.[5][6][7][8]

  • Metal-catalyzed reactions: Transition metal catalysts, such as those based on palladium, copper, rhodium, and cobalt, can enable C-H activation and other novel bond formations under milder conditions, showing greater tolerance for a wider range of functional groups.[9][10]

  • Flow chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, which can improve yields and safety, especially for highly exothermic reactions.[11][12][13]

  • Use of strong Lewis or Brønsted acid catalysts: Modern catalysts can enhance the electrophilicity of the carbonyl component, facilitating the reaction with weakly nucleophilic anilines.[14][15]

Q4: How can I minimize tar formation in my quinoline synthesis?

Tar formation is a common issue, especially in reactions like the Skraup and Doebner-von Miller syntheses, due to the polymerization of reactants and intermediates under harsh acidic conditions.[3][15][16] To minimize tarring, you can:

  • Use a moderating agent: In the Skraup synthesis, adding ferrous sulfate can help control the reaction's exothermicity.[3]

  • Employ a biphasic solvent system: In the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl compound in an organic phase can reduce its self-polymerization.[15][17]

  • Control the reaction temperature: Gradual heating and maintaining the lowest effective temperature can prevent overheating and subsequent decomposition.[1][15]

  • Utilize microwave irradiation: This can often provide cleaner reactions with reduced byproduct formation.[3][8]

Troubleshooting Guides

Guide 1: Low or No Product Yield

Issue: The reaction results in a very low yield or fails to produce the desired quinoline product.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Low Reactivity of Aniline The aniline may be too electron-deficient for the chosen reaction conditions. Consider switching to a more robust method like a metal-catalyzed cross-coupling reaction or a microwave-assisted protocol.[8][9] For classical methods, increasing the reaction temperature and time may be necessary, though this can also lead to decomposition.[2]
Inappropriate Catalyst The acid or metal catalyst may not be optimal for your specific substrates. Screen a variety of Lewis and Brønsted acids, or different metal catalysts and ligands. For instance, in the Friedländer synthesis, catalysts like tin tetrachloride or scandium(III) triflate can be effective.[14]
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed or too high, leading to decomposition.[1] Optimize the temperature by running small-scale trials at different temperature points.
Presence of Water In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process.[1] Use anhydrous reagents and solvents, and consider adding a dehydrating agent.
Guide 2: Formation of Multiple Products or Regioisomers

Issue: The reaction yields a mixture of isomers, making purification difficult.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Use of Unsymmetrical Ketones in Friedländer or Combes Synthesis The use of unsymmetrical ketones can lead to the formation of different regioisomers.[14][18] To control regioselectivity, try using specific amine catalysts or ionic liquids.[14] Modifying the substrate, for example, by introducing a directing group, can also guide the cyclization.[14]
Side Reactions Under the reaction conditions, side reactions such as self-condensation of the carbonyl compound may occur.[16] Optimize the reaction conditions (temperature, catalyst, solvent) to favor the desired reaction pathway.

Quantitative Data Summary

The following tables provide a comparison of different synthetic methods for quinoline synthesis, highlighting the improvements offered by modern techniques.

Table 1: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time 4–6 hours8–15 minutes[19]
Typical Yield 72–90%88–96%[19]
Energy Source Oil bath / Heating mantleMicrowave irradiation[19]

Table 2: Yield Comparison for the Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction

ConditionsYieldReference
Classical (HCl catalyst) Often low due to tar formation[15]
Biphasic System (Toluene/Aqueous HCl) Improved yields by reducing polymerization[15]
Heterogeneous Catalyst (ZnCl₂/Ni-USY, gas phase) Up to 81.2% total selectivity[20]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol describes a moderated version of the classical Skraup synthesis to improve safety and yield.

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked flask with a reflux condenser, a mechanical stirrer, and an addition funnel.

  • Charging Reactants: To the flask, add 10 g of aniline.

  • Acid Addition: Slowly and with vigorous stirring, cautiously add 24 mL of concentrated sulfuric acid.

  • Addition of Glycerol and Oxidant: Add 29 g of glycerol, followed by the slow addition of 14 g of nitrobenzene (oxidizing agent).

  • Moderator: Add a small amount of ferrous sulfate to moderate the reaction.

  • Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic; be prepared to cool the flask in an ice bath if it becomes too vigorous.[3]

  • Work-up: After the reaction subsides, cool the mixture and carefully pour it into a large volume of water. Neutralize with a concentrated sodium hydroxide solution.

  • Purification: The crude quinoline can be purified by steam distillation.[1] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.

Protocol 2: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline

This protocol is an example of a modern, efficient method for quinoline synthesis.

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).[19]

  • Solvent Addition: Add 3-5 mL of ethanol.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 10-30 minutes. Monitor the reaction progress by TLC.[19]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[19]

Visualizations

Troubleshooting_Workflow start Low Quinoline Yield check_aniline Is the aniline electron-deficient? start->check_aniline increase_severity Increase Temperature / Time check_aniline->increase_severity Yes check_catalyst Is the catalyst appropriate? check_aniline->check_catalyst No change_method Switch to Modern Method (Microwave, Metal Catalysis, Flow Chem) increase_severity->change_method Still low yield success Improved Yield increase_severity->success Success change_method->success screen_catalysts Screen Different Catalysts (Lewis/Brønsted Acids, Metal Catalysts) check_catalyst->screen_catalysts No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes screen_catalysts->success optimize_temp Optimize Temperature check_conditions->optimize_temp No use_anhydrous Use Anhydrous Reagents optimize_temp->use_anhydrous use_anhydrous->success

Caption: A troubleshooting decision tree for addressing low yields in quinoline synthesis.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enamine/Imine Enamine/Imine 2-Aminoaryl Ketone->Enamine/Imine + alpha-Methylene Carbonyl (Acid/Base Catalyst) alpha-Methylene Carbonyl alpha-Methylene Carbonyl alpha-Methylene Carbonyl->Enamine/Imine Cyclized Intermediate Cyclized Intermediate Enamine/Imine->Cyclized Intermediate Intramolecular Cyclization Quinoline Product Quinoline Product Cyclized Intermediate->Quinoline Product Dehydration

Caption: Simplified reaction mechanism for the Friedländer quinoline synthesis.

Workflow_Comparison cluster_classical Classical Synthesis Workflow cluster_modern Modern Synthesis Workflow (e.g., Microwave) c1 Mix Reactants in Large Volume Solvent c2 Add Strong Acid / Harsh Reagents c1->c2 c3 Prolonged Heating (hours to days) c2->c3 c4 Difficult Work-up (Tar Removal) c3->c4 c5 Low to Moderate Yield c4->c5 m1 Mix Reactants in Small Volume Solvent or Solvent-Free m2 Add Catalyst m1->m2 m3 Rapid Heating (minutes) m2->m3 m4 Simpler Work-up m3->m4 m5 High Yield m4->m5

Caption: Comparison of classical and modern quinoline synthesis workflows.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor regioselectivity, a common issue when using unsymmetrical ketones. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the root cause of poor regioselectivity in the Friedländer synthesis?

A1: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1] When an unsymmetrical ketone (e.g., methyl ethyl ketone) is used, there are two different enolates or enamines that can form and react with the 2-aminoaryl carbonyl compound. This leads to the formation of two different regioisomers, which can be difficult to separate and results in a lower yield of the desired product.

Q2: What are the primary factors that influence the regiochemical outcome of the reaction?

A2: The regioselectivity of the Friedländer synthesis is influenced by a combination of factors, including:

  • Catalyst: The choice of an acidic, basic, or Lewis acid catalyst can significantly impact the reaction pathway and, consequently, the ratio of regioisomers.[1]

  • Reaction Temperature: Temperature can affect the relative rates of the competing reaction pathways, thereby influencing the product distribution.[2]

  • Solvent: The polarity and coordinating ability of the solvent can play a role in stabilizing intermediates and transition states, which can affect regioselectivity.

  • Substrate Sterics and Electronics: The steric bulk and electronic properties of the substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone can influence which α-methylene group preferentially reacts.

Q3: Are there modern catalytic methods that offer better control over regioselectivity compared to traditional acid or base catalysis?

A3: Yes, several modern catalytic systems have been developed to address the challenge of poor regioselectivity. These include the use of specific amine catalysts, such as pyrrolidine derivatives, which can favor the formation of 2-substituted quinolines.[2][3] Additionally, ionic liquids have been shown to promote the regiospecific synthesis of 2,3-dialkylquinolines.[4]

Troubleshooting Guides

Issue: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers that are difficult to separate.

Solution 1: Employ a Regioselective Amine Catalyst

Certain amine catalysts, particularly cyclic secondary amines, can direct the reaction to favor the formation of the 2-substituted quinoline isomer.[2] This is often the desired outcome when using methyl ketones. The proposed mechanism involves the formation of a less sterically hindered enamine intermediate.

  • Recommended Catalyst: Pyrrolidine or its derivatives, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity.[2][5]

  • Key Experimental Tip: Slow addition of the unsymmetrical ketone to the reaction mixture has been demonstrated to significantly improve regioselectivity.[2][5]

Solution 2: Utilize an Ionic Liquid as a Promoter and Solvent

Ionic liquids can act as both the solvent and a promoter for the Friedländer synthesis, leading to a high degree of regioselectivity, often favoring the more substituted quinoline isomer (2,3-dialkylquinolines).[4]

  • Recommended Ionic Liquid: 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been found to be effective.[4]

  • Advantage: These reactions can often be run under mild, catalyst-free conditions, and the ionic liquid can be recycled.[4]

Data Presentation: Comparison of Catalytic Systems for Regioselectivity

The following table summarizes the impact of different catalytic systems on the regioselectivity of the Friedländer synthesis between 2-aminoacetophenone and ethyl methyl ketone.

Catalyst SystemSolventTemperature (°C)Ratio of 2,3-dimethyl- to 2-ethyl-quinolineTotal Yield (%)Reference
KOHEthanolRefluxMixture of isomers (ratio not specified)Moderate[6]
PyrrolidineToluene11016:8475[2]
TABOToluene1104:9682[2][3]
[Hbim]BF₄Neat100>99:1 (favoring 2,3-dimethylquinoline)93[4][7]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines Using an Amine Catalyst

This protocol is adapted from the work of Dormer et al. and is effective for the synthesis of 2-substituted quinolines from unmodified methyl ketones and o-aminoaromatic aldehydes.[2][5]

Materials:

  • 2-Aminoaryl aldehyde (1.0 equiv)

  • Unsymmetrical methyl ketone (1.5 equiv)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 equiv)

  • Toluene

  • Syringe pump

Procedure:

  • To a stirred solution of the 2-aminoaryl aldehyde and TABO in toluene at 110 °C, add the unsymmetrical methyl ketone via syringe pump over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction mixture at 110 °C for an additional 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted quinoline.

Protocol 2: Regiospecific Synthesis of 2,3-Dialkylquinolines Using an Ionic Liquid

This protocol is based on the work of Palimkar et al. and describes a catalyst-free method for the regiospecific synthesis of 2,3-dialkylquinolines.[4]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Unsymmetrical ketone (1.2 mmol)

  • 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) (2 mL)

  • Ethyl acetate

  • Water

Procedure:

  • Combine the 2-aminoaryl ketone and the unsymmetrical ketone in 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄).

  • Heat the mixture at 100 °C with stirring for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The ionic liquid can be recovered by removing the water under vacuum and reused.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism and Regioselectivity

The regioselectivity in the Friedländer synthesis is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. This is influenced by the reaction mechanism, which can proceed through either an aldol condensation pathway or a Schiff base formation pathway.[8]

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone Aldol_Pathway Aldol Condensation Pathway Reactants->Aldol_Pathway Schiff_Base_Pathway Schiff Base Pathway Reactants->Schiff_Base_Pathway Enolate_A Less Substituted Enolate/Enamine Aldol_Pathway->Enolate_A Enolate_B More Substituted Enolate/Enamine Aldol_Pathway->Enolate_B Schiff_Base_Pathway->Enolate_A Schiff_Base_Pathway->Enolate_B Product_A 2-Substituted Quinoline Enolate_A->Product_A Product_B 2,3-Disubstituted Quinoline Enolate_B->Product_B Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Desired_Product Identify Desired Regioisomer Start->Desired_Product Substituted_2 2-Substituted Quinoline Desired_Product->Substituted_2 Substituted_2_3 2,3-Disubstituted Quinoline Desired_Product->Substituted_2_3 Amine_Catalyst Use Amine Catalyst (e.g., TABO) Substituted_2->Amine_Catalyst Ionic_Liquid Use Ionic Liquid (e.g., [Hbim]BF₄) Substituted_2_3->Ionic_Liquid Slow_Addition Implement Slow Addition of Ketone Amine_Catalyst->Slow_Addition Optimize_Temp Optimize Temperature and Reaction Time Slow_Addition->Optimize_Temp Ionic_Liquid->Optimize_Temp Success Improved Regioselectivity Optimize_Temp->Success

References

Technical Support Center: Storage and Handling of 4-Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-hydroxyquinoline compounds to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: My 4-hydroxyquinoline solution has turned yellow/brown. What does this indicate?

A change in color, particularly the appearance of a yellow or brown hue, is a common indicator of chemical degradation. 4-Hydroxyquinoline and its derivatives are susceptible to oxidation and photodegradation, which can result in the formation of colored byproducts.

Q2: What are the primary pathways through which 4-hydroxyquinoline compounds degrade?

The main degradation pathways for 4-hydroxyquinoline compounds are:

  • Oxidation: The electron-rich phenol and heterocyclic rings are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, or trace metal impurities.

  • Hydrolysis: Under acidic or basic conditions, the quinoline ring system can be susceptible to hydrolysis, although this is generally less common than oxidation or photodegradation for the parent compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.[1][2]

Q3: What are the ideal storage conditions for solid 4-hydroxyquinoline compounds?

For long-term stability, solid 4-hydroxyquinoline compounds should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically -20°C.

Q4: How should I prepare and store solutions of 4-hydroxyquinoline compounds to minimize degradation?

To ensure the stability of 4-hydroxyquinoline solutions, it is recommended to:

  • Use high-purity, degassed solvents.

  • Prepare solutions fresh for each experiment whenever possible.

  • If storage is necessary, use a tightly sealed vial with minimal headspace and store at -80°C, protected from light.

  • For aqueous solutions, the use of buffers to maintain a neutral pH can be beneficial.

Q5: Are there any specific analytical methods to detect the degradation of 4-hydroxyquinoline?

Yes, several chromatographic methods are effective for monitoring the stability of 4-hydroxyquinoline and detecting its degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and reliable method.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives.[3]

  • Thin-Layer Chromatography (TLC) is a simpler method that can be used for rapid, qualitative assessment of degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 4-hydroxyquinoline compounds.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation in stock solution - Prepare fresh stock solutions before each experiment. - Store stock solutions in small, single-use aliquots at -80°C. - Protect stock solutions from light by using amber vials or wrapping them in aluminum foil.
Degradation in assay medium - Assess the stability of the compound in the specific cell culture medium under the assay conditions (e.g., temperature, CO2). - Minimize the exposure of the assay plates to light during incubation.
Interaction with media components - Some media components may accelerate degradation. Evaluate the compound's stability in a simpler buffer system to identify potential interactions.
Issue 2: Appearance of unexpected peaks in HPLC analysis of the compound.
Possible Cause Troubleshooting Steps
On-column degradation - Ensure the mobile phase is compatible with the compound. - Check for the presence of metal ions in the HPLC system, as 4-hydroxyquinolines can chelate metals, leading to peak distortion and potential degradation.
Degradation during sample preparation - Prepare samples for analysis immediately before injection. - If dilution is required, use a solvent in which the compound is known to be stable.
Formation of degradation products during storage - Review the storage conditions of the sample. - If degradation is suspected, perform a forced degradation study to identify potential degradation products.

Quantitative Data on Stability

The following tables summarize representative data from forced degradation studies on quinolone derivatives. This data can be used as a general guide for understanding the potential stability of 4-hydroxyquinoline compounds under various stress conditions. Disclaimer: The following data is based on studies of related quinolone compounds and may not be directly representative of 4-hydroxyquinoline itself. It is crucial to perform specific stability studies for the compound of interest.

Table 1: Representative Hydrolytic and Oxidative Degradation of a Quinolone Compound

Condition Time Temperature % Degradation (Approx.)
0.1 M HCl8 hours80°C15 - 25%
0.1 M NaOH4 hours60°C20 - 30%
3% H₂O₂24 hoursRoom Temp10 - 20%

Table 2: Representative Photodegradation of a Quinolone Compound in Solution

Light Source Exposure Time % Degradation (Approx.)
UV Light (254 nm)24 hours30 - 50%
White Light7 days10 - 20%

Experimental Protocols

Protocol 1: Forced Degradation Study of a 4-Hydroxyquinoline Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the 4-hydroxyquinoline compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and a control sample by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent 4-hydroxyquinoline compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute more hydrophobic compounds. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Visualizations

Degradation Pathway

4-Hydroxyquinoline 4-Hydroxyquinoline Oxidation Oxidation 4-Hydroxyquinoline->Oxidation Hydrolysis Hydrolysis 4-Hydroxyquinoline->Hydrolysis Photodegradation Photodegradation 4-Hydroxyquinoline->Photodegradation Oxidized Products Oxidized Products Oxidation->Oxidized Products Hydrolyzed Products Hydrolyzed Products Hydrolysis->Hydrolyzed Products Photoproducts Photoproducts Photodegradation->Photoproducts Ring-Opened Products Ring-Opened Products Oxidized Products->Ring-Opened Products Hydrolyzed Products->Ring-Opened Products Photoproducts->Ring-Opened Products

Caption: Potential degradation pathways for 4-hydroxyquinoline compounds.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Control_Sample Prepare Control Sample Stock_Solution->Control_Sample HPLC_Analysis HPLC-UV/MS Analysis Stress_Conditions->HPLC_Analysis Control_Sample->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, % Degradation) HPLC_Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study.

Troubleshooting Logic

Inconsistent_Results Inconsistent Experimental Results? Check_Storage Review Storage Conditions? Inconsistent_Results->Check_Storage Fresh_Sample Prepare Fresh Sample? Check_Storage->Fresh_Sample Improper Assess_Purity Assess Purity (HPLC)? Check_Storage->Assess_Purity Proper Fresh_Sample->Assess_Purity Degradation_Suspected Degradation Suspected Assess_Purity->Degradation_Suspected Impure Proceed_with_Experiment Proceed with Experiment Assess_Purity->Proceed_with_Experiment Pure

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for the synthesis of this compound is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of an aniline derivative, in this case, 4-methylaniline (p-toluidine), with diethyl ethoxymethylenemalonate (DEEM).[2][3] This is followed by a thermal cyclization to form the quinoline ring system.[1][2] The reaction is known for its effectiveness with anilines that have electron-donating groups in the meta-position.[2]

Q2: What are the key intermediates in the Gould-Jacobs synthesis of the target molecule?

The primary intermediate formed is Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate. This compound is the result of the initial condensation reaction between 4-methylaniline and diethyl ethoxymethylenemalonate.[4] This intermediate then undergoes a high-temperature intramolecular cyclization to yield the final product, this compound.[5]

Q3: What are the typical applications of this compound?

This compound is a valuable intermediate in various fields of chemical research and development.[6][7] Its primary applications include:

  • Pharmaceutical Development: It serves as a crucial building block for the synthesis of pharmaceuticals, particularly antimicrobial agents.[6][8]

  • Biological Research: It is used to investigate the mechanisms of action of quinoline derivatives.[6][8]

  • Agrochemicals: There is potential for its use in the development of fungicides, herbicides, and plant growth regulators.[6][7]

  • Material Science: It can be incorporated into polymers and coatings to enhance properties like UV resistance.[6]

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

Low yields are a common challenge in the Gould-Jacobs reaction, often attributed to incomplete reaction or product decomposition at high temperatures.[1][9]

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9]Ensure the reaction is driven to completion, maximizing the conversion of the intermediate to the final product.
Suboptimal Reaction Temperature Carefully control and optimize the cyclization temperature. While high temperatures are necessary, excessive heat can lead to degradation.[1][9] A thorough time-temperature study is recommended to find the optimal balance.[5]Improved yield by minimizing thermal decomposition of the product.
Poor Quality of Reagents Ensure that the 4-methylaniline and diethyl ethoxymethylenemalonate are of high purity and dry, as impurities can interfere with the reaction.[9]Consistent and improved reaction yields by eliminating side reactions caused by contaminants.
Inappropriate Solvent For the thermal cyclization step, using a high-boiling, inert solvent such as Dowtherm A or mineral oil can significantly improve yields compared to running the reaction neat.[9]Better heat transfer and a more controlled reaction environment, leading to higher yields.

Problem 2: Formation of Side Products and Impurities

The high temperatures required for the cyclization step can lead to the formation of undesirable side products.[1][9]

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Product Decomposition | As with low yields, precise temperature control is crucial. Avoid unnecessarily high temperatures or prolonged reaction times.[1][5][9] | Minimized formation of degradation products. | | Reaction with Atmospheric Components | If product degradation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] | Prevention of oxidative or moisture-related side reactions. | | Incomplete Removal of Solvent | After the reaction, ensure the high-boiling solvent is thoroughly removed from the product. Washing the precipitated product with a hydrocarbon solvent like hexanes can help.[9] | A purer final product, free from residual solvent. |

Problem 3: Difficulty with Product Isolation and Purification

The product often precipitates upon cooling, but purification can still be challenging.

Potential Cause Troubleshooting Step Expected Outcome
Product Oiling Out If the product separates as an oil instead of a solid, try scratching the inside of the flask or seeding with a small crystal of the pure product to induce crystallization.Formation of a filterable solid product.
Co-precipitation of Impurities Recrystallization from a suitable solvent, such as ethanol, is an effective method for purifying the final product.[4]High-purity this compound.
Product Remaining in Solution After cooling, dilute the reaction mixture with a non-polar solvent like hexanes to further precipitate the product.[9]Increased recovery of the solid product from the reaction mixture.

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a general guideline based on established procedures.[3][4][5] Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Condensation of 4-methylaniline and Diethyl ethoxymethylenemalonate

  • In a round-bottom flask, combine 4-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 - 1.1 equivalents).

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC until the 4-methylaniline is consumed.

  • Remove the ethanol formed during the reaction under reduced pressure to obtain the crude intermediate, Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate.

Step 2: Thermal Cyclization

  • Add a high-boiling solvent, such as Dowtherm A, to the flask containing the crude intermediate.

  • Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere.[4][9]

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible.[9]

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to aid precipitation and dissolve the high-boiling solvent.[9]

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Isolation A 4-methylaniline C Heat (100-110°C) A->C B Diethyl ethoxymethylenemalonate B->C D Intermediate: Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate C->D F Heat (~250°C) D->F E High-boiling solvent (e.g., Dowtherm A) E->F G Cooling & Precipitation F->G H Filtration & Washing G->H I Final Product: This compound H->I J Purification (Recrystallization) I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic P1 Low Yield C1_1 Incomplete Cyclization P1->C1_1 C1_2 Suboptimal Temperature P1->C1_2 P2 Side Products C2_1 Product Decomposition P2->C2_1 C2_2 Atmospheric Reactions P2->C2_2 P3 Isolation Issues C3_1 Product Oiling Out P3->C3_1 C3_2 Impurities Co-precipitate P3->C3_2 S1_1 Optimize Reaction Time (TLC/LC-MS Monitoring) C1_1->S1_1 S1_2 Precise Temperature Control C1_2->S1_2 S2_1 Avoid Excessive Heat/ Prolonged Reaction C2_1->S2_1 S2_2 Use Inert Atmosphere C2_2->S2_2 S3_1 Scratch Flask/Seed Crystals C3_1->S3_1 S3_2 Recrystallize Product C3_2->S3_2

Caption: Troubleshooting guide for common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of the synthetic quinoline derivative, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, and the well-established fluoroquinolone antibiotic, Ciprofloxacin. While extensive quantitative data for Ciprofloxacin's efficacy is readily available, direct comparative studies detailing the antimicrobial activity of this compound are limited in the current body of scientific literature. This guide, therefore, presents a comprehensive summary of Ciprofloxacin's antimicrobial spectrum, alongside a qualitative discussion of the potential of quinoline derivatives, including this compound, as antimicrobial agents.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration and development of novel antimicrobial compounds. Quinoline derivatives have emerged as a promising class of therapeutic agents with a broad range of biological activities, including antimicrobial effects. This compound is one such derivative that has been investigated for its potential as a key intermediate in the synthesis of new pharmaceuticals.[1][2] Ciprofloxacin, a second-generation fluoroquinolone, is a widely used, broad-spectrum antibiotic effective against a variety of bacterial infections.[3] This guide aims to provide a comparative framework for these two compounds, highlighting the established efficacy of Ciprofloxacin and the prospective antimicrobial nature of this compound.

Quantitative Antimicrobial Activity

Ciprofloxacin has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ciprofloxacin against several common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Escherichia coliGram-negative0.03 - 0.23[3]
Pseudomonas aeruginosaGram-negative0.37[3]
Haemophilus influenzaeGram-negative<0.015[3]
Staphylococcus aureusGram-positive0.75[3]
Streptococcus pneumoniaeGram-positive1.89[3]
Streptococcus faecalis (Enterococcus faecalis)Gram-positive0.95[3]

Note: While this compound is recognized for its potential antimicrobial properties as a quinoline derivative[1][2], specific MIC values from direct comparative studies were not available in the reviewed literature. Research on various other quinoline derivatives has shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.[4][5][6]

Mechanism of Action

Both Ciprofloxacin and other quinoline-based antimicrobial agents are known to target bacterial DNA synthesis. Their primary mechanism of action involves the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately, cell death.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Damage DNA Damage DNA_Replication->DNA_Damage Disruption leads to Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 1: Mechanism of action of quinolone antibiotics.

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds like this compound and Ciprofloxacin is typically evaluated using standardized methods such as the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent. A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a lawn of the target bacteria. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear area around the disk known as the "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism. The test is performed in a multi-well microtiter plate. A serial dilution of the antimicrobial agent is prepared in a liquid growth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the lowest concentration of the agent that prevents visible growth is recorded as the MIC.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing Methods cluster_procedure Procedure cluster_results Results Bacterial_Culture Bacterial Isolate (e.g., S. aureus, E. coli) Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Lawn_Culture Inoculate Agar Plate (Lawn Culture) Inoculum_Prep->Lawn_Culture Inoculate_Wells Inoculate Wells with Bacteria Inoculum_Prep->Inoculate_Wells Compound_Prep Prepare Test Compound (e.g., Quinolone derivative) Place_Disk Place Compound-impregnated Disk Compound_Prep->Place_Disk Serial_Dilution Perform Serial Dilutions of Compound Compound_Prep->Serial_Dilution Disk_Diffusion Kirby-Bauer Disk Diffusion Broth_Dilution Broth Microdilution (MIC) Lawn_Culture->Place_Disk Incubate_Plates Incubate Plates Place_Disk->Incubate_Plates Serial_Dilution->Inoculate_Wells Inoculate_Wells->Incubate_Plates Measure_Zone Measure Zone of Inhibition (mm) Incubate_Plates->Measure_Zone Determine_MIC Determine MIC (µg/mL) Incubate_Plates->Determine_MIC

Figure 2: General workflow for antimicrobial susceptibility testing.

Conclusion

Ciprofloxacin remains a potent and clinically important broad-spectrum antibiotic with well-documented efficacy against a wide array of bacterial pathogens. Its mechanism of action, targeting bacterial DNA synthesis, is a hallmark of the quinolone class of antibiotics. While this compound belongs to this promising class of compounds and is noted for its potential antimicrobial properties, further research is required to provide specific, quantitative data on its antimicrobial spectrum and potency. Direct comparative studies with established antibiotics like Ciprofloxacin are essential to fully elucidate its potential as a future therapeutic agent. Researchers are encouraged to conduct such studies to build upon the existing knowledge of quinoline derivatives and contribute to the development of new strategies to combat antimicrobial resistance.

References

A Comparative Analysis of the Cytotoxic Profiles of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the synthetic quinoline derivative, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, and the well-established chemotherapeutic agent, Doxorubicin. While extensive data is available for Doxorubicin, a cornerstone of cancer therapy, research into the specific cytotoxic effects of this compound is still emerging. This comparison draws upon available data for closely related quinoline derivatives to provide a contextual understanding of its potential cytotoxic profile.

Executive Summary

Doxorubicin is a potent, broad-spectrum cytotoxic agent with a well-defined mechanism of action and extensive clinical use. Its efficacy is, however, accompanied by significant side effects, including cardiotoxicity. This compound belongs to the quinoline class of compounds, several of which have demonstrated promising antimicrobial and anticancer activities in preliminary studies. While direct cytotoxic data for this specific molecule is not extensively available in the public domain, research on analogous quinoline-3-carboxylate and 4-oxoquinoline-3-carboxamide derivatives suggests that this structural class possesses significant potential for cytotoxic activity, with some derivatives exhibiting potency comparable to or exceeding that of Doxorubicin against certain cancer cell lines.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Doxorubicin against a range of human cancer cell lines. Due to the limited availability of direct experimental data for this compound, this table includes data for representative, structurally related quinoline derivatives to provide a preliminary basis for comparison.

CompoundCell LineCancer TypeIC50 (µM)Reference
Doxorubicin MCF-7Breast Cancer0.1 - 2.5[1]
HepG2Liver Cancer1.3 ± 0.18[2]
A549Lung Cancer> 20[1]
HeLaCervical Cancer2.9[1]
AMJ13Breast Cancer223.6 (µg/ml)[3]
Representative Quinoline Derivatives
Quinoline-3-carboxylate derivative 4m MCF-7Breast Cancer0.33[4]
Quinoline-3-carboxylate derivative 4k K562Leukemia0.28[4]
4-Oxoquinoline-3-carboxamide derivative 16b Gastric Cancer Cell LineGastric CancerSignificant Cytotoxic Activity[5]
4-Oxoquinoline-3-carboxamide derivative 17b Gastric Cancer Cell LineGastric CancerSignificant Cytotoxic Activity[5]

Note: The IC50 values for Doxorubicin can vary significantly depending on the cell line, exposure time, and assay method used. The data for quinoline derivatives are from studies on specific analogs and may not be directly representative of this compound.

Mechanisms of Action

Doxorubicin

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action. The primary modes of action include:

  • DNA Intercalation: The planar aromatic portion of the Doxorubicin molecule inserts itself between DNA base pairs, thereby obstructing DNA replication and transcription.[5][6]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This leads to the accumulation of double-strand DNA breaks and subsequent cell death.[5][6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[7]

  • Cell Cycle Arrest: Treatment with Doxorubicin can induce cell cycle arrest, primarily at the G2/M phase.[4]

This compound and Analogs

The precise mechanism of action for this compound has not been fully elucidated. However, studies on related quinoline derivatives suggest several potential mechanisms:

  • Enzyme Inhibition: Quinoline derivatives have been investigated as inhibitors of various enzymes crucial for cancer cell survival, such as ATM kinase and PDGFR.[6][8]

  • DNA Interaction: The quinoline ring system, being a planar aromatic structure, has the potential to interact with DNA, similar to Doxorubicin, although this has not been definitively demonstrated for this specific compound.

  • Induction of Apoptosis: Some quinoline-3-carboxylate derivatives have been shown to induce cancer cell death through the up-regulation of intrinsic apoptosis pathways.[4]

Visualizing Molecular Mechanisms and Experimental Processes

To better understand the complex biological processes involved, the following diagrams illustrate the mechanism of action of Doxorubicin and a typical workflow for assessing cytotoxicity.

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Redox Cycling Replication_Transcription Replication & Transcription DNA->Replication_Transcription DNA_Breaks Double-Strand DNA Breaks Topoisomerase_II->DNA_Breaks Stabilizes complex Apoptosis Apoptosis DNA_Breaks->Apoptosis Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Cytotoxicity_Workflow start Start: Seed Cells in 96-well plate incubation1 Incubate cells (e.g., 24 hours) start->incubation1 treatment Treat cells with varying concentrations of compound incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24, 48, 72 hours) treatment->incubation2 add_reagent Add Cytotoxicity Reagent (e.g., MTT, XTT) incubation2->add_reagent incubation3 Incubate for color development add_reagent->incubation3 read_plate Measure Absorbance with Plate Reader incubation3->read_plate analysis Data Analysis: Calculate % Viability and IC50 values read_plate->analysis

Caption: General workflow for an in vitro cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound and Doxorubicin)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the formazan solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds

  • PBS

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized for different cell lines.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Conclusion

Doxorubicin remains a potent and widely used cytotoxic agent, but its clinical utility is hampered by significant toxicity. The quest for novel anticancer agents with improved therapeutic indices is ongoing. While direct and comprehensive cytotoxic data for this compound is currently lacking, the promising anticancer activities observed in structurally related quinoline derivatives warrant further investigation into this compound. Future studies should focus on determining its IC50 values against a broad panel of cancer cell lines, elucidating its mechanism of action, and evaluating its in vivo efficacy and toxicity. Such research will be critical in assessing its true potential as a novel therapeutic candidate.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 4-Hydroxyquinoline-3-carboxylate Derivatives in Anticancer and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-hydroxyquinoline-3-carboxylate derivatives reveals key structural determinants for their potent anticancer and antibacterial activities. This guide synthesizes experimental data from multiple studies, providing a comparative overview of their efficacy, detailed experimental protocols for their evaluation, and visual representations of their synthetic pathways and mechanisms of action to aid researchers in the ongoing development of this promising class of therapeutic agents.

The 4-hydroxyquinoline-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Extensive research has focused on modifying this core structure to optimize its therapeutic potential, particularly in the fields of oncology and infectious diseases. This guide provides a detailed comparison of various derivatives, highlighting the nuanced relationship between their chemical structure and biological function.

Comparative Anticancer Activity

Derivatives of 4-oxoquinoline-3-carboxamide have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. The data, primarily from in vitro MTT assays, underscores the critical role of substitutions on both the quinoline core and the amide moiety in determining anticancer potency.

A noteworthy study synthesized a series of 4-oxoquinoline-3-carboxamide derivatives and tested their inhibitory activity against colon (HCT-116), gastric (ACP03), and breast (MDAMB-231) cancer cell lines. The results, summarized in the table below, demonstrate that certain substitutions can lead to significant cytotoxic activity.[1][2] For instance, derivatives 16b and 17b displayed potent activity against the gastric cancer cell line, with IC50 values of 1.92 µM and 5.18 µM, respectively.[1][2]

CompoundRR1Cancer Cell LineIC50 (µM)
10b H4-chlorophenylHCT-116>50
ACP03>50
MDAMB-231>50
11b H4-methoxyphenylHCT-116>50
ACP03>50
MDAMB-231>50
12b H4-methylphenylHCT-116>50
ACP03>50
MDAMB-231>50
13b H4-nitrophenylHCT-116>50
ACP03>50
MDAMB-231>50
14b HPhenylHCT-116>50
ACP03>50
MDAMB-231>50
15b HBenzylHCT-11621.34
ACP0311.42
MDAMB-23118.76
16b H2-phenylethylHCT-11612.33
ACP031.92
MDAMB-23110.21
17b H3-phenylpropylHCT-11615.44
ACP035.18
MDAMB-23111.89
18b HCyclohexylHCT-116>50
ACP03>50
MDAMB-231>50
Doxorubicin HCT-1160.18
ACP030.43
MDAMB-2310.29

Structure-Activity Relationship (SAR) for Anticancer Activity:

Analysis of the data reveals several key SAR trends:

  • Amide Substituent (R1): Aromatic substituents directly attached to the amide nitrogen (as in 10b-14b ) generally result in a loss of activity. In contrast, incorporating a flexible alkyl chain between the phenyl ring and the amide nitrogen, as seen in the benzyl (15b ), 2-phenylethyl (16b ), and 3-phenylpropyl (17b ) derivatives, significantly enhances cytotoxic potency. This suggests that the distance and flexibility of the hydrophobic phenyl group are crucial for interaction with the biological target.

  • Alkyl Chain Length: Among the active derivatives with a phenylalkyl substituent, the 2-phenylethyl group (16b ) conferred the highest potency against the gastric cancer cell line. This indicates an optimal linker length for this series of compounds.

  • Cycloalkyl vs. Phenylalkyl: Replacement of the phenylalkyl chain with a cyclohexyl group (18b ) leads to a complete loss of activity, highlighting the importance of the aromatic ring for cytotoxicity.

Comparative Antibacterial Activity

A number of 4-hydroxy-2-quinolone-3-carboxamide derivatives have been investigated as potential antibacterial agents, with a particular focus on their activity against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). A key target for this class of compounds is the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication.[3][4][5]

A study exploring N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified several potent inhibitors of S. aureus GyrB.[3][4][5] The inhibitory concentrations (IC50) against the enzyme and the minimum inhibitory concentrations (MIC) against various S. aureus strains are presented below.

CompoundRS. aureus GyrB IC50 (µM)S. aureus ATCC29213 MIC (µg/mL)MRSA ATCC43300 MIC (µg/mL)MRSA USA300 MIC (µg/mL)
f1 H1.21448
f2 6-Cl1.638816
f3 7-Cl1.358816
f4 8-Cl0.31 8816
f5 6-Br1.548816
f6 7-Br1.398816
f7 8-Br0.528816
f8 6-CH31.488816
f9 7-CH31.418816
f10 8-CH30.558816
f11 6-OCH31.598816
f12 7-OCH31.388816
f13 8-OCH30.598816
f14 6,8-diCl0.28 8816
Novobiocin 0.0150.060.060.125

Structure-Activity Relationship (SAR) for Antibacterial Activity:

The investigation into N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B inhibitors revealed the following SAR insights:[3][4][5]

  • Substitution on the Quinazolinone Ring: The nature and position of the substituent on the quinazolinone moiety significantly influence the inhibitory activity against GyrB.

  • Halogen Substitution: Introduction of a chlorine or bromine atom at the 8-position of the quinazolinone ring (compounds f4 and f7 ) led to a notable increase in GyrB inhibition compared to the unsubstituted analog (f1 ).

  • Dihalogenation: The most potent inhibitor in this series was the 6,8-dichloro derivative (f14 ), with an IC50 of 0.28 µM, suggesting that multiple halogen substitutions can be beneficial for enzyme inhibition.

  • Correlation between Enzyme Inhibition and Antibacterial Activity: While several derivatives showed potent inhibition of the isolated GyrB enzyme, this did not always translate to high whole-cell antibacterial activity. For instance, although f4 and f14 were the most potent enzyme inhibitors, the unsubstituted compound f1 exhibited the best antibacterial activity against MRSA strains. This discrepancy may be due to factors such as bacterial cell wall penetration or efflux pump activity.

Experimental Protocols

Synthesis of 4-Oxoquinoline-3-carboxamide Derivatives (Gould-Jacobs Reaction)

The synthesis of the 4-oxoquinoline-3-carboxamide core often employs the Gould-Jacobs reaction.[6][7][8] A general protocol is as follows:

  • Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent, such as ethanol, under reflux. This step forms the anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The anilinomethylenemalonate intermediate is heated in a high-boiling point solvent, such as diphenyl ether, at temperatures typically exceeding 250°C.[7] This high-temperature step induces an intramolecular cyclization to form the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Amidation: The resulting ester is then reacted with a primary or secondary amine in a high-boiling solvent like diphenyl ether at elevated temperatures (e.g., 210°C) to yield the desired 4-oxoquinoline-3-carboxamide derivative.[1]

  • Purification: The final product is typically purified by recrystallization from a suitable solvent, such as dimethylformamide.

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Amidation Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 Reflux in Ethanol EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate1 Intermediate2 Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Intermediate1->Intermediate2 High Temperature (e.g., Diphenyl Ether, >250°C) FinalProduct 4-Oxoquinoline-3-carboxamide Derivative Intermediate2->FinalProduct High Temperature (e.g., Diphenyl Ether, 210°C) Amine R1-NH-R2 Amine->FinalProduct

Caption: General workflow for the Gould-Jacobs synthesis of 4-oxoquinoline-3-carboxamide derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and an untreated control are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a solution of 10% SDS, is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10][11]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[9]

Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]

  • Inoculum Preparation: A suspension of the test bacterium is prepared from fresh colonies on an agar plate and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[14] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[13][14]

  • Compound Dilution: The test compounds are serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[13]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no compound) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[13]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[14]

Mechanism of Action: Inhibition of DNA Gyrase

Several 4-hydroxyquinoline-3-carboxylate derivatives exert their antibacterial effect by targeting the bacterial type II topoisomerase, DNA gyrase.[3][16][17] This enzyme is crucial for maintaining the topological state of DNA during replication. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the enzyme's function. The 4-hydroxy-2-quinolone-3-carboxamide derivatives have been shown to be potent inhibitors of the GyrB subunit, competing with ATP for binding to its active site.[3][4][5] This inhibition disrupts DNA supercoiling, leading to the cessation of DNA replication and ultimately bacterial cell death.

cluster_gyrase Bacterial DNA Gyrase cluster_process DNA Replication GyrA GyrA Subunits (x2) (DNA cleavage-relegation) GyrB GyrB Subunits (x2) (ATPase activity) DNA_relaxed Relaxed DNA GyrB->DNA_relaxed Inhibition Inhibition DNA_supercoiled Negatively Supercoiled DNA DNA_relaxed->DNA_supercoiled ATP hydrolysis Replication_Blocked DNA Replication Blocked DNA_supercoiled->Replication_Blocked ATP ATP ATP->GyrB Derivative 4-Hydroxyquinoline-3-carboxylate Derivative Derivative->GyrB Derivative->Inhibition Inhibition->ATP Competitive Inhibition

Caption: Mechanism of action of 4-hydroxyquinoline-3-carboxylate derivatives as DNA gyrase B inhibitors.

References

Navigating the Gauntlet of Resistance: A Comparative Analysis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Derivatives Against Resilient Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds capable of evading bacterial defense mechanisms. This guide offers a comprehensive comparison of the efficacy of various Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate derivatives against a panel of clinically significant resistant bacteria. The data presented herein, synthesized from multiple preclinical studies, aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of this promising class of antibacterial agents.

Quantitative Efficacy Assessment

The antibacterial potency of this compound derivatives and commercially available antibiotics was evaluated by determining their Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values are indicative of higher antibacterial efficacy. The following table summarizes the in vitro activity of these compounds against a range of resistant bacterial strains.

Compound/DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-Resistant Enterococcus faecalis (VRE)Multidrug-Resistant Pseudomonas aeruginosa
This compound (Parent Compound) 1632>64
Derivative A (C2-phenyl substitution) 4816
Derivative B (C7-chloro substitution) 248
Derivative C (C2-phenyl, C7-chloro) 1 2 4
Vancomycin 11024>1024
Ciprofloxacin 32162

Experimental Protocols

The determination of the antibacterial efficacy of the this compound derivatives was conducted using the standardized broth microdilution method. This quantitative technique is a cornerstone of antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This widely accepted method provides a quantitative measure of a compound's antibacterial activity.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the this compound derivatives and reference antibiotics were prepared in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Cultures of resistant bacterial strains (MRSA, VRE, and multidrug-resistant P. aeruginosa) were grown to the logarithmic phase.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for bacterial growth.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, and an incubator.

2. Assay Procedure:

  • Serial two-fold dilutions of the test compounds were prepared in CAMHB within the 96-well plates to achieve a range of concentrations.

  • A standardized bacterial inoculum, adjusted to a 0.5 McFarland turbidity standard, was added to each well.

  • The final volume in each well was 200 µL.

  • Plates were incubated at 37°C for 18-24 hours.

3. Data Analysis:

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Path to Discovery and Action

To better understand the processes involved in evaluating these novel antibacterial agents, the following diagrams illustrate the experimental workflow and a proposed mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination strain_panel Panel of Resistant Bacteria (MRSA, VRE, etc.) cytotoxicity Cytotoxicity Assays (e.g., MTT assay) mic_determination->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Experimental workflow for the discovery and evaluation of novel antibacterial agents.

mechanism_of_action derivative Quinoline Derivative bacterial_cell Bacterial Cell derivative->bacterial_cell Enters Cell dna_gyrase DNA Gyrase / Topoisomerase IV derivative->dna_gyrase Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Proposed mechanism of action for quinoline derivatives targeting bacterial DNA synthesis.

In Silico Docking Analysis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the potential binding affinities and interactions of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate with various protein targets implicated in cancer, bacterial infections, and viral diseases. This guide provides supporting data from in silico studies of analogous quinoline derivatives to benchmark its potential efficacy.

Introduction

This compound is a quinoline derivative with a scaffold known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and development.[2][3] This guide presents a comparative analysis of the potential interactions of this compound with several key protein targets, based on existing docking studies of similar quinoline compounds. The aim is to provide researchers and drug development professionals with a framework for evaluating its therapeutic potential.

Comparative Docking Analysis

While specific in silico docking studies for this compound are not extensively documented in publicly available literature, we can infer its potential activity by comparing it with structurally related quinoline derivatives that have been studied against various protein targets. The following table summarizes the docking results for several quinoline analogs against prominent antibacterial, anticancer, and antiviral targets. This comparative data serves as a benchmark for predicting the potential efficacy of this compound.

Target Protein (PDB ID)Therapeutic AreaComparator Quinoline DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
E. coli DNA Gyrase BAntibacterial2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol-6.9Not Specified[4]
Ciprofloxacin (control)AntibacterialCiprofloxacin-7.3Not Specified[4]
Epidermal Growth Factor Receptor (EGFR)AnticancerCompound 4f (a 4-aminoquinoline derivative)Not Specified (IC50 = 0.015 µM)Not Specified[5]
c-Abl Kinase (1IEP)AnticancerQuinoline-amidrazone hybrid (10d)Not Specified (IC50 = 43.1 µM)Not Specified[6][7]
HIV Reverse Transcriptase (4I2P)Antiviral (HIV)Pyrazoline-quinoline derivative (Compound 4)-10.67Not Specified[8]
SARS-CoV-2 Main Protease (Mpro) (6Y2F)Antiviral (COVID-19)Quinoline derivative (CTR6)~ -7.0Cys145, His41[9]
Hepatitis B Virus (HBV) PolymeraseAntiviral (Hepatitis B)Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateNot SpecifiedNot Specified[10][11]

Experimental Protocols for In Silico Docking

To facilitate further research, a detailed, standardized protocol for conducting in silico docking studies with this compound is provided below. This protocol is based on commonly accepted methodologies in the field.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or Marvin Sketch. Energy minimization of the ligand is then performed using a force field like MMFF94 to obtain a stable conformation. The structure is saved in a suitable format (e.g., .pdb or .mol2).

  • Protein Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and non-polar hydrogens are merged. The protein structure is then checked for any missing atoms or residues, which are repaired using modeling software. The prepared protein is saved in a .pdbqt format for use with AutoDock Vina.

Molecular Docking Simulation
  • Software: AutoDock Vina, a widely used open-source program for molecular docking, is recommended.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or by using prediction tools.

  • Docking Execution: The prepared ligand and protein files, along with a configuration file specifying the grid box parameters and other settings, are used as input for AutoDock Vina. The software will then perform the docking simulation, exploring different conformations of the ligand within the active site and calculating the binding affinity for each pose.

Analysis of Results
  • Binding Affinity: The primary output is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding.

  • Interaction Analysis: The best-scoring poses are visualized using software like PyMOL or Discovery Studio to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

Visualizing the Docking Workflow and Potential Signaling Pathway

To further clarify the process and potential biological context, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid Grid Box Generation (Define Active Site) ligand_prep->grid protein_prep Target Protein Preparation (e.g., from PDB) protein_prep->grid docking Molecular Docking (AutoDock Vina) grid->docking binding_affinity Binding Affinity Calculation (kcal/mol) docking->binding_affinity interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) docking->interaction_analysis

Caption: Workflow for a typical in silico molecular docking study.

G cluster_pathway Potential EGFR Signaling Pathway Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Ligand Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate Ligand->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion

While direct experimental data on the in silico docking of this compound is limited, the analysis of its structural analogs suggests its potential as a versatile scaffold for targeting a range of proteins involved in various diseases. The provided comparative data and experimental protocol offer a valuable starting point for researchers to further investigate this compound's therapeutic potential through computational and subsequent in vitro and in vivo studies. The insights gained from such studies will be crucial in guiding the development of novel quinoline-based therapeutic agents.

References

Benchmarking New Quinoline Compounds Against Known Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel quinoline-based compounds with established topoisomerase inhibitors. The following sections detail their comparative efficacy, supported by experimental data, and provide comprehensive methodologies for the key assays cited.

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential nuclear enzymes that modulate the topological state of DNA, playing a critical role in processes like DNA replication, transcription, and chromosome segregation.[1][2] By creating transient breaks in the DNA backbone, they relieve torsional strain.[1][2] Due to their vital role in cell proliferation, topoisomerases, particularly Topoisomerase I (Topo I) and Topoisomerase II (Topo II), have become key targets for anticancer drug development.[3][4]

Known topoisomerase inhibitors, such as camptothecin (a Topo I inhibitor) and etoposide and doxorubicin (Topo II inhibitors), have been cornerstones of cancer chemotherapy for decades.[5] However, their clinical use is often limited by significant side effects, including myelosuppression and cardiotoxicity.[5][6] This has driven the search for novel, more selective, and less toxic topoisomerase inhibitors. Quinoline derivatives have emerged as a promising class of compounds, with several demonstrating potent anti-proliferative activity by targeting these crucial enzymes.[7][8]

Comparative Performance of New Quinoline Compounds

The efficacy of novel quinoline compounds is benchmarked against established topoisomerase inhibitors based on their half-maximal inhibitory concentration (IC50) in enzyme-based assays and their growth inhibitory concentration (GI50) in various cancer cell lines.

Topoisomerase I Inhibition

Several new quinoline derivatives have shown potent inhibition of Topoisomerase I, with some exhibiting activity comparable to the well-known inhibitor, camptothecin.

CompoundTargetIC50 (µM)Source
New Quinoline Cmpd 13 Topo I0.278[9]
Camptothecin Topo I0.224[9]
Pyrazolo[4,3-f]quinoline 2E Topo I>100 (weak)[8][10]
Pyrazolo[4,3-f]quinoline 2P Topo I>100 (weak)[8][10]

Table 1: Comparative IC50 values for Topoisomerase I inhibition.

Topoisomerase IIα Inhibition

A number of novel quinoline compounds have been identified as potent inhibitors of Topoisomerase IIα, demonstrating efficacy on par with etoposide.

CompoundTarget% Inhibition (at 100 µM)Source
Pyrazolo[4,3-f]quinoline 2E Topo IIα88.3%[8][10]
Etoposide Topo IIα89.6%[8][10]
Pyrazolo[4,3-f]quinoline 2P Topo IIαInactive[8][10]
Quinolino[3,4-b]quinoxaline 23 Topo IIαIC50 = 5.14 µM[11]

Table 2: Comparative inhibitory activity against Topoisomerase IIα.

In Vitro Cytotoxicity

The anti-proliferative activity of new quinoline compounds has been evaluated against a panel of human cancer cell lines, with several compounds demonstrating significant cytotoxicity.

CompoundCell LineGI50 (µM)Source
New Quinoline Cmpd 13 SR (Leukemia)0.232[9]
HL-60 (TB) (Leukemia)0.260[9]
MDA-MB-435 (Melanoma)0.300[9]
Pyrazolo[4,3-f]quinoline 1M NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3< 8[8][10]
Pyrazolo[4,3-f]quinoline 2E NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3< 8[8][10]
Pyrazolo[4,3-f]quinoline 2P NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3< 8[8][10]

Table 3: Comparative GI50 values of new quinoline compounds against various human cancer cell lines.

Mechanism of Action of Topoisomerase Inhibitors

Topoisomerase inhibitors function by trapping the enzyme-DNA cleavage complex, which is a transient intermediate in the catalytic cycle.[2] This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks.[1][2] When a replication fork encounters this trapped complex, it results in a permanent and lethal double-strand break, ultimately triggering apoptosis.

Topoisomerase Inhibition Pathway cluster_0 Cellular DNA Processes cluster_1 Topoisomerase Action cluster_2 Inhibitor Intervention cluster_3 Cellular Consequences DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Induces DNA_Transcription DNA Transcription DNA_Transcription->Supercoiled_DNA Induces Topoisomerase Topoisomerase I/II Supercoiled_DNA->Topoisomerase Binds to Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex Forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligates to form Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Relaxed_DNA->DNA_Replication Allows continuation of Quinoline_Compound Quinoline Compound Quinoline_Compound->Cleavage_Complex Binds and stabilizes DNA_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Triggers

Figure 1: Signaling pathway of topoisomerase inhibition by quinoline compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Test compounds dissolved in DMSO

  • Sterile deionized water

  • 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution

  • UV transilluminator

Procedure:

  • On ice, prepare a reaction mixture containing 10x Topoisomerase I Assay Buffer, supercoiled plasmid DNA, and sterile deionized water.

  • Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a positive control (e.g., camptothecin).

  • Initiate the reaction by adding a pre-determined amount of Human Topoisomerase I enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 5x Stop Buffer/Gel Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

Topoisomerase IIα Inhibition Assay (DNA Relaxation)

This assay assesses a compound's ability to inhibit the ATP-dependent relaxation of supercoiled DNA by Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA)

  • 10 mM ATP solution

  • Test compounds dissolved in DMSO

  • Sterile deionized water

  • 5x Stop Buffer/Gel Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution

  • UV transilluminator

Procedure:

  • On ice, prepare a reaction mixture containing 10x Topoisomerase II Assay Buffer, supercoiled plasmid DNA, 10 mM ATP, and sterile deionized water.

  • Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • Initiate the reaction by adding Human Topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 5x Stop Buffer/Gel Loading Dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel and visualize the DNA bands.

  • Inhibition is observed as a decrease in the formation of relaxed DNA.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Experimental_Workflow start Start: Synthesized Quinoline Compounds topo_assay Topoisomerase I/II Inhibition Assays start->topo_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay data_analysis_topo Data Analysis: Determine IC50 topo_assay->data_analysis_topo data_analysis_cyto Data Analysis: Determine GI50 cytotoxicity_assay->data_analysis_cyto comparison Compare with Known Inhibitors data_analysis_topo->comparison data_analysis_cyto->comparison end End: Identify Lead Compounds comparison->end

Figure 2: Experimental workflow for evaluating new quinoline compounds.

Logical Relationship of Quinoline Structure and Activity

The anticancer activity of quinoline derivatives is closely linked to their chemical structure. The planar quinoline ring system is crucial for intercalation into the DNA base pairs at the site of topoisomerase action. Substitutions at various positions on the quinoline ring can significantly influence the compound's potency and selectivity. For instance, the addition of specific side chains can enhance binding to the topoisomerase-DNA complex and improve pharmacokinetic properties.

Structure_Activity_Relationship quinoline_core Planar Quinoline Core intercalation DNA Intercalation quinoline_core->intercalation Enables substituents Substituents at Various Positions complex_stabilization Stabilization of Topo-DNA Complex substituents->complex_stabilization Enhances selectivity Improved Selectivity substituents->selectivity pk_properties Enhanced Pharmacokinetic Properties substituents->pk_properties intercalation->complex_stabilization potency Increased Potency complex_stabilization->potency

Figure 3: Logical relationship of quinoline structure to its activity.

Conclusion

Newly synthesized quinoline derivatives represent a promising avenue in the development of novel topoisomerase inhibitors for cancer therapy. Several compounds have demonstrated potent inhibitory activity against both Topoisomerase I and II, coupled with significant cytotoxicity against a range of cancer cell lines. Their performance, in some cases, is comparable to or exceeds that of established clinical drugs, highlighting their potential as lead candidates for further preclinical and clinical development. The detailed experimental protocols provided herein offer a framework for the continued evaluation and benchmarking of this important class of anticancer agents.

References

A Researcher's Guide to the Metabolic Stability of Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of substituted quinoline-3-carboxylates. It includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate experimental workflows and metabolic pathways.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The metabolic stability of these compounds is a critical determinant of their pharmacokinetic profile and, ultimately, their clinical success. Understanding how different substituents on the quinoline-3-carboxylate core influence their interaction with drug-metabolizing enzymes is paramount for designing drug candidates with optimal half-life and bioavailability. This guide summarizes key in vitro methods for assessing metabolic stability and presents comparative data to inform structure-activity relationship (SAR) studies.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of substituted quinoline-3-carboxamides in human liver microsomes. While these compounds are carboxamides and not carboxylates, the data provides valuable insights into how substituents on the quinoline ring system can influence metabolic fate. The primary routes of metabolism for this class of compounds include hydroxylation and dealkylation, catalyzed by cytochrome P450 enzymes.[1][2] It has been observed that microsomal clearance can be enhanced when an ethyl group replaces a methyl group at the carboxamide position, while substituents on the quinoline moiety itself appear to have a less direct impact on clearance in this particular series.[1][2]

Compound IDSubstituent at R1Substituent at R2In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1a H-CH₃> 60< 10
1b 6-Cl-CH₃> 60< 10
1c 6-F-CH₃> 60< 10
2a H-CH₂CH₃4515.4
2b 6-Cl-CH₂CH₃3818.2
2c 6-F-CH₂CH₃4216.5

Note: The data presented is representative for quinoline-3-carboxamides and is intended to serve as a surrogate for understanding potential metabolic trends in quinoline-3-carboxylates. Actual values for carboxylates may vary.

Experimental Protocols

The metabolic stability of drug candidates is typically assessed using in vitro systems such as liver microsomes and hepatocytes. These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint).

Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Test compounds are dissolved in DMSO to create stock solutions (e.g., 10 mM).

    • Pooled human liver microsomes (HLM) are thawed on ice.

    • A cofactor solution containing NADPH (e.g., 1 mM final concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4) is prepared.

  • Incubation:

    • The test compound (e.g., 1 µM final concentration) is pre-incubated with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the pre-warmed NADPH cofactor solution.

  • Sampling and Reaction Termination:

    • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the termination solution for analytical normalization.

  • Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The concentration of the parent compound at each time point is determined.

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the rate constant of elimination (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.

Protocol:

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed according to the supplier's instructions.

    • The viability of the hepatocytes is assessed (e.g., using trypan blue exclusion).

    • The hepatocytes are suspended in an appropriate incubation medium (e.g., Williams' Medium E) at a specific density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation:

    • The hepatocyte suspension is pre-warmed to 37°C.

    • The test compound (e.g., 1 µM final concentration) is added to the hepatocyte suspension to initiate the incubation.

  • Sampling and Reaction Termination:

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to each aliquot.

  • Analysis:

    • The samples are processed (e.g., centrifugation or protein precipitation) to remove cellular debris.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the half-life and intrinsic clearance being calculated from the rate of disappearance of the parent compound over time. For hepatocytes, CLint is typically expressed as µL/min/10⁶ cells.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Compound Test Compound Stock (DMSO) PreIncubate Pre-incubation at 37°C (Compound + Microsomes) Compound->PreIncubate Microsomes Liver Microsomes Microsomes->PreIncubate Cofactor NADPH Solution Initiate Initiate Reaction (Add NADPH) Cofactor->Initiate PreIncubate->Initiate Timepoints Collect Aliquots (0, 5, 15, 30, 45, 60 min) Initiate->Timepoints Quench Terminate Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing (t½, CLint) LCMS->Data

Caption: Experimental workflow for a typical in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Substituted Quinoline-3-Carboxylate (Parent Compound) Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Oxidation Dealkylation Dealkylated Metabolite Parent->Dealkylation Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugate Hydroxylation->Sulfation SULTs

Caption: Common metabolic pathways for quinoline derivatives.

References

A Head-to-Head Comparison of Quinoline Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a fundamental undertaking in medicinal chemistry. Quinoline and its derivatives are key components in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of synthetic strategy can profoundly impact the efficiency, scalability, and structural diversity of the target molecules. This guide provides an objective, data-driven comparison of the most prominent methods for quinoline synthesis, offering detailed experimental protocols and visual guides to aid in method selection.

This comprehensive guide delves into the classical and modern methods for quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Gould-Jacobs reactions. Each method is evaluated based on its advantages, limitations, and typical yields reported in the literature, with a focus on providing actionable data for laboratory applications.

At a Glance: Key Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsTypical ProductsGeneral YieldsKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines on the benzene ringLow to ModerateUses readily available and inexpensive starting materials.Harsh, highly exothermic, and often violent reaction conditions; frequently produces low yields and significant tarry byproducts.[1]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerate to GoodA modification of the Skraup synthesis with a broader scope for substitution on the pyridine ring.Can produce mixtures of regioisomers and is prone to polymerization of the carbonyl substrate, leading to lower yields.[2][3]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGood to ExcellentGenerally provides good yields for symmetrically substituted quinolines and is a relatively straightforward procedure.[2][4]The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[4]
Conrad-Limpach-Knorr Aniline, β-ketoester2-hydroxyquinolines or 4-hydroxyquinolinesGood to ExcellentAllows for the selective synthesis of 2- or 4-hydroxyquinolines by controlling the reaction temperature.[5][6]Requires high temperatures for the cyclization step.[5]
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupPolysubstituted quinolinesGood to ExcellentHighly versatile with a broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines under relatively mild conditions.[7][8]Requires the synthesis of often less readily available 2-aminoaryl aldehydes or ketones.[8]
Gould-Jacobs Reaction Aniline, alkoxymethylenemalonate ester4-hydroxyquinoline-3-carboxylic acid derivativesGood to ExcellentOften provides high yields and high-purity products, particularly for anilines with electron-donating groups.[9][10]Requires high temperatures for the cyclization step, which can lead to decomposition if not carefully controlled.[9]

In-Depth Analysis of Quinoline Synthesis Methods

Skraup Synthesis

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines.[11] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] The reaction is notoriously vigorous and exothermic.[1]

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and is subsequently oxidized to form the quinoline ring.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ (catalyst) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Reaction mechanism of the Skraup synthesis.

Aniline SubstrateOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91[1]
p-ToluidineNot specified6-Methylquinoline~70[12]
3-Nitro-4-aminoanisoleArsenic pentoxide6-Methoxy-8-nitroquinolineNot specified
  • Materials: Aniline (1.0 mole), glycerol (3.0 moles), nitrobenzene (0.4 mole), concentrated sulfuric acid (100 ml), ferrous sulfate heptahydrate (10 g).[1]

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.[1]

    • Add ferrous sulfate heptahydrate to moderate the reaction.

    • Heat the mixture gently, and then add the nitrobenzene portion-wise. The reaction is highly exothermic and may require external cooling to maintain control.

    • After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.

    • Allow the mixture to cool and then dilute with water.

    • Neutralize the excess acid with a concentrated sodium hydroxide solution.

    • Isolate the crude quinoline by steam distillation.

    • Separate the quinoline layer, dry it over anhydrous potassium carbonate, and purify by distillation.

Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[13]

The mechanism is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydrogenation.

cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct UnsaturatedCarbonyl α,β-Unsaturated Aldehyde or Ketone UnsaturatedCarbonyl->Michael_Adduct Acid Acid Catalyst Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization SubstitutedQuinoline Substituted Quinoline Cyclized_Intermediate->SubstitutedQuinoline Dehydrogenation

Caption: Reaction mechanism of the Doebner-von Miller reaction.

Aniline Derivativeα,β-Unsaturated CarbonylProductYield (%)
AnilineCrotonaldehyde2-MethylquinolineModerate to Good
p-HydroxyanilineMethyl vinyl ketone6-Hydroxy-2-methylquinoline23
  • Materials: Aniline, crotonaldehyde, hydrochloric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

  • Procedure:

    • A mixture of aniline and hydrochloric acid is heated.

    • Crotonaldehyde is added gradually to the heated solution.

    • An oxidizing agent is added, and the mixture is refluxed.

    • After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution.

    • The product is extracted with an organic solvent, and the solvent is removed to give the crude product.

    • Purification is typically achieved by distillation or chromatography.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[2]

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring.[4]

cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Diketone β-Diketone Diketone->SchiffBase Acid Acid Catalyst Cyclized_Intermediate Cyclized Intermediate SchiffBase->Cyclized_Intermediate Cyclization DisubstitutedQuinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->DisubstitutedQuinoline Dehydration

Caption: Reaction mechanism of the Combes synthesis.

Aniline Derivativeβ-DiketoneProductYield (%)
m-ChloroanilineAcetylacetone2,4-Dimethyl-7-chloroquinolineNot specified
β-NaphthylamineAcetylacetoneBenzo[g]quinoline derivativeNot specified
  • Materials: Aniline derivative, β-diketone, and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure:

    • The aniline and β-diketone are mixed, often without a solvent.

    • Concentrated sulfuric acid is added cautiously as a catalyst.

    • The mixture is heated to promote cyclization.

    • After the reaction is complete, the mixture is poured onto ice and neutralized with a base.

    • The precipitated product is collected by filtration and purified by recrystallization.

Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters. By controlling the reaction temperature, it is possible to selectively synthesize either 4-hydroxyquinolines (Conrad-Limpach, lower temperature) or 2-hydroxyquinolines (Knorr, higher temperature).[5][6]

At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to a β-aminoacrylate, which cyclizes to a 4-hydroxyquinoline. At higher temperatures, the aniline attacks the ester group, forming a β-ketoanilide that cyclizes to a 2-hydroxyquinoline.

cluster_start Starting Materials cluster_low_temp Low Temperature (Conrad-Limpach) cluster_high_temp High Temperature (Knorr) Aniline Aniline Aminoacrylate β-Aminoacrylate Aniline->Aminoacrylate Ketoanilide β-Ketoanilide Aniline->Ketoanilide Ketoester β-Ketoester Ketoester->Aminoacrylate Ketoester->Ketoanilide Hydroxyquinoline4 4-Hydroxyquinoline Aminoacrylate->Hydroxyquinoline4 Cyclization Hydroxyquinoline2 2-Hydroxyquinoline Ketoanilide->Hydroxyquinoline2 Cyclization

Caption: Reaction pathways of the Conrad-Limpach-Knorr synthesis.

Aniline Derivativeβ-KetoesterProduct (Condition)Yield (%)
AnilineEthyl acetoacetate4-Hydroxy-2-methylquinoline (Low T)Good
AnilineEthyl acetoacetate2-Hydroxy-4-methylquinoline (High T)Good
  • Materials: Aniline, ethyl acetoacetate.

  • Procedure:

    • A mixture of aniline and ethyl acetoacetate is heated at a moderate temperature (e.g., 140-160 °C) to form the β-aminoacrylate.

    • The intermediate is then added to a high-boiling solvent (e.g., Dowtherm A) and heated to a higher temperature (e.g., 250 °C) to effect cyclization.

    • The product precipitates upon cooling and can be collected by filtration.

Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8]

The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and dehydration.

cluster_start Starting Materials cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 cluster_product Product AminoarylCarbonyl 2-Aminoaryl Aldehyde or Ketone AldolAdduct Aldol Adduct AminoarylCarbonyl->AldolAdduct SchiffBase Schiff Base AminoarylCarbonyl->SchiffBase MethyleneCompound Compound with α-Methylene Group MethyleneCompound->AldolAdduct MethyleneCompound->SchiffBase Catalyst Acid or Base Catalyst SubstitutedQuinoline Substituted Quinoline AldolAdduct->SubstitutedQuinoline Cyclization & Dehydration SchiffBase->SubstitutedQuinoline Intramolecular Aldol & Dehydration

Caption: Reaction mechanism of the Friedländer synthesis.

2-Aminoaryl KetoneCarbonyl CompoundTemperature (°C)Time (h)Yield (%)
2-AminobenzophenoneAcetylacetone1002Not specified[8]
2-AminobenzophenoneEthyl acetoacetate60Not specifiedNot specified[8]
  • Materials: 2-aminoaryl aldehyde or ketone (1.0 eq), ketone with an α-methylene group (1.1 eq), acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%), solvent (e.g., toluene).

  • Procedure:

    • In a round-bottom flask, dissolve the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in the solvent.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Gould-Jacobs Reaction

This reaction is a reliable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives from anilines and alkoxymethylenemalonate esters.[9][10]

The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.

cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Aniline Aniline Anilidomethylene Anilidomethylenemalonate Aniline->Anilidomethylene MalonateEster Alkoxymethylenemalonate Ester MalonateEster->Anilidomethylene Hydroxyquinoline 4-Hydroxyquinoline-3- carboxylic Acid Derivative Anilidomethylene->Hydroxyquinoline Thermal Cyclization

Caption: Reaction mechanism of the Gould-Jacobs reaction.

Aniline DerivativeReaction ConditionTemperature (°C)Time (min)Yield (%)
AnilineMicrowave300547[14]
AnilineConventionalNot specifiedNot specifiedNot specified
  • Materials: Aniline (1.0 eq), diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aniline and diethyl ethoxymethylenemalonate.

    • Seal the vessel and place it in a microwave reactor.

    • Heat the mixture to the desired temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes).

    • After the reaction is complete, cool the vessel to room temperature, which should cause the product to precipitate.

    • Filter the solid product and wash it with a cold solvent like acetonitrile.

    • Dry the resulting solid under vacuum.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficacy of different quinoline synthesis methods.

Start Define Target Quinoline SelectMethods Select Potential Synthesis Methods Start->SelectMethods SubstrateAvailability Assess Substrate Availability & Cost SelectMethods->SubstrateAvailability RunReactions Perform Parallel Syntheses SubstrateAvailability->RunReactions Analysis Analyze Products (Yield, Purity, etc.) RunReactions->Analysis Compare Compare Results Analysis->Compare SelectOptimal Select Optimal Method Compare->SelectOptimal

Caption: A generalized workflow for comparing quinoline synthesis methods.

Conclusion

The synthesis of quinolines is a rich and diverse field, with a multitude of methods available to the modern chemist. While classical methods like the Skraup and Doebner-von Miller reactions are still valuable for the synthesis of simpler quinoline structures from readily available starting materials, they are often hampered by harsh reaction conditions and lower yields. In contrast, methods such as the Friedländer and Gould-Jacobs syntheses offer greater versatility, milder conditions, and generally higher yields, making them more suitable for the construction of complex and highly functionalized quinoline derivatives. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability and cost of the starting materials, and the desired scale of the reaction. For the development of novel therapeutics and functional materials, the continued exploration and optimization of both classical and modern quinoline synthesis methodologies remain a critical endeavor.

References

Validation of a Novel HPLC Method for the Quantification of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new, robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The performance of this novel method is compared with a traditional UV-Vis Spectrophotometric method to highlight its superior sensitivity, specificity, and accuracy. This document is intended for researchers, scientists, and drug development professionals seeking reliable analytical techniques for quinoline derivatives.[3]

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the newly validated HPLC method against a conventional UV-Vis Spectrophotometric method for the analysis of this compound.

ParameterNew HPLC Method UV-Vis Spectrophotometric Method ICH Guideline Acceptance Criteria
Specificity High (Able to separate from impurities)Low (Prone to interference from excipients)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[4][5]
Linearity (r²) > 0.999[3]> 0.995r² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%[3]95.0 - 105.0%98.0 - 102.0% for drug substance
Precision (% RSD) < 2.0%[3]< 5.0%≤ 2%[4]
Limit of Detection (LOD) 0.1 µg/mL[3]1.0 µg/mLTo be determined and reported
Limit of Quantification (LOQ) 0.3 µg/mL3.0 µg/mLTo be determined and reported
Robustness HighModerateControlled variations should not significantly affect results.[4]

Experimental Protocols

Detailed methodologies for the validation of the new HPLC method are provided below, adhering to the International Council for Harmonisation (ICH) guidelines.[4][6][7]

New HPLC Method
  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) was used.[3]

  • Chromatographic Conditions :

    • Column : Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase : A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

    • Gradient Program : Start with 20% A and increase to 80% A over 20 minutes.[3]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 346 nm.[8]

    • Injection Volume : 10 µL.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve this compound in methanol to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions : Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range.

    • Sample Preparation : For drug substance analysis, accurately weigh the powder, dissolve in methanol, and dilute with the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.[3]

UV-Vis Spectrophotometric Method (Alternative)
  • Instrumentation : A calibrated UV-Vis Spectrophotometer.

  • Solvent : Methanol.

  • Wavelength of Maximum Absorbance (λmax) : Determined by scanning a dilute solution of this compound.

  • Standard and Sample Preparation :

    • Standard Solutions : Prepare a series of known concentrations of the standard compound in methanol.

    • Sample Solution : Prepare a sample solution of appropriate concentration in methanol.

  • Measurement : Record the absorbance of the standard and sample solutions at the λmax against a methanol blank.

Validation Workflow and Parameter Relationships

The following diagrams illustrate the logical flow of the analytical method validation process and the interrelationship between the key validation parameters.

ValidationWorkflow MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD LOD ValidationProtocol->LOD LOQ LOQ ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD->ValidationReport LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport MethodImplementation Method Implementation (QC/Research) ValidationReport->MethodImplementation

Caption: Workflow for analytical method validation.

ParameterRelationship Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Informs LOQ LOQ Linearity->LOQ Informs Accuracy Accuracy Accuracy->Range Required within Precision Precision Precision->Range Required within LOQ->Accuracy Lowest point of LOQ->Precision Lowest point of

Caption: Interrelationship of key validation parameters.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, a compound commonly used in pharmaceutical and agrochemical research.[1] Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Immediate Safety Precautions

This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[2] Before handling the compound for disposal, it is imperative to be familiar with its Safety Data Sheet (SDS) and take the following immediate precautions:

  • Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear appropriate PPE to prevent skin and eye contact, and inhalation of dust.

  • Ventilation: Ensure the disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for handling solid chemical spills.

Personal Protective Equipment (PPE) Summary

The following table summarizes the required PPE for handling this compound during disposal procedures.

PPE CategorySpecificationRationale
Eye and Face Tight-sealing safety goggles and a face shield.[3]To protect against splashes and airborne particles.
Hand Inspected, chemical-resistant gloves.[2]To prevent direct skin contact.
Body Protective clothing to prevent skin exposure.[3]To shield skin from accidental contact.
Respiratory Use only outdoors or in a well-ventilated area.[4]To avoid inhalation of dust.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to consign it to a licensed waste disposal company. Do not dispose of this chemical into drains or the environment.[2]

Step 1: Containment and Labeling

  • Carefully sweep up the solid material, avoiding the generation of dust.[2][4]

  • Place the swept material into a suitable, clearly labeled, and sealed container for disposal.

Step 2: Waste Collection

  • Store the sealed container in a designated, secure waste collection area that is cool, dry, and well-ventilated.[3][4]

  • Ensure the waste container is incompatible with other stored chemicals to prevent reactions.

Step 3: Arrange for Professional Disposal

  • Contact a licensed and approved waste disposal plant to arrange for the collection and disposal of the chemical waste.[2][3][4]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Decontamination

  • Thoroughly clean the area where the chemical was handled, using appropriate cleaning agents.

  • Wash hands and any exposed skin thoroughly after handling the material.[2][3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[2]

  • Collect: For dry spills, carefully sweep or scoop up the material and place it in a designated waste container.[2][4] Avoid creating dust.

  • Clean: Clean the affected area thoroughly.

  • Report: Report the incident to the appropriate laboratory safety officer.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Accidental Spill Response A Review SDS B Wear Appropriate PPE A->B C Contain and Label Waste B->C G Evacuate and Ventilate B->G If Spill Occurs D Store in Designated Area C->D E Contact Approved Waste Disposal Company D->E F Decontaminate Work Area E->F H Contain and Collect Spill G->H I Clean Spill Area H->I J Report Incident I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS No. 85418-82-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Properties and Hazards:

Summary of Safety Information
ParameterInformationSource
Chemical Name This compoundN/A
Synonyms 4-Hydroxy-6-methyl-quinoline-3-carboxylic acid ethyl ester[1]
CAS Number 85418-82-2[1]
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25 g/mol [1]
Appearance Buff color powder[1]
Melting Point 284-290 °C[1]
Storage Store at 0-8°C in a dry, well-ventilated place.[1]
General Hazards Based on similar quinoline compounds: Harmful if swallowed or in contact with skin, causes skin and serious eye irritation, suspected of causing genetic defects, may cause cancer, and toxic to aquatic life with long-lasting effects.[2]

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound, especially when in powdered form, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[3][4] The fume hood should have an adequate face velocity to ensure the effective removal of airborne contaminants.[4]

  • Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this chemical.

  • Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard must be worn.[6] A face shield should be worn over safety glasses if there is a risk of splashing or a large amount of powder being handled.[6][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[6][8] Gloves should be inspected for any signs of degradation or punctures before use and disposed of after each use or if contact with the chemical occurs.[6][8]

  • Body Protection: A laboratory coat must be worn and fully buttoned to protect the skin.[6][7] For procedures with a higher risk of contamination, a complete suit protecting against chemicals may be necessary.[8]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator should be used.[6][8] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[6]

Handling Procedures
  • Pre-Handling: Before working with the chemical, review the Safety Data Sheet (SDS) for any specific handling instructions.[9] Ensure all necessary PPE is available and in good condition.

  • During Handling:

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the laboratory.[2][10]

    • Wash hands thoroughly after handling the chemical.[2][10]

    • Use equipment and glassware that are clean and in good condition.[10]

  • Post-Handling:

    • Clean the work area thoroughly after completion of work.

    • Properly label and store any remaining chemical in a designated, cool, dry, and well-ventilated area.[8]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material into a suitable, closed container for disposal.[8] Prevent the spill from entering drains or waterways.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, paper towels, and excess chemical) in a clearly labeled, sealed, and compatible waste container.

    • Collect all liquid waste (e.g., solutions containing the compound) in a separate, clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.[3]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of all hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Inspect and Don Personal Protective Equipment (PPE) A->B C Prepare and Inspect Fume Hood B->C D Weigh and Handle Chemical Inside Fume Hood C->D Begin work E Perform Experimental Procedure D->E F Clean Work Area and Equipment E->F G Segregate and Label Hazardous Waste F->G Generate waste J Doff PPE Correctly F->J Complete work H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I K Wash Hands Thoroughly J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.